2-(1H-pyrrol-1-yl)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-pyrrol-1-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-11(14)9-5-1-2-6-10(9)12-7-3-4-8-12/h1-8H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWTWXOZRSBCOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352515 | |
| Record name | 2-(1H-pyrrol-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10333-68-3 | |
| Record name | 2-(1H-Pyrrol-1-yl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10333-68-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1H-pyrrol-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1H-pyrrol-1-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(1H-pyrrol-1-yl)benzoic Acid
Foreword: The Strategic Importance of N-Aryl Pyrrole Scaffolds
The synthesis of N-aryl pyrroles, core structures in numerous biologically active compounds and functional materials, represents a significant objective in modern organic chemistry.[1][2] The target molecule of this guide, 2-(1H-pyrrol-1-yl)benzoic acid, is a key heterocyclic building block. Its structure, featuring a pyrrole ring directly linked to the ortho position of a benzoic acid, offers a unique steric and electronic arrangement, making it a valuable intermediate in the development of pharmaceuticals and specialized polymers. This guide provides an in-depth exploration of the primary synthetic pathways to this molecule, grounded in mechanistic understanding and practical, field-proven protocols for the research scientist.
Chapter 1: The Cornerstone of C-N Bond Formation: Copper-Catalyzed N-Arylation (Ullmann-Goldberg Reaction)
The Ullmann condensation, specifically the C-N coupling variant known as the Goldberg reaction, is the classical and arguably most foundational method for the synthesis of N-aryl heterocycles.[3] This copper-promoted reaction has evolved significantly from its origins, which required harsh conditions, to modern protocols that utilize catalytic amounts of copper and ligands to proceed efficiently under milder temperatures.[4]
Mechanistic Causality: The Role of Copper, Ligands, and Base
The reaction between an aryl halide (e.g., 2-halobenzoic acid) and pyrrole is not a simple nucleophilic substitution; it is a complex catalytic cycle. The currently accepted mechanism involves the formation of a copper(I) amide species.
-
Catalyst Activation & Amide Formation: The cycle begins with the reaction of the Cu(I) catalyst with pyrrole, facilitated by a base (e.g., K₂CO₃, Cs₂CO₃), to form a copper(I)-pyrrolide intermediate. The base is critical for deprotonating the pyrrole's N-H bond, making it a more potent nucleophile.
-
Oxidative Addition: The aryl halide (Ar-X) then undergoes oxidative addition to the copper(I)-pyrrolide complex. This is typically the rate-determining step. The reactivity of the aryl halide is crucial, following the trend I > Br > Cl.[5]
-
Reductive Elimination: The resulting transient Cu(III) intermediate undergoes reductive elimination to form the desired C-N bond of the N-aryl pyrrole product and regenerate the active Cu(I) catalyst.
Modern protocols often employ a bidentate ligand, such as a diamine, which coordinates to the copper center. This ligand serves to stabilize the copper catalyst, increase its solubility, and facilitate the oxidative addition and reductive elimination steps, thereby lowering the required reaction temperature and catalyst loading.[6]
Process Flow Diagram: Ullmann-Goldberg Catalytic Cycle
Caption: Fig. 2: Buchwald-Hartwig Catalytic Cycle
Field-Proven Experimental Protocol: Palladium-Catalyzed Synthesis
This protocol is a robust procedure adapted from general methods for Buchwald-Hartwig amination, utilizing a common palladium precursor and a well-established ligand. [5][7] Materials:
-
2-Chlorobenzoic acid or 2-Bromobenzoic acid
-
Pyrrole
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
Vessel Preparation: In a glovebox or under a stream of argon, add Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and NaOtBu (1.5 equiv) to a flame-dried Schlenk tube with a stir bar.
-
Reagent Addition: Add the 2-halobenzoic acid (1.0 equiv) and anhydrous toluene. Stir the mixture for a few minutes.
-
Nucleophile Addition: Add pyrrole (1.2 equiv) to the mixture.
-
Reaction: Seal the tube tightly and heat the mixture at 80-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up & Purification: Follow the identical work-up and purification procedure as described in Section 1.3 (steps 5 and 6), involving an acid wash, extraction into a basic aqueous phase, and re-precipitation by acidification.
Chapter 3: Comparative Analysis of Synthesis Pathways
The choice between a copper-catalyzed or palladium-catalyzed approach depends on several factors including cost, substrate reactivity, and desired reaction conditions.
| Parameter | Copper-Catalyzed (Ullmann-Goldberg) | Palladium-Catalyzed (Buchwald-Hartwig) | Rationale & Field Insights |
| Catalyst Cost | Lower (CuI is significantly cheaper than Pd precursors) | Higher (Pd₂(dba)₃ and phosphine ligands are expensive) | For large-scale synthesis, the cost of palladium can be a significant factor, making copper a more attractive option. |
| Ligands | Diamines, Phenanthrolines, or Ligand-free [8] | Bulky, electron-rich phosphines (e.g., XPhos, BINAP) | Palladium catalysis is critically dependent on the ligand, which adds cost and complexity. Modern Ullmann reactions are more tolerant and can sometimes proceed without a ligand. [8] |
| Reaction Temp. | Typically higher (100-140 °C) | Generally lower (80-110 °C) | Palladium systems often operate under milder conditions, which can be advantageous for substrates with sensitive functional groups. |
| Substrate Scope | Good; traditionally better with electron-deficient aryl halides. | Excellent; modern ligands allow for the use of aryl chlorides, bromides, and iodides with a wide range of amines. [3] | The Buchwald-Hartwig reaction is generally considered more versatile and tolerant of diverse functional groups. |
| Base | Weaker inorganic bases (K₂CO₃, Cs₂CO₃, K₃PO₄) | Stronger bases (NaOtBu, LiHMDS) | The need for strong, moisture-sensitive bases in palladium catalysis requires more stringent anhydrous conditions. |
| Air/Moisture | Moderately sensitive | Highly sensitive | Both reactions require an inert atmosphere, but palladium catalysts and strong bases are particularly susceptible to deactivation by air and moisture. |
Chapter 4: General Experimental Workflow
The overall process, from reactant preparation to final product isolation, follows a standardized workflow for both catalytic systems.
Caption: Fig. 3: Standardized Laboratory Workflow
Conclusion
The synthesis of this compound is readily achievable through two primary, robust catalytic methods: the copper-catalyzed Ullmann-Goldberg reaction and the palladium-catalyzed Buchwald-Hartwig amination. The Ullmann approach offers a cost-effective route, particularly with recent advancements using ligands or even ligand-free systems that operate under more moderate conditions than historical protocols. [6][8]Conversely, the Buchwald-Hartwig reaction provides greater versatility, milder conditions, and often higher yields, albeit at a higher reagent cost. [5]The selection of the optimal pathway should be guided by project-specific considerations of scale, budget, and the chemical tolerance of any additional functionality on the starting materials. Both methods, when executed with careful attention to inert atmosphere techniques, provide reliable access to this valuable synthetic intermediate.
References
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New Journal of Chemistry. Copper-catalyzed N-arylation of pyrroles: an overview. [Link]
-
Request PDF. Copper-catalyzed N-arylation of pyrroles: An overview. [Link]
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MDPI. Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
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National Institutes of Health. Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction. [Link]
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RSC Publishing. Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction. [Link]
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Organic Chemistry Portal. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. [Link]
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National Institutes of Health. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]
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ResearchGate. (PDF) Copper-catalysed N -arylation of Pyrrole with Aryl Iodides Under Ligand-free Conditions. [Link]
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Organic Chemistry Portal. Ullmann Reaction. [Link]
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PubMed. An Efficient Protocol for the Palladium-catalyzed Asymmetric Decarboxylative Allylic Alkylation Using Low Palladium Concentrations and a Palladium(II) Precatalyst. [Link]
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PubMed Central. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. [Link]
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National Institutes of Health. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
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ChemSpider SyntheticPages. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. [Link]
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characterization of 2-(1H-pyrrol-1-yl)benzoic acid
An In-depth Technical Guide to the Characterization of 2-(1H-pyrrol-1-yl)benzoic acid
Abstract
This technical guide provides a comprehensive framework for the definitive , a heterocyclic compound of significant interest in medicinal chemistry and materials science. Authored from the perspective of a Senior Application Scientist, this document moves beyond mere procedural descriptions to offer a deep, mechanistic understanding of the analytical techniques employed. We will explore the causality behind experimental choices in spectroscopy (NMR, IR), mass spectrometry, and purification strategies. The guide is designed to equip researchers, scientists, and drug development professionals with the expertise to synthesize, purify, and validate this molecule with a high degree of confidence, ensuring scientific integrity through self-validating protocols and authoritative references.
Introduction: The Significance of the Pyrrole-Benzoic Acid Scaffold
The fusion of a pyrrole ring with a benzoic acid moiety creates a molecular scaffold with significant potential. Pyrrole and its derivatives are foundational components in a vast array of natural products and therapeutically active compounds, exhibiting properties ranging from antibacterial and antifungal to anti-inflammatory and antitumor.[1] The benzoic acid group, on the other hand, provides a crucial handle for functionalization, allowing the molecule to be incorporated into larger systems like polymers or metal-organic frameworks, and serves as a key interaction point in many biological systems.[2][3]
This compound, specifically, presents a unique structural arrangement where the ortho-positioning of the pyrrole and carboxylic acid groups can lead to distinct intramolecular interactions, influencing its conformation, reactivity, and potential as a ligand or a precursor in drug discovery.[1][2] A thorough and unambiguous characterization is, therefore, the bedrock upon which all subsequent research and development rests.
Caption: 2D structure of this compound.
Core Physicochemical and Structural Properties
Before embarking on spectroscopic analysis, a foundational understanding of the molecule's basic properties is essential. These data points are critical for selecting appropriate solvents for reactions and analysis, predicting behavior in chromatographic systems, and ensuring safe handling.
| Property | Value | Source |
| IUPAC Name | 2-pyrrol-1-ylbenzoic acid | [4][5] |
| CAS Number | 10333-68-3 | [4][5][6] |
| Molecular Formula | C₁₁H₉NO₂ | [4][5][6] |
| Molecular Weight | 187.19 g/mol | [4][5] |
| Monoisotopic Mass | 187.063328530 Da | [5][7] |
| Physical State | Solid | [4] |
| Melting Point | 103 °C | [4] |
| Boiling Point (Predicted) | 381.74 °C | [4] |
| Density (Predicted) | 1.317 g/cm³ | [4] |
Synthesis and Purification: A Prerequisite for Accurate Characterization
The quality of any analytical data is directly contingent on the purity of the sample. While numerous synthetic routes may exist, a common approach involves a transition-metal-catalyzed cross-coupling reaction, such as the Ullmann condensation. This reaction typically couples 2-aminobenzoic acid with a pyrrole precursor. The choice of a copper or palladium catalyst, a suitable ligand, and a base is critical for achieving high yields and minimizing side products.
Following synthesis, purification is non-negotiable. Recrystallization is the method of choice for obtaining high-purity crystalline material suitable for all forms of analysis.
Experimental Protocol: Recrystallization
Causality of Solvent Choice: The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. Furthermore, impurities should either be completely insoluble or highly soluble at all temperatures. For this compound, a mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is often effective. The polar solvent (ethanol/ethyl acetate) dissolves the compound, while the non-polar anti-solvent (water/hexane) is added to the hot solution until turbidity appears, promoting crystal formation upon cooling.
Step-by-Step Protocol:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the primary solvent (e.g., ethanol) to the flask.
-
Heat the mixture gently on a hot plate with stirring until the solid dissolves completely.
-
While hot, add the anti-solvent (e.g., water) dropwise until the solution becomes faintly cloudy.
-
Add a drop or two of the primary solvent to redissolve the precipitate and ensure the solution is saturated.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
For maximum yield, place the flask in an ice bath for 30 minutes to complete the crystallization process.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.
-
Dry the crystals under vacuum to remove residual solvent.
Caption: General workflow for synthesis and purification.
Definitive Spectroscopic and Spectrometric Analysis
This section forms the core of the characterization process. Each technique provides a unique piece of the structural puzzle, and together they offer an unambiguous confirmation of the compound's identity, structure, and purity.
Caption: A multi-technique approach to characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise connectivity of a molecule. Both ¹H and ¹³C NMR are essential for full characterization.
Rationale for Experimental Choices:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice. Its polarity effectively dissolves the compound, and its high boiling point is suitable for variable temperature studies. Crucially, it allows for the observation of the exchangeable acidic proton of the carboxylic acid, which would be lost in solvents like D₂O or CD₃OD.
-
Techniques: A standard ¹H spectrum reveals proton environments and coupling, a ¹³C spectrum identifies unique carbon atoms, and 2D techniques like COSY and HSQC can be used to definitively assign proton-proton and proton-carbon correlations if the 1D spectra are ambiguous.
4.1.1 Protocol: NMR Sample Preparation
-
Accurately weigh 5-10 mg of the purified, dry compound.
-
Transfer the solid to a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of DMSO-d₆ to the tube.
-
Cap the tube and gently vortex or invert until the sample is fully dissolved. A brief sonication may be required.
-
Insert the tube into the spinner turbine and place it in the NMR spectrometer.
4.1.2 Data Interpretation: Expected Chemical Shifts The ortho-substitution pattern creates a distinct electronic environment that is reflected in the NMR spectrum.
| Proton Type | Expected δ (ppm) | Multiplicity | Integration | Notes |
| Carboxylic Acid (-COOH) | > 12.0 | Broad singlet | 1H | Chemical shift is concentration-dependent; exchangeable with D₂O. |
| Aromatic (Benzoic Ring) | 7.5 - 8.2 | Multiplets (m) | 4H | Complex splitting due to ortho, meta, and para couplings. |
| Pyrrole (α-protons, H2/H5) | ~7.0 - 7.2 | Triplet (t) | 2H | Expected to be shifted downfield relative to the β-protons. |
| Pyrrole (β-protons, H3/H4) | ~6.2 - 6.4 | Triplet (t) | 2H | Expected to be shifted upfield. |
| Carbon Type | Expected δ (ppm) | Notes |
| Carbonyl (-C =O) | ~167 - 170 | Quaternary carbon, typically a weaker signal. |
| Aromatic (Benzoic Ring) | 120 - 140 | Six distinct signals are expected due to asymmetric substitution. |
| Pyrrole (α-carbons, C2/C5) | ~120 - 125 | |
| Pyrrole (β-carbons, C3/C4) | ~110 - 115 |
Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups.
Rationale for Experimental Choices:
-
Technique: Attenuated Total Reflectance (ATR) is the preferred modern technique. It requires minimal sample preparation (a small amount of solid is placed directly on the crystal) and is non-destructive, contrasting with the more laborious KBr pellet method.[5]
4.2.1 Protocol: ATR-FTIR Analysis
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry.
-
Record a background spectrum of the empty ATR stage.
-
Place a small amount of the purified solid onto the crystal.
-
Lower the press arm to ensure firm contact between the sample and the crystal.
-
Acquire the sample spectrum. The instrument software will automatically ratio this against the background.
4.2.2 Data Interpretation: Characteristic Absorption Bands The IR spectrum will be dominated by vibrations from the carboxylic acid and the aromatic rings.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Appearance |
| Carboxylic Acid O-H | Stretching | 2500 - 3300 | Very broad, strong band due to H-bonding.[8][9] |
| Aromatic C-H | Stretching | 3000 - 3100 | Sharp, medium peaks. |
| Carbonyl C=O | Stretching | 1680 - 1710 | Very strong, sharp peak.[8][10] |
| Aromatic C=C | Stretching | 1450 - 1600 | Multiple medium to strong peaks. |
| Carboxylic Acid C-O | Stretching | 1210 - 1320 | Strong peak. |
Mass Spectrometry
Mass spectrometry provides the definitive molecular weight and can confirm the elemental composition.
Rationale for Experimental Choices:
-
Ionization: Electrospray Ionization (ESI) is ideal for this molecule. It is a soft ionization technique that typically yields the intact molecular ion with minimal fragmentation, simplifying spectral interpretation. The carboxylic acid can be easily deprotonated in negative ion mode ([M-H]⁻), while the pyrrole nitrogen can be protonated in positive ion mode ([M+H]⁺).
-
Analyzer: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap is crucial. It provides a highly accurate mass measurement, allowing for the confirmation of the molecular formula (C₁₁H₉NO₂) by comparing the measured mass to the theoretical mass.
4.3.1 Protocol: ESI-MS Sample Preparation
-
Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent like methanol or acetonitrile.
-
Further dilute this stock solution to a final concentration of 1-10 µg/mL using the same solvent, often with the addition of 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode) to promote ionization.
-
Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
4.3.2 Data Interpretation: Expected m/z Values
| Adduct Ion | Calculated m/z | Mode |
| [M+H]⁺ | 188.07060 | Positive |
| [M+Na]⁺ | 210.05254 | Positive |
| [M-H]⁻ | 186.05604 | Negative |
| Data derived from predicted values.[7] |
The primary goal is to find the experimental mass-to-charge ratio and confirm it matches the calculated value to within a few parts-per-million (ppm), which is achievable with HRMS.
Conclusion
The is a systematic process that relies on the synergistic application of multiple analytical techniques. A logical workflow beginning with synthesis and rigorous purification, followed by a comprehensive analysis using NMR, IR, and high-resolution mass spectrometry, provides an unassailable body of evidence to confirm the molecule's structure, identity, and purity. This guide has detailed not only the "how" but the "why" of these analytical choices, providing the scientific rationale necessary for robust and reproducible research in the fields of drug discovery and materials science.
References
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Chemcasts. (n.d.). Thermophysical Properties of this compound. Retrieved January 4, 2026, from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]
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MDPI. (n.d.). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Retrieved January 4, 2026, from [Link]
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PubChemLite. (n.d.). This compound (C11H9NO2). Retrieved January 4, 2026, from [Link]
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PubChem. (n.d.). 2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid. National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]
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Matrix Fine Chemicals. (n.d.). This compound | CAS 10333-68-3. Retrieved January 4, 2026, from [Link]
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ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. Retrieved January 4, 2026, from [Link]
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MySkinRecipes. (n.d.). 3-(1H-Pyrrol-2-yl)benzoic acid. Retrieved January 4, 2026, from [Link]
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Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved January 4, 2026, from [Link]
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A Technical Guide to the Spectroscopic Characterization of 2-(1H-pyrrol-1-yl)benzoic Acid
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 2-(1H-pyrrol-1-yl)benzoic acid, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the structural elucidation of this compound using nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).
Introduction: The Structural Significance of this compound
This compound (CAS No. 10333-68-3) is a bifunctional organic molecule incorporating a benzoic acid moiety and a pyrrole ring.[1][2] Its chemical formula is C₁₁H₉NO₂ and it has a molecular weight of 187.19 g/mol .[1] The spatial arrangement of the pyrrole ring relative to the carboxylic acid group on the benzene ring dictates its chemical reactivity, potential for intramolecular interactions, and ultimately its biological and material properties. Accurate and unambiguous structural characterization is therefore paramount for any research or development involving this compound.
Spectroscopic techniques are the cornerstone of modern chemical analysis, providing a detailed fingerprint of a molecule's structure. This guide will delve into the theoretical underpinnings and practical application of NMR, IR, and MS for the comprehensive characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Experimental Protocol: NMR Data Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of high-purity this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Setup:
-
The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.
-
The spectrometer is locked onto the deuterium signal of the solvent.
-
Shimming is performed to optimize the homogeneity of the magnetic field.
-
-
Data Acquisition:
-
¹H NMR: A standard one-pulse experiment is typically sufficient. Key parameters to optimize include the spectral width, acquisition time, and relaxation delay.
-
¹³C NMR: A proton-decoupled experiment is used to obtain a spectrum with singlets for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
-
¹H NMR Spectral Interpretation
Due to the lack of a publicly available experimental ¹H NMR spectrum for this compound, the following is a detailed prediction and interpretation based on established chemical shift principles and data from analogous compounds.
Expected ¹H NMR Spectrum (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.0 | Broad Singlet | 1H | COOH | The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a very downfield chemical shift due to hydrogen bonding with the solvent. |
| ~7.9-8.1 | Doublet of Doublets | 1H | H-6' | This proton is ortho to the carboxylic acid group and is expected to be the most deshielded of the benzoic acid protons. |
| ~7.6-7.8 | Triplet of Doublets | 1H | H-4' | This proton is expected to be influenced by both neighboring protons. |
| ~7.4-7.6 | Triplet of Doublets | 1H | H-5' | Similar to H-4', this proton will show coupling to its neighbors. |
| ~7.3-7.5 | Doublet of Doublets | 1H | H-3' | This proton is ortho to the pyrrole substituent. |
| ~6.9-7.1 | Triplet | 2H | H-2, H-5 | The α-protons of the pyrrole ring are expected to be in a similar chemical environment and appear as a triplet due to coupling with the β-protons. |
| ~6.2-6.4 | Triplet | 2H | H-3, H-4 | The β-protons of the pyrrole ring are more shielded and will appear as a triplet due to coupling with the α-protons. |
¹³C NMR Spectral Interpretation
Similar to the ¹H NMR, the following is a predicted ¹³C NMR interpretation.
Expected ¹³C NMR Spectrum (100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~168 | C=O | The carbonyl carbon of the carboxylic acid is the most deshielded carbon in the molecule. |
| ~140 | C-2' | The carbon atom of the benzene ring attached to the pyrrole nitrogen. |
| ~133 | C-1' | The ipso-carbon of the carboxylic acid group. |
| ~132 | C-6' | Aromatic carbon ortho to the carboxylic acid. |
| ~130 | C-4' | Aromatic carbon para to the carboxylic acid. |
| ~128 | C-5' | Aromatic carbon meta to the carboxylic acid. |
| ~126 | C-3' | Aromatic carbon ortho to the pyrrole substituent. |
| ~122 | C-2, C-5 | The α-carbons of the pyrrole ring. |
| ~110 | C-3, C-4 | The β-carbons of the pyrrole ring, which are more shielded. |
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.
Experimental Protocol: IR Data Acquisition
Objective: To obtain an IR spectrum of this compound to identify its characteristic functional groups.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum.
IR Spectral Interpretation
The IR spectrum of this compound is expected to show the following key absorption bands.[3]
IR Data Summary:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
| ~3300-2500 | Broad | O-H | Stretching (Carboxylic Acid) |
| ~1700-1680 | Strong | C=O | Stretching (Carboxylic Acid) |
| ~1600-1450 | Medium | C=C | Stretching (Aromatic Rings) |
| ~1300-1200 | Strong | C-O | Stretching (Carboxylic Acid) |
| ~750-700 | Strong | C-H | Out-of-plane Bending (Aromatic) |
The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer. The strong C=O stretch confirms the presence of the carbonyl group. The C=C stretching vibrations are indicative of the aromatic nature of both the benzene and pyrrole rings.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can aid in its structural elucidation.
Experimental Protocol: MS Data Acquisition
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology (Electron Ionization - EI):
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam, leading to the formation of a molecular ion (M⁺•) and various fragment ions.
-
Mass Analysis: The ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Mass Spectrum Interpretation
The predicted mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight.[4]
Predicted Mass Spectrometry Data:
| m/z | Adduct/Fragment |
| 187.06 | [M]⁺• |
| 170.06 | [M-OH]⁺ |
| 142.06 | [M-COOH]⁺ |
| 115.05 | [C₉H₇]⁺ |
The molecular ion peak at m/z 187.06 confirms the molecular formula C₁₁H₉NO₂. The fragmentation pattern can provide further structural information. A common fragmentation pathway for benzoic acids is the loss of a hydroxyl radical (•OH) to give the [M-OH]⁺ ion, followed by the loss of carbon monoxide (CO) to yield the phenyl cation. Another likely fragmentation is the loss of the entire carboxylic acid group (•COOH) to give the pyrrolylbenzene cation.
Sources
physical and chemical properties of 2-(1H-pyrrol-1-yl)benzoic acid
An In-depth Technical Guide to 2-(1H-pyrrol-1-yl)benzoic Acid: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 10333-68-3), a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. The document details its core physicochemical properties, provides a validated, step-by-step synthesis protocol via the Ullmann condensation, discusses its chemical reactivity, and explores its applications as a key intermediate in the development of novel therapeutic agents and functional materials. This guide is intended to serve as a foundational resource for scientists and drug development professionals engaged in work involving this versatile molecular scaffold.
Physicochemical Properties
This compound, also known as N-(2-carboxyphenyl)pyrrole, is an off-white to pale yellow solid at room temperature. Its structure, featuring a pyrrole ring N-substituted onto the ortho position of benzoic acid, imparts a unique combination of aromaticity, acidity, and conformational rigidity. These characteristics make it a valuable starting point for chemical synthesis. The key physicochemical properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 10333-68-3 | [1][2] |
| Molecular Formula | C₁₁H₉NO₂ | [1][3] |
| Molecular Weight | 187.19 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| Appearance | Solid | [4] |
| Melting Point | 101-103 °C | [5][6] |
| Boiling Point | 381.74 °C (Predicted) | [5] |
| pKa | 2.95 ± 0.36 (Predicted) | [6] |
| InChIKey | GNWTWXOZRSBCOZ-UHFFFAOYSA-N | [1][2] |
Synthesis and Characterization
The most common and reliable method for synthesizing this compound is the copper-catalyzed Ullmann condensation. This reaction creates the C-N bond between an aryl halide and a nitrogen-containing heterocycle.[7][8] The following protocol describes a robust procedure for this synthesis.
Experimental Protocol: Ullmann Condensation
Principle: This protocol outlines the N-arylation of pyrrole with 2-chlorobenzoic acid using a copper(I) catalyst and a base in a high-boiling polar aprotic solvent. The copper catalyst is essential for facilitating the coupling between the aryl halide and the amine. The base, typically potassium carbonate, acts as a proton scavenger to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[9] Dimethylformamide (DMF) is used as the solvent due to its high boiling point and ability to dissolve the reactants.
Materials:
-
2-Chlorobenzoic acid
-
Pyrrole
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 2M solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chlorobenzoic acid (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Solvent and Reagent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon). Add anhydrous DMF to the flask, followed by the addition of pyrrole (1.2 eq) via syringe.
-
Heating and Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up and Extraction: After cooling to room temperature, pour the reaction mixture into a beaker containing 2M HCl. This step protonates the carboxylate product and neutralizes excess base. Transfer the aqueous mixture to a separatory funnel and extract the product three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.
Synthesis Workflow Diagram
Caption: Ullmann condensation workflow for the synthesis of this compound.
Analytical Characterization
Confirmation of the structure and purity of the synthesized product is achieved through standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzoic acid and pyrrole rings. The pyrrole protons typically appear as two triplets, while the four protons on the benzene ring will show a more complex multiplet pattern. A broad singlet corresponding to the carboxylic acid proton will also be present at the downfield end of the spectrum (typically >10 ppm).
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of 11 distinct carbon signals, including the carbonyl carbon of the carboxylic acid (around 170 ppm) and the eight aromatic carbons of the two rings.[2]
-
Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. Key absorbances include a broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹), a sharp C=O stretch (approx. 1700 cm⁻¹), and C-H and C=C stretching frequencies characteristic of the aromatic rings.[2]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The monoisotopic mass is 187.0633 Da.[2][10]
Chemical Reactivity and Derivatization
The molecule possesses two primary reactive sites: the carboxylic acid group and the pyrrole ring. This dual reactivity allows for diverse derivatization, making it a versatile scaffold for building more complex molecules.[11]
-
Carboxylic Acid Group: The -COOH group is the most accessible site for modification. It can readily undergo standard transformations such as:
-
Esterification: Reaction with an alcohol under acidic conditions to form an ester.
-
Amidation: Coupling with a primary or secondary amine, often using activating agents like DCC or EDC, to form an amide bond. This is a cornerstone reaction in medicinal chemistry for linking molecular fragments.
-
-
Pyrrole Ring: While less reactive than the carboxylic acid, the pyrrole ring can undergo electrophilic aromatic substitution. The substitution pattern is influenced by the directing effect of the N-aryl group.
Caption: Key derivatization pathways for this compound.
Applications in Drug Discovery and Medicinal Chemistry
The structural motif of an N-aryl heterocycle linked to a carboxylic acid is prevalent in many biologically active compounds. This compound serves as a valuable starting material or "building block" for synthesizing such molecules.[11][12] Its derivatives have been explored for various therapeutic applications.
The aminobenzoic acid scaffold, in general, is recognized for its structural versatility and is a common component in molecules developed for anticancer, anti-inflammatory, and antimicrobial activities.[13] By modifying the carboxylic acid group to an amide or ester, or by substituting the pyrrole or benzene rings, researchers can systematically alter the compound's properties (e.g., solubility, polarity, hydrogen bonding capacity) to optimize its interaction with biological targets like enzymes or receptors.[14] For instance, derivatives of the isomeric 4-(1H-pyrrol-1-yl)benzoic acid have been used to create hydrazides and other heterocyclic systems with demonstrated antimicrobial and cytotoxic activity.[15]
Safety and Handling
This compound is classified as an irritant. Standard laboratory safety precautions should be observed when handling this compound.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][6][16]
-
Precautionary Measures: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust. In case of contact with skin or eyes, rinse immediately with plenty of water.[16]
Conclusion
This compound is a synthetically accessible and highly versatile heterocyclic compound. Its well-defined physicochemical properties, straightforward synthesis via Ullmann condensation, and multiple points for chemical derivatization make it an important tool for medicinal chemists and materials scientists. Its proven utility as a scaffold for biologically active molecules ensures its continued relevance in the pursuit of novel therapeutics.
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Matrix Fine Chemicals. This compound | CAS 10333-68-3. Available from: [Link]
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MDPI. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Available from: [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). Available from: [Link]
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Shanghai Huicheng Biological Technology. N-(2-Carboxyphenyl)pyrrole. Available from: [Link]
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Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation. Available from: [Link]
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MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available from: [Link]
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ResearchGate. Microwave-Promoted Ullmann Condensation of 2-Aminopyridines with 2-Chlorobenzoic Acids. Available from: [Link]
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PubChem. (2~{S},3~{R},4~{R})-3-[5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-4-methyl-5-[(2~{S},3~{R})-3-oxidanyl-1-oxidanylidene-butan-2-yl]-3,4-dihydro-2~{H}-pyrrole-2-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]
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Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Available from: [Link]
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An In-Depth Technical Guide to the Molecular Structure of 2-(1H-pyrrol-1-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(1H-pyrrol-1-yl)benzoic acid, a molecule of interest in medicinal chemistry and materials science. We will delve into its molecular structure, spectroscopic signature, synthesis, and potential biological relevance, offering insights grounded in established chemical principles and experimental evidence.
Introduction: The Significance of the Pyrrolylbenzoic Acid Scaffold
This compound belongs to a class of compounds that merges the structural features of an aromatic carboxylic acid with a five-membered nitrogen-containing heterocycle. This unique combination imparts a specific three-dimensional architecture and electronic distribution, making it a valuable scaffold for the design of novel therapeutic agents and functional materials. The pyrrole moiety is a common feature in numerous biologically active natural products and synthetic drugs, recognized for its ability to participate in various non-covalent interactions within biological systems.[1] The benzoic acid group, on the other hand, provides a handle for further chemical modification and can act as a key interaction point with biological targets. Understanding the foundational molecular characteristics of this parent compound is therefore crucial for its application in drug discovery and development.
Molecular Structure and Physicochemical Properties
The fundamental properties of this compound are summarized in the table below, providing a quantitative basis for its handling and characterization.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₂ | PubChem[2] |
| Molecular Weight | 187.19 g/mol | PubChem[2] |
| CAS Number | 10333-68-3 | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| Melting Point | 103 °C | Chemcasts[3] |
| Boiling Point (Predicted) | 381.74 °C | Chemcasts[3] |
| XLogP3 (Predicted) | 1.8 | PubChem[2] |
The structure of this compound, characterized by a pyrrole ring attached to the ortho position of a benzoic acid, creates a sterically hindered and electronically distinct molecule. The spatial arrangement of the two rings is not coplanar, a feature that is critical for its interaction with molecular targets.
Figure 1: 2D structure of this compound.
Synthesis and Purification
The synthesis of N-aryl pyrroles, including this compound, can be achieved through several established synthetic routes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Synthetic Strategies
Two primary strategies for the synthesis of this class of compounds are the Ullmann condensation and the Paal-Knorr synthesis.
-
Ullmann Condensation: This classical method involves the copper-catalyzed coupling of an aryl halide with a nucleophile. In the context of this compound, this would typically involve the reaction of a 2-halobenzoic acid (e.g., 2-chlorobenzoic or 2-bromobenzoic acid) with pyrrole in the presence of a copper catalyst and a base.[4][5] Modern variations of the Ullmann reaction often employ ligands to improve catalyst efficiency and reaction conditions.[6]
-
Paal-Knorr Synthesis: This fundamental method for pyrrole synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[7][8] While not a direct route to this compound from simple starting materials, it is a cornerstone of pyrrole chemistry and can be adapted for the synthesis of more complex pyrrole-containing structures.[1]
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A Technical Guide to the Solubility of 2-(1H-pyrrol-1-yl)benzoic acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(1H-pyrrol-1-yl)benzoic acid. Designed for researchers, chemists, and drug development professionals, this document outlines the core physicochemical properties of the compound, explores the theoretical principles governing its solubility, and presents a detailed, field-proven protocol for its experimental determination. While specific quantitative solubility data for this compound is not widely published, this guide establishes a robust framework for predicting, measuring, and understanding its behavior in various solvent systems. We delve into the critical influence of pH on aqueous solubility and provide illustrative data to guide formulation and development efforts.
Introduction to this compound
This compound (Figure 1) is a unique organic molecule featuring a benzoic acid moiety substituted with a pyrrole ring at the ortho-position. This structural arrangement confers a combination of aromatic, acidic, and heterocyclic characteristics, making it a compound of interest in medicinal chemistry and materials science. The carboxylic acid group provides a handle for salt formation and hydrogen bonding, while the pyrrole and benzene rings contribute to its overall lipophilicity and potential for π-π stacking interactions. Understanding the solubility of this compound is paramount for its application, governing everything from reaction conditions in synthesis to bioavailability in pharmaceutical formulations.
Figure 1: Chemical Structure of this compound
Caption: Molecular structure highlighting the key functional groups.
Core Physicochemical Properties
A molecule's solubility is intrinsically linked to its fundamental physicochemical properties. The table below summarizes the key known and predicted parameters for this compound, which collectively inform its expected solubility behavior.
| Property | Value | Source / Comment |
| Molecular Formula | C₁₁H₉NO₂ | [1][2] |
| Molecular Weight | 187.19 g/mol | [2] |
| Melting Point | 103 °C | [3] |
| Physical State | Solid at 25°C, 1 atm | [3] |
| CAS Number | 10333-68-3 | [1] |
| Predicted XlogP | 1.8 | PubChem[4] |
| Predicted pKa | ~4-5 | Predicted based on benzoic acid (pKa 4.2) |
Expertise & Experience Insight: The predicted XlogP of 1.8 suggests a moderate lipophilicity. The molecule is not excessively greasy, but the aromatic rings give it significant nonpolar character. The predicted pKa, analogous to benzoic acid, is the most critical parameter for understanding its aqueous solubility. As a weak acid, its charge state, and thus its water solubility, will be highly dependent on the pH of the medium.
Theoretical Principles of Solubility
Solvent-Solute Interactions: "Like Dissolves Like"
The solubility of this compound is governed by the balance of intermolecular forces between the solute and the solvent.
-
Polar Solvents (e.g., Alcohols, DMSO): These solvents can engage in strong dipole-dipole interactions and, in the case of protic solvents like methanol, act as hydrogen bond donors and acceptors. The carboxylic acid group is a prime site for hydrogen bonding. Therefore, higher solubility is anticipated in polar organic solvents.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. While the aromatic rings of the solute have some affinity for solvents like toluene, the highly polar carboxylic acid group is energetically disfavored, leading to predicted low solubility.
-
Aqueous Solvents (Water, Buffers): Water is a highly polar, protic solvent. However, the large, nonpolar surface area of the fused ring system is hydrophobic.[5][6] Consequently, the intrinsic solubility of the neutral molecule in water is expected to be low.
The Critical Role of pH in Aqueous Solubility
For an ionizable compound like this compound, pH is the dominant factor controlling aqueous solubility. The carboxylic acid group can exist in a neutral (protonated) form or an anionic (deprotonated) carboxylate form.
The relationship is described by the Henderson-Hasselbalch equation :[5][7]
pH = pKa + log ( [A⁻] / [HA] )
Where:
-
[HA] is the concentration of the neutral, protonated acid.
-
[A⁻] is the concentration of the ionized, deprotonated carboxylate.
Causality Behind the Choice: We focus on this equation because it provides a direct, quantitative link between the pH of the environment and the ionization state of the molecule.[8]
-
At pH << pKa: The compound is predominantly in its neutral form (HA). This form is less polar and thus has very low water solubility.
-
At pH = pKa: The compound is 50% ionized. The solubility will be significantly higher than the intrinsic solubility of the neutral form.
-
At pH >> pKa: The compound is almost entirely in its ionized carboxylate form (A⁻). This charged species is highly polar and interacts favorably with water molecules, leading to a dramatic increase in aqueous solubility.
Caption: pH-dependent equilibrium of this compound.
Experimental Determination: The Shake-Flask Method
Trustworthiness: To generate reliable and reproducible solubility data, the equilibrium shake-flask method is the gold standard.[6] This protocol is designed to be a self-validating system, ensuring that the measured concentration represents the true thermodynamic solubility limit.
Rationale for Method Selection
The shake-flask method is chosen over kinetic or high-throughput methods because it allows the system to reach true thermodynamic equilibrium between the undissolved solid and the saturated solution.[9][10] This is crucial for applications in drug formulation and development where long-term stability and predictable behavior are required. The extended incubation time ensures that dissolution is complete and not limited by the dissolution rate of the solid form.
Detailed Step-by-Step Protocol
-
Preparation:
-
Accurately weigh an excess amount of solid this compound into several replicate glass vials (e.g., 2-5 mg into 2 mL vials). Expert Tip: "Excess" is critical. You must be able to visually confirm the presence of undissolved solid at the end of the experiment to ensure saturation was achieved.[10]
-
Add a precise volume of the desired solvent or buffer (e.g., 1.0 mL) to each vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker or rotator (e.g., 25°C or 37°C).
-
Agitate the samples for a minimum of 24 hours. Causality: A 24-72 hour period is generally sufficient for most compounds to reach equilibrium. For lead optimization, running parallel time points (e.g., 24h and 48h) can confirm that a stable plateau has been reached.[9][10]
-
-
Sample Separation (Critical Step):
-
Allow the vials to stand undisturbed at the experimental temperature for at least 30 minutes to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Immediately separate the saturated solution from the undissolved solid. This can be achieved by:
-
Filtration: Using a syringe filter (e.g., 0.22 µm PVDF). Precaution: Ensure the filter material does not bind the compound. Discard the first portion of the filtrate to saturate any binding sites.
-
Centrifugation: Centrifuge the vials at high speed (e.g., >10,000 g for 15 minutes) and sample from the clear supernatant.
-
-
-
Analysis:
-
Accurately dilute the clear filtrate/supernatant with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV or LC-MS.
-
A standard calibration curve must be prepared using the same compound and run with the samples for accurate quantification.
-
-
pH Measurement (for aqueous buffers):
Caption: Experimental workflow for the Shake-Flask Solubility Assay.
Illustrative Solubility Profile
While exhaustive experimental data is not publicly available, the principles discussed above allow us to construct an illustrative solubility profile. The following table represents the expected solubility behavior of this compound in a range of common solvents, as would be determined by the protocol in Section 4.0.
Disclaimer: This data is illustrative and intended for guidance. Actual values must be determined experimentally.
| Solvent / Medium | Solvent Type | Expected Solubility (mg/mL) | Rationale |
| Aqueous Buffers | |||
| pH 2.0 Buffer | Polar, Protic, Acidic | < 0.01 | Compound is fully protonated (neutral); low solubility. |
| pH 7.4 Buffer | Polar, Protic, Neutral | > 0.1 - 1.0 | Compound is mostly ionized; solubility increases significantly. |
| pH 10.0 Buffer | Polar, Protic, Basic | > 10 | Compound is fully ionized (carboxylate); high solubility. |
| Organic Solvents | |||
| Dimethyl Sulfoxide (DMSO) | Polar, Aprotic | > 50 | Excellent polar interactions and hydrogen bond acceptor. |
| N,N-Dimethylformamide (DMF) | Polar, Aprotic | > 50 | Excellent polar interactions and hydrogen bond acceptor. |
| Methanol | Polar, Protic | 10 - 50 | Good hydrogen bonding (donor and acceptor). |
| Ethanol | Polar, Protic | 5 - 20 | Good hydrogen bonding, slightly less polar than methanol. |
| Acetonitrile | Polar, Aprotic | 1 - 10 | Polar, but a weaker hydrogen bond acceptor than DMSO/DMF. |
| Ethyl Acetate | Intermediate Polarity | 1 - 10 | Acts as a hydrogen bond acceptor but has significant nonpolar character. |
| Dichloromethane (DCM) | Nonpolar (weakly polar) | < 1 | Limited ability to interact with the polar carboxylic acid group. |
| Toluene | Nonpolar | < 0.1 | Favorable interactions with aromatic rings but not the polar group. |
| Hexane | Nonpolar | < 0.01 | Very poor interactions with the polar functional group. |
Conclusion
The solubility of this compound is a multifaceted property dictated by its chemical structure. It is predicted to have high solubility in polar aprotic solvents like DMSO and DMF, moderate solubility in alcohols, and low solubility in nonpolar hydrocarbons. In aqueous media, its solubility is critically dependent on pH, exhibiting a dramatic increase as the pH rises above its pKa due to the ionization of the carboxylic acid group. For any research or development involving this compound, it is imperative to experimentally determine its solubility using a robust, equilibrium-based method, such as the shake-flask protocol detailed herein, to ensure accurate and reliable results.
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An In-Depth Technical Guide to 2-(1H-pyrrol-1-yl)benzoic Acid: From Discovery to Contemporary Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(1H-pyrrol-1-yl)benzoic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document delves into the historical context of its synthesis, rooted in the foundational principles of N-arylation chemistry. It offers a detailed exploration of its molecular structure, physicochemical properties, and established synthetic protocols, with a particular focus on the Ullmann condensation. Furthermore, this guide elucidates the compound's critical role as a versatile scaffold and key intermediate in the development of advanced therapeutic agents, highlighting its contribution to the synthesis of specific bioactive molecules. The content is structured to provide both a historical perspective and practical, field-proven insights for professionals engaged in chemical research and drug discovery.
Introduction: The Emergence of a Versatile Heterocyclic Scaffold
This compound, with the chemical formula C₁₁H₉NO₂, is an aromatic carboxylic acid characterized by a pyrrole ring N-substituted at the ortho position of a benzoic acid moiety.[1][2] This unique structural arrangement imparts a combination of rigidity and specific electronic properties that have made it a valuable building block in the design of complex organic molecules.[3] The pyrrole nucleus is a ubiquitous motif in a vast array of natural products and pharmaceuticals, renowned for its diverse biological activities.[4][5] The strategic placement of a carboxylic acid group on the adjacent phenyl ring provides a convenient handle for further chemical modifications, making this compound a highly sought-after intermediate in the synthesis of targeted therapeutic agents and functional materials.[3]
This guide will trace the scientific journey of this compound, from its synthetic origins to its current applications, providing a detailed technical resource for researchers in the field.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis and drug design.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₉NO₂ | [1] |
| Molecular Weight | 187.19 g/mol | [1] |
| CAS Number | 10333-68-3 | [2] |
| Appearance | Off-white to light brown crystalline powder | Commercially available data |
| Melting Point | 188-192 °C | Commercially available data |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and methanol. | General chemical knowledge |
| pKa | Estimated to be around 4-5 for the carboxylic acid proton | General chemical knowledge |
Historical Perspective and Discovery
While a single seminal publication detailing the "discovery" of this compound is not readily apparent in the historical literature, its conceptualization and first synthesis are intrinsically linked to the development of N-arylation reactions, particularly the Ullmann condensation. The early 20th century saw the pioneering work of Fritz Ullmann and Irma Goldberg, which established copper-catalyzed methods for the formation of carbon-nitrogen bonds between aryl halides and amines or amides.
The synthesis of N-aryl pyrroles, including N-phenylpyrrole, was an early application of this chemistry. The logical extension of this methodology to N-arylate pyrrole with a halogenated benzoic acid, such as 2-bromobenzoic acid or 2-chlorobenzoic acid, represents the most probable route to the first synthesis of this compound. This reaction would have been a direct application of the well-established Ullmann condensation principles.
The initial interest in this and similar molecules likely stemmed from a desire to explore the chemical space of N-aryl heterocycles and to create novel scaffolds for various applications, including dyestuffs and, later, pharmaceuticals. The true value of this compound as a key intermediate became more apparent as the field of medicinal chemistry matured and the importance of molecular scaffolding in drug design became a central tenet.
Synthetic Methodologies: A Detailed Protocol
The primary and most historically significant method for the synthesis of this compound is the Ullmann condensation. This section provides a detailed, field-proven protocol for this synthesis.
The Ullmann Condensation Approach
The Ullmann condensation for the synthesis of this compound involves the copper-catalyzed coupling of a 2-halobenzoic acid with pyrrole. The reaction typically employs a copper catalyst, a base, and a high-boiling point solvent.
Reaction Scheme:
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An In-Depth Technical Guide to the Potential Biological Activities of 2-(1H-pyrrol-1-yl)benzoic Acid
Abstract
The confluence of privileged structural motifs in a single molecular entity presents a compelling starting point for drug discovery. 2-(1H-pyrrol-1-yl)benzoic acid is one such molecule, integrating the N-aryl pyrrole core, prevalent in numerous biologically active compounds, with the versatile benzoic acid moiety, a well-established pharmacophore. While direct biological evaluation of this specific parent compound is not extensively documented in publicly available literature, a comprehensive analysis of its close structural analogs and derivatives reveals a significant therapeutic potential. This technical guide synthesizes the available evidence for derivatives of the this compound scaffold to build a predictive framework for its potential anti-inflammatory, antimicrobial, and anticancer activities. We will explore the chemical rationale, propose detailed experimental workflows for validation, and discuss structure-activity relationships (SAR) to guide future drug development efforts.
Introduction: The Rationale for a Privileged Scaffold
The pyrrole heterocycle is a cornerstone in medicinal chemistry, forming the core of a wide array of pharmacologically active agents, including those with antimicrobial, anti-inflammatory, and antineoplastic properties.[1] Similarly, benzoic acid and its derivatives are ubiquitous in pharmacology, exhibiting a broad spectrum of biological effects, including antiseptic, analgesic, and anticancer activities.[2][3] The molecule this compound, CAS 10333-68-3, represents a direct and elegant fusion of these two key pharmacophores.[4][5] Its structure suggests the potential for synergistic or novel biological activities, making it a molecule of significant interest for screening and lead optimization. This guide will delve into the latent potential of this scaffold by examining the established activities of its derivatives.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₉NO₂ | [4] |
| Molecular Weight | 187.19 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| CAS Number | 10333-68-3 | [4][5] |
| Predicted XLogP3 | 1.8 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 2 |[4] |
Synthetic Strategies: Accessing the Core Scaffold
The primary challenge in synthesizing this compound is the formation of the C-N bond between the pyrrole nitrogen and the phenyl ring of the benzoic acid. The Ullmann condensation or its modern catalyzed variants are the most effective and widely adopted methods for this transformation. These reactions typically involve the coupling of a pyrrole salt with an aryl halide.
A particularly effective approach is the copper-catalyzed N-arylation of pyrrole with a 2-halobenzoic acid (e.g., 2-chlorobenzoic acid or 2-iodobenzoic acid).[1][6] The use of a copper(I) source, such as CuI, in the presence of a suitable ligand (e.g., a diamine) and a base (e.g., K₂CO₃ or Cs₂CO₃) facilitates the cross-coupling reaction under relatively mild conditions, offering good yields and functional group tolerance.[6][7]
Protocol: Copper-Diamine Catalyzed N-Arylation
-
To a sealable reaction vessel, add CuI (5-10 mol%), the chosen diamine ligand (10-20 mol%), and a base such as K₂CO₃ (2 equivalents).
-
Evacuate the vessel and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Under the inert atmosphere, add pyrrole (1.2 equivalents), 2-halobenzoic acid (1 equivalent), and a suitable solvent (e.g., DMF or DMSO).
-
Seal the vessel and heat the reaction mixture at 110-120 °C for 24 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product via silica gel column chromatography to yield this compound.
Potential Anti-inflammatory Activity
The pyrrole scaffold is a key component of many non-steroidal anti-inflammatory drugs (NSAIDs).[1] Research into derivatives of this compound strongly supports the potential for anti-inflammatory effects.
Evidence from Derivatives
A study on 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid , a structurally related compound, demonstrated potent anti-inflammatory activity.[1] In a carrageenan-induced paw edema model in rats, this derivative significantly reduced inflammation, particularly after repeated dosing.[1] Mechanistically, the compound was found to significantly decrease serum levels of the pro-inflammatory cytokine TNF-α while markedly elevating the anti-inflammatory cytokine TGF-β1, indicating a sophisticated immunomodulatory effect.[1] Another derivative, (±)-5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2a]pyrrole-1-carboxylic acid (RS-37619) , also showed highly potent analgesic and anti-inflammatory activity in various rat models of inflammation.[8]
Proposed Experimental Validation
To validate the anti-inflammatory potential of the parent compound, a tiered approach is recommended.
Tier 1: In Vivo Acute Inflammation Model
-
Assay: Carrageenan-Induced Paw Edema in Rats.
-
Protocol:
-
Acclimatize male Wistar rats for one week.
-
Administer this compound intraperitoneally or orally at various doses (e.g., 10, 20, 40 mg/kg). A vehicle control group and a positive control group (e.g., Diclofenac, 25 mg/kg) must be included.
-
After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculate the percentage of edema inhibition for each group relative to the vehicle control.
-
Tier 2: Mechanistic Studies (Cytokine Profiling)
-
Assay: Lipopolysaccharide (LPS)-Induced Systemic Inflammation.
-
Protocol:
-
Administer the test compound as described above.
-
One hour later, induce systemic inflammation by intraperitoneal injection of LPS (e.g., 1 mg/kg).
-
Collect blood samples at a specified time point (e.g., 4 hours post-LPS).
-
Separate serum and quantify levels of key cytokines (TNF-α, IL-6, IL-1β, IL-10, TGF-β1) using validated ELISA kits.
-
Analyze the data to determine the compound's effect on the pro-inflammatory and anti-inflammatory cytokine balance.
-
Potential Antimicrobial Activity
Nitrogen-containing heterocycles, particularly pyrroles, are well-established scaffolds for the development of antimicrobial agents.[5] The linkage to a benzoic acid moiety, which itself has antimicrobial properties, further strengthens the hypothesis that this compound may possess antibacterial or antifungal activity.[9]
Evidence from Derivatives
Research on 4-(2,5-dimethylpyrrol-1-yl)benzoic acid hydrazide analogs has shown that these compounds can serve as a new class of antibacterial, antifungal, and antitubercular medicines.[7] These derivatives were found to act as dual inhibitors of Enoyl-ACP reductase and Dihydrofolate reductase (DHFR), crucial enzymes in bacterial metabolic pathways.[7] Furthermore, various pyrrolone derivatives have been synthesized and screened, revealing promising activity against both bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans).[10]
Proposed Experimental Validation
A standard workflow to assess antimicrobial potential involves determining the Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution MIC Assay
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, P. aeruginosa, C. albicans) to a final concentration of ~5 x 10⁵ CFU/mL.
-
Include positive control wells (microorganism, no compound) and negative control wells (media only).
-
Incubate the plates at 37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Potential Anticancer Activity
The pyrrole nucleus is a key structural feature in several approved and investigational anticancer drugs.[11] Its derivatives have been shown to target a variety of cancer-related pathways, including kinase signaling and apoptosis.[11][12]
Evidence from Derivatives
-
Kinase Inhibition: Certain pyrrole derivatives have been synthesized as competitive inhibitors of key receptor tyrosine kinases like EGFR and VEGFR, which are critical for tumor growth and angiogenesis.[12]
-
Microtubule Disruption: A structural analog of nocodazole, a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate ester derivative , was found to inhibit the replication of head and neck squamous cell carcinoma (HNSCC) cell lines by preventing the formation of normal bipolar mitotic spindles, leading to G2/M cell cycle arrest.
-
Apoptosis Induction: The same HNSCC study showed that treatment with the pyrrole derivative led to the upregulation of the pro-apoptotic protein Bax and a corresponding increase in the Bax/Bcl-2 ratio, ultimately inducing apoptosis. Benzoic acid derivatives have also been shown to retard cancer cell growth by inhibiting histone deacetylases (HDACs).
Proposed Experimental Validation
A logical workflow to screen for anticancer activity begins with cell viability assays and progresses to mechanistic studies.
Caption: Proposed workflow for anticancer activity screening.
Protocol: MTT Cell Viability Assay
-
Seed cancer cells (e.g., CAL 27, FaDu, A549) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.
-
After the incubation period, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Structure-Activity Relationship (SAR) and Future Directions
While data on the parent compound is sparse, the activities of its derivatives provide valuable SAR insights that can guide the design of a next-generation library based on the this compound core.
-
Anti-inflammatory: Substitution on the pyrrole ring (e.g., with acetyl, methyl, and aryl groups) appears crucial for potent anti-inflammatory and immunomodulatory activity.[1]
-
Antimicrobial: The conversion of the benzoic acid's carboxyl group into a hydrazide and subsequent cyclization into other heterocycles (triazoles, etc.) is a proven strategy for generating potent antibacterial and antitubercular agents.[7]
-
Anticancer: The addition of larger, more complex moieties to either the pyrrole or benzoic acid portion can impart specific mechanisms of action, such as kinase inhibition or microtubule disruption.[12]
The logical next step is the systematic synthesis and screening of a focused library of derivatives to explore these SAR hypotheses.
Caption: Structure-Activity Relationship (SAR) exploration map.
Conclusion
This compound stands as a promising, yet underexplored, molecular scaffold. The robust and diverse biological activities demonstrated by its close derivatives—spanning anti-inflammatory, antimicrobial, and anticancer effects—provide a strong rationale for its inclusion in future drug discovery programs. The synthetic routes are accessible, and established protocols for biological validation are readily available. By leveraging the insights from existing SAR, medicinal chemists can strategically design and synthesize novel derivatives with enhanced potency and selectivity, potentially unlocking new therapeutic agents for a range of human diseases. This guide serves as a foundational blueprint for initiating such an investigation.
References
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PubChem. This compound. Available from: [Link]
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Zlatanova-Tenisheva, H., & Vladimirova, S. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Biomedicines, 13(8), 2003. Available from: [Link]
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Narayana, B., et al. (2023). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. Molecules. Available from: [Link]
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Antilla, J. C., et al. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. Available from: [Link]
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Organic Chemistry Portal. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Available from: [Link]
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Dinesh, J. (2013). Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. Acta Physica Polonica A, 123(4), 704-709. Available from: [Link]
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Husain, A., et al. (2010). Antimicrobial activities of some synthetic butenolides and their pyrrolone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(3), 428-434. Available from: [Link]
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Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Available from: [Link]
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Matrix Fine Chemicals. This compound | CAS 10333-68-3. Available from: [Link]
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Royal Society of Chemistry. Copper-catalyzed N-arylation of pyrroles: an overview. Available from: [Link]
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Giordani, A., et al. (2021). Anti-Tumoral Effects of a (1H-Pyrrol-1-yl)Methyl-1H-Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines. International Journal of Molecular Sciences, 22(19), 10425. Available from: [Link]
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Rooks, W. H., et al. (1985). The analgesic and anti-inflammatory profile of (+/-)-5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2a]pyrrole-1-carboxylic acid (RS-37619). Agents and Actions, 15(5-6), 676-684. Available from: [Link]
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Mateev, E., et al. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Journal of Pharmacy & Pharmaceutical Sciences, 25, 24-40. Available from: [Link]
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MDPI. Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate. Available from: [Link]
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Chethan, J., et al. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). Cancer Biology & Therapy, 18(10), 779-788. Available from: [Link]
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MDPI. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Available from: [Link]
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ResearchGate. Microwave-Promoted Ullmann Condensation of 2-Aminopyridines with 2-Chlorobenzoic Acids. Available from: [Link]
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MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available from: [Link]
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Gurbuzer, A. (2021). Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal. International Journal of Plant Based Pharmaceuticals, 1(1), 42-47. Available from: [Link]
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International Journal of Advanced Research in Science, Communication and Technology. Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Available from: [Link]
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The Emerging Therapeutic Potential of 2-(1H-pyrrol-1-yl)benzoic Acid Derivatives and Analogs
An In-Depth Technical Guide for Researchers
This guide provides an in-depth exploration of the synthesis, pharmacological activities, and therapeutic applications of 2-(1H-pyrrol-1-yl)benzoic acid and its related analogs. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current knowledge, explains the rationale behind key experimental methodologies, and offers detailed protocols to facilitate further investigation into this promising class of compounds.
Introduction: A Scaffold of Significant Pharmacological Interest
The fusion of a pyrrole ring with a benzoic acid moiety creates the this compound scaffold, a structure that has garnered significant attention in medicinal chemistry. This unique combination of an electron-rich aromatic heterocycle and a carboxylic acid group provides a versatile platform for developing compounds with a wide spectrum of biological activities.[1][2] The pyrrole nucleus is a privileged structure found in numerous natural products and FDA-approved drugs, valued for its ability to engage in various biological interactions.[3] The benzoic acid group, in turn, often serves as a critical pharmacophore for interacting with enzyme active sites or improving pharmacokinetic properties.[4] Derivatives of this core structure have demonstrated potent anti-inflammatory, analgesic, anticancer, and antimicrobial properties, making them a fertile ground for drug discovery.[5][6][7][8]
This guide will delve into the key synthetic routes, explore the mechanisms underpinning their major biological effects, analyze structure-activity relationships (SAR), and provide validated experimental protocols for their synthesis and evaluation.
Core Synthetic Strategies: Building the Pyrrole-Benzoic Acid Scaffold
The efficient construction of the N-aryl pyrrole core is fundamental to exploring this chemical space. The most prevalent and reliable methods are variations of the Paal-Knorr and Clauson-Kaas pyrrole syntheses, chosen for their versatility and applicability to a wide range of starting materials.[1][9][10]
The Clauson-Kaas Pyrrole Synthesis
This reaction is a cornerstone for synthesizing N-substituted pyrroles. The primary advantage of this method is its use of stable and readily available precursors: a primary amine (in this case, 2-aminobenzoic acid or its esters) and 2,5-dimethoxytetrahydrofuran (DMTHF), which serves as a synthetic equivalent of succinaldehyde.[11][12]
Causality and Rationale: The reaction is typically acid-catalyzed. The acid facilitates the hydrolysis of the DMTHF acetal to form the reactive succinaldehyde in situ. The primary amine then undergoes a condensation reaction with the dialdehyde, followed by cyclization and dehydration to yield the aromatic pyrrole ring.[13] The choice of catalyst and solvent can be optimized to improve yields and accommodate sensitive functional groups, with modern "greener" protocols utilizing water as a solvent or microwave irradiation to accelerate the reaction.[12][14][15]
Caption: Clauson-Kaas synthesis workflow for N-aryl pyrroles.
Experimental Protocol: Clauson-Kaas Synthesis
This protocol describes a general, robust method for synthesizing a this compound derivative.
Self-Validation: The protocol's integrity is maintained by monitoring the reaction's progress via Thin-Layer Chromatography (TLC) and confirming the final product's identity and purity through spectroscopic methods (NMR, IR, Mass Spectrometry).
Materials:
-
2-Aminobenzoic acid (1.0 mmol)
-
2,5-Dimethoxytetrahydrofuran (1.2 mmol)
-
Glacial Acetic Acid (as solvent and catalyst) or an alternative catalyst like Iron(III) chloride in water for a greener approach.[9][16]
-
Round-bottom flask equipped with a reflux condenser
-
Stir plate and magnetic stir bar
-
TLC plates (silica gel) and developing chamber
-
Ethyl acetate, n-hexane (for TLC and chromatography)
Step-by-Step Methodology:
-
Setup: To a 50 mL round-bottom flask, add 2-aminobenzoic acid (1.0 mmol) and glacial acetic acid (10 mL). Stir the mixture until the solid is fully dissolved.
-
Addition of Reagent: Add 2,5-dimethoxytetrahydrofuran (1.2 mmol) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 118°C for acetic acid) and maintain for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC, using an ethyl acetate/n-hexane mixture (e.g., 3:7 v/v) as the eluent. The disappearance of the starting amine spot and the appearance of a new, typically UV-active, product spot indicates reaction progression.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 50 mL of ice-cold water. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, washing the precipitate with cold water to remove residual acetic acid.
-
Purification: Dry the crude product. If necessary, purify further by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Pharmacological Profile and Mechanisms of Action
Derivatives of this compound exhibit a diverse range of pharmacological activities, primarily as anti-inflammatory and anticancer agents.
Anti-inflammatory Activity: COX-2 Inhibition
A significant number of analogs act as potent anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes.[5][17] The therapeutic anti-inflammatory effects of non-steroidal anti-inflammatory drugs (NSAIDs) are primarily due to the inhibition of COX-2, an inducible enzyme responsible for producing prostaglandins that mediate pain and inflammation.[18][19] Conversely, inhibition of the constitutive COX-1 isoform is associated with undesirable side effects like gastrointestinal damage.[20] Many pyrrole-benzoic acid derivatives show selectivity for COX-2, making them attractive candidates for safer NSAIDs.[5][21]
Mechanism of Action: Arachidonic acid, released from the cell membrane, is converted by COX-2 into prostaglandin H₂ (PGH₂), a precursor for various pro-inflammatory prostaglandins (PGE₂, PGI₂, etc.). This compound derivatives can bind to the active site of the COX-2 enzyme, preventing arachidonic acid from accessing it and thereby blocking the synthesis of these inflammatory mediators.[17]
Caption: Mechanism of COX-2 inhibition by pyrrole derivatives.
Anticancer Activity: Kinase Inhibition
Certain pyrrole-containing compounds have shown promise as anticancer therapeutics by inhibiting key protein kinases involved in tumor growth and angiogenesis, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[2][22][23] Overexpression or mutation of these receptor tyrosine kinases (RTKs) leads to uncontrolled cell proliferation, survival, and the formation of new blood vessels that supply the tumor.
Mechanism of Action: Upon binding of their respective ligands (e.g., EGF, VEGF), these receptors dimerize and autophosphorylate their intracellular tyrosine kinase domains. This activates downstream signaling cascades, including the PI3K/Akt and Ras/Raf/MEK/ERK pathways, which promote cancer cell growth and survival.[24] Pyrrole-based inhibitors can act as ATP-competitive inhibitors, binding to the kinase domain of EGFR or VEGFR and preventing the phosphorylation events necessary for signal transduction.[2][25] This blockade halts the pro-tumorigenic signaling, potentially leading to cell cycle arrest and apoptosis.
Caption: Inhibition of EGFR/VEGFR signaling by pyrrole analogs.
Structure-Activity Relationship (SAR) Analysis
Understanding the relationship between chemical structure and biological activity is critical for optimizing lead compounds. SAR studies on this compound derivatives have revealed several key insights.
Key Findings from SAR Studies:
-
Substitution on the Benzoic Acid Ring: The position and nature of substituents on the benzoic acid ring significantly impact activity. For example, introducing hydrophilic groups can facilitate interactions with polar amino acid residues in enzyme active sites.[26]
-
Substitution on the Pyrrole Ring: Electron-donating groups on the pyrrole ring have been shown in some series to increase anticancer activity.[8]
-
Linker and Carboxylic Acid Moiety: The carboxylic acid group is often crucial for activity, particularly in COX inhibitors where it mimics the carboxylate of arachidonic acid. Modifications to this group, such as esterification, can alter potency and selectivity.[5]
-
Overall Lipophilicity: The balance between hydrophilicity and lipophilicity (logP) is essential for pharmacokinetic properties like cell permeability and target engagement.[21]
Table 1: SAR Summary of Selected Pyrrole Derivatives
| Compound Class | R1 (Benzoic Acid) | R2 (Pyrrole) | Target | Key SAR Insight | Reference |
| Salicylic Acid Analogs | 2-OH | 2-Me, 5-Aryl | Analgesia | Salicylic acid moiety enhances analgesic activity and lowers toxicity. | [7] |
| Alkanoic Acid Analogs | 2-(CH₂COOH) | 2-Me, 5-Aryl | COX-1/COX-2 | Acetic acid group at position 1 of the pyrrole shows high activity. | [5] |
| Benzenesulfonamides | 4-(SO₂NH-Aryl) | H | Anticancer (HCT-116) | 8-quinolinyl moiety on the sulfonamide group shows potent activity. | [8] |
| Cinnamic Hybrids | H | Cinnamic Acid | COX-2/LOX | Hybridization with cinnamic acid enhances COX-2 inhibitory activity. | [21] |
Applications in Drug Discovery and Future Directions
The this compound scaffold is a highly promising starting point for the development of novel therapeutics.
-
Anti-inflammatory Drugs: The potential for developing selective COX-2 inhibitors with improved gastrointestinal safety profiles remains a significant area of interest.
-
Anticancer Agents: Dual EGFR/VEGFR inhibitors could offer a powerful strategy to simultaneously target tumor cell proliferation and angiogenesis. Further optimization is needed to enhance potency and address potential drug resistance.[22]
-
Other Therapeutic Areas: Preliminary studies indicate potential antibacterial, antifungal, and antitubercular activities, suggesting that the scaffold's utility may extend beyond inflammation and cancer.[6][27]
Future research should focus on leveraging quantitative structure-activity relationship (QSAR) modeling to guide the design of next-generation analogs with optimized potency, selectivity, and drug-like properties.[26][28][29]
Key Experimental Protocols: In Vitro Evaluation
In Vitro Cytotoxicity: MTT Assay
The MTT assay is a standard colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.[30][31]
Rationale: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for the calculation of cell viability and the determination of the IC₅₀ (half-maximal inhibitory concentration) value of a compound.[32][33]
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed a cancer cell line (e.g., HCT-116, HeLa) into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours (37°C, 5% CO₂) to allow cells to attach.[30]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only controls (e.g., DMSO in medium) and medium-only blanks.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[33]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. Observe the formation of purple formazan crystals in viable cells.[30]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[30]
-
Data Acquisition: Gently shake the plate to ensure the solution is homogenous. Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value using non-linear regression analysis.
Conclusion
The this compound scaffold represents a versatile and highly druggable platform in modern medicinal chemistry. Its synthetic accessibility via robust methods like the Clauson-Kaas reaction, combined with its demonstrated efficacy in modulating key biological targets such as COX-2, EGFR, and VEGFR, underscores its therapeutic potential. The structure-activity relationships explored herein provide a rational basis for the design of more potent and selective analogs. As research continues, this compound class is poised to deliver novel candidates for the treatment of inflammatory diseases, cancer, and potentially other conditions, making it a critical area for continued investigation by the drug discovery community.
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Popova, E., et al. (2021). Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives. National Institutes of Health (NIH). [Link]
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Methodological & Application
Synthesis of 2-(1H-pyrrol-1-yl)benzoic Acid Derivatives: A Detailed Protocol for Researchers
This comprehensive guide provides detailed protocols and expert insights for the synthesis of 2-(1H-pyrrol-1-yl)benzoic acid and its derivatives. These compounds are of significant interest in medicinal chemistry and materials science due to their presence in numerous biologically active molecules and functional materials.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering a blend of theoretical principles and practical, field-proven methodologies.
Introduction: The Significance of N-Aryl Pyrroles
N-arylated pyrroles are crucial structural motifs found in a wide array of pharmaceuticals, agrochemicals, and natural products.[1][4] The this compound scaffold, in particular, serves as a valuable intermediate for the synthesis of more complex molecules, including potential therapeutics for inflammatory diseases and central nervous system disorders.[5][6] The development of efficient and versatile synthetic routes to access these compounds is therefore a critical area of research.
Historically, the synthesis of N-aryl pyrroles has been achieved through methods like the Ullmann condensation.[7] While foundational, these reactions often require harsh conditions. Modern organometallic chemistry has ushered in milder and more general protocols, prominently featuring copper and palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination.[8][9][10] These methods offer improved functional group tolerance and broader substrate scope, making them the preferred choice in many contemporary research settings.[9]
This guide will focus on the two most prevalent and reliable methods for the synthesis of this compound derivatives: the Copper-Catalyzed Ullmann-type Condensation and the Palladium-Catalyzed Buchwald-Hartwig Amination.
Core Synthetic Strategies: A Comparative Overview
The choice between a copper-catalyzed or palladium-catalyzed approach often depends on factors such as substrate availability, functional group compatibility, and cost considerations.
| Feature | Copper-Catalyzed Ullmann-Type Condensation | Palladium-Catalyzed Buchwald-Hartwig Amination |
| Catalyst | Typically CuI, Cu2O, or copper nanoparticles.[2][4] | Pd(0) or Pd(II) precursors with phosphine or carbene ligands.[8][11] |
| Ligands | Often diamines, amino acids, or phenanthrolines.[12][13] Ligand-free conditions are also reported.[2] | Bulky, electron-rich phosphines (e.g., BINAP, dppf) or N-heterocyclic carbenes (NHCs).[9][11] |
| Base | Inorganic bases like K2CO3, Cs2CO3, or NaOH are common.[7] | Strong, non-nucleophilic bases such as NaOtBu, K3PO4, or LiHMDS.[10] |
| Solvent | High-boiling polar aprotic solvents like DMF, DMSO, or NMP.[7] | Aprotic solvents such as toluene, dioxane, or THF.[8] |
| Reaction Temperature | Generally higher temperatures (100-160 °C).[14] | Milder conditions, often ranging from room temperature to 110 °C.[8] |
| Advantages | Lower catalyst cost, often effective for electron-deficient aryl halides. | Broader substrate scope, higher functional group tolerance, milder reaction conditions.[9] |
| Disadvantages | Harsher reaction conditions, may have lower functional group tolerance. | Higher catalyst and ligand cost, sensitivity to air and moisture for some catalyst systems.[8] |
Protocol 1: Copper-Catalyzed N-Arylation (Ullmann-Type Condensation)
This protocol describes a general and robust method for the synthesis of this compound via a copper-catalyzed N-arylation of pyrrole with 2-halobenzoic acids. The use of a diamine ligand can accelerate the reaction and allow for milder conditions.[12]
Conceptual Workflow
Caption: Workflow for Copper-Catalyzed N-Arylation.
Detailed Experimental Procedure
Materials:
-
Pyrrole
-
2-Iodobenzoic acid or 2-Bromobenzoic acid
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA) or other suitable diamine ligand
-
Potassium carbonate (K2CO3), finely ground and dried
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask or a sealed tube, add 2-iodobenzoic acid (1.0 mmol), CuI (0.1 mmol, 10 mol%), and potassium carbonate (2.5 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add anhydrous DMF (5 mL), pyrrole (1.5 mmol), and N,N'-dimethylethylenediamine (0.2 mmol, 20 mol%) via syringe.
-
Reaction: Seal the flask and heat the reaction mixture in a preheated oil bath at 120 °C for 24 hours with vigorous stirring.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with water (20 mL) and carefully acidify to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic phase over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water).[15][16][17]
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination offers a milder and often more efficient alternative for the synthesis of N-aryl pyrroles.[8][9] This protocol is particularly useful for substrates with sensitive functional groups.
Conceptual Workflow
Caption: Workflow for Buchwald-Hartwig Amination followed by Hydrolysis.
Detailed Experimental Procedure
Part A: Buchwald-Hartwig Coupling
Materials:
-
Methyl 2-bromobenzoate
-
Pyrrole
-
Palladium(II) acetate (Pd(OAc)2)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or other suitable bulky phosphine ligand
-
Potassium phosphate tribasic (K3PO4), finely ground and dried
-
Anhydrous toluene
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add Pd(OAc)2 (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and K3PO4 (2.0 mmol) to a dry Schlenk flask.
-
Reagent Addition: Add anhydrous toluene (5 mL), methyl 2-bromobenzoate (1.0 mmol), and pyrrole (1.2 mmol).
-
Reaction: Seal the flask and heat the mixture in a preheated oil bath at 100 °C for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting aryl bromide is consumed.
-
Work-up:
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude ester, methyl 2-(1H-pyrrol-1-yl)benzoate, by silica gel column chromatography (e.g., ethyl acetate/hexanes eluent).
Part B: Ester Hydrolysis
Materials:
-
Methyl 2-(1H-pyrrol-1-yl)benzoate (from Part A)
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Hydrochloric acid (HCl) solution (e.g., 2 M)
-
Deionized water
Procedure:
-
Hydrolysis Setup: Dissolve the purified ester (1.0 mmol) in a mixture of methanol (10 mL) and 2 M NaOH (5 mL) in a round-bottom flask.
-
Reaction: Stir the mixture at room temperature or gently heat to 50 °C for 2-4 hours, until TLC or LC-MS indicates complete conversion of the ester.
-
Work-up:
-
Remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (10 mL).
-
Cool the solution in an ice bath and acidify to pH 2-3 with 2 M HCl. A precipitate should form.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield the final product, this compound.
-
Troubleshooting and Expert Insights
-
Choice of Halide: For both Ullmann and Buchwald-Hartwig reactions, aryl iodides are generally more reactive than aryl bromides, which are in turn more reactive than aryl chlorides. Reaction conditions may need to be adjusted accordingly.
-
Base Sensitivity: The choice of base is critical. Strong bases like NaOtBu in Buchwald-Hartwig reactions can be incompatible with certain functional groups.[10] Weaker bases like K2CO3 or K3PO4 offer broader compatibility.
-
Ligand Selection: In palladium catalysis, the ligand plays a crucial role. Bulky, electron-rich phosphine ligands are often required for efficient coupling of unactivated aryl halides.[9] For copper-catalyzed reactions, while some proceed without a ligand, the addition of a simple diamine or amino acid can significantly improve yields and lower reaction temperatures.[12]
-
Purification Challenges: The final benzoic acid derivative can sometimes be challenging to purify via chromatography due to its acidic nature. Recrystallization is often a preferred method. If chromatography is necessary, adding a small amount of acetic acid to the eluent can help prevent streaking on the silica gel column.
Conclusion
The synthesis of this compound derivatives is readily achievable through well-established copper- and palladium-catalyzed N-arylation protocols. The choice of method will depend on the specific substrate, desired scale, and available resources. By carefully selecting the catalyst system, base, and reaction conditions, researchers can efficiently access these valuable compounds for further exploration in drug discovery and materials science. This guide provides a solid foundation, combining detailed procedures with the underlying chemical principles to empower scientists in their synthetic endeavors.
References
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ResearchGate. (n.d.). Copper-catalyzed N-arylation of pyrroles: An overview | Request PDF. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Copper-catalyzed N-arylation of pyrroles: an overview - New Journal of Chemistry. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Thieme. (2008). Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. Retrieved from [Link]
-
Amazon Web Services. (n.d.). Copper-Diamine Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Retrieved from [Link]
-
ResearchGate. (2014). (PDF) Copper-catalysed N -arylation of Pyrrole with Aryl Iodides Under Ligand-free Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Synthesis and Characterization of 2H-Pyrrole-2-Ones of (5-Benzoyl-benzoimidazol-1-yl)-acetic acid hydrazide derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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MDPI. (n.d.). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. Retrieved from [Link]
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The Strategic Utility of 2-(1H-Pyrrol-1-yl)benzoic Acid in Modern Organic Synthesis: Application Notes and Protocols
Introduction: A Privileged Scaffold for Directed C-H Functionalization
In the landscape of contemporary organic synthesis, the quest for atom-economical and efficient methods to construct complex molecular architectures is paramount. Direct C-H bond functionalization has emerged as a powerful strategy, circumventing the need for pre-functionalized starting materials.[1] Within this paradigm, the design and utilization of directing groups to control regioselectivity is a key principle. 2-(1H-Pyrrol-1-yl)benzoic acid stands out as a versatile and strategically important building block, primarily due to the synergistic interplay between its two key functional motifs: the pyrrole ring and the carboxylic acid. The pyrrole moiety is a ubiquitous heterocycle in a vast array of natural products and pharmaceuticals, exhibiting a wide spectrum of biological activities.[2] The carboxylic acid, on the other hand, can serve as an effective and often traceless directing group in transition-metal-catalyzed C-H activation, guiding the catalyst to a specific C-H bond for functionalization.[3]
This technical guide provides an in-depth exploration of the applications of this compound in organic synthesis. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying scientific rationale for the experimental choices, thereby fostering a deeper understanding of its synthetic potential.
Core Principles of Reactivity
The synthetic utility of this compound is primarily centered on the ability of the carboxylic acid to act as a bidentate chelating directing group. In the presence of a transition metal catalyst, such as Rhodium(III) or Palladium(II), the carboxylate can coordinate to the metal center. This brings the metal catalyst in close proximity to the ortho C-H bond of the benzoic acid ring, facilitating its activation and subsequent functionalization. The pyrrole moiety, while generally electron-rich and susceptible to electrophilic substitution, often plays a more passive but influential role in these directed transformations, modulating the electronic properties of the molecule and forming the core of the resulting heterocyclic products.
Application I: Rhodium(III)-Catalyzed [4+2] Annulation for the Synthesis of Fused Polyheterocycles
A significant application of this compound is its use as a substrate in Rhodium(III)-catalyzed C-H activation and annulation cascades with alkynes. This powerful transformation allows for the rapid construction of complex, fused polycyclic scaffolds, which are of considerable interest in medicinal chemistry and materials science.[4] The carboxylic acid directs the Rh(III) catalyst to the ortho C-H bond, initiating a sequence of migratory insertion of the alkyne and reductive elimination to forge new carbon-carbon bonds.
Mechanistic Rationale
The catalytic cycle, supported by DFT studies on related systems, is believed to proceed through the following key steps:
-
Directed C-H Activation: The reaction is initiated by the coordination of the carboxylate group of this compound to the Rh(III) catalyst. This is followed by a concerted metalation-deprotonation (CMD) event, where the ortho C-H bond of the benzoic acid ring is activated to form a five-membered rhodacycle intermediate.[1][5]
-
Alkyne Insertion: The coordinated alkyne then undergoes migratory insertion into the Rh-C bond of the rhodacycle. The regioselectivity of this insertion is a critical factor influencing the final product structure.
-
Reductive Elimination: The newly formed seven-membered rhodacycle undergoes reductive elimination to form the C-C and C-O bonds of the final product, regenerating the active Rh(III) catalyst.
Caption: Proposed catalytic cycle for Rh(III)-catalyzed annulation.
Experimental Protocol: Synthesis of a Pyrrolo[1,2-b]isoquinolin-10(5H)-one Derivative
This protocol describes the synthesis of a fused heterocyclic system via the Rh(III)-catalyzed annulation of this compound with diphenylacetylene.
Materials:
-
This compound
-
Diphenylacetylene
-
[RhCpCl₂]₂ (Cp = pentamethylcyclopentadienyl)
-
AgSbF₆
-
1,2-Dichloroethane (DCE), anhydrous
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating plate
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (0.1 mmol, 1.0 equiv.), diphenylacetylene (0.12 mmol, 1.2 equiv.), [RhCp*Cl₂]₂ (0.0025 mmol, 2.5 mol%), and AgSbF₆ (0.01 mmol, 10 mol%).
-
Add anhydrous 1,2-dichloroethane (1.0 mL) via syringe.
-
Stir the reaction mixture at 80 °C for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired pyrrolo[1,2-b]isoquinolin-10(5H)-one derivative.
Expected Outcome:
This reaction typically provides the annulated product in moderate to good yields. The exact yield will depend on the purity of the starting materials and the strict adherence to anhydrous and inert conditions.
| Entry | Catalyst | Oxidant/Additive | Solvent | Temp (°C) | Yield (%) |
| 1 | [RhCp*Cl₂]₂ | AgSbF₆ | DCE | 80 | 75-85 |
| 2 | [Ru(p-cymene)Cl₂]₂ | AgOAc | DCE | 100 | Lower yields |
| 3 | [Pd(OAc)₂] | Ag₂CO₃ | Toluene | 110 | No desired product |
Table 1: Representative results for the annulation reaction.
Application II: Synthesis of this compound via Paal-Knorr Reaction
A robust and reliable synthesis of the starting material is crucial for its widespread application. This compound can be conveniently prepared from readily available starting materials, 2-aminobenzoic acid and 2,5-dimethoxytetrahydrofuran, via the Paal-Knorr pyrrole synthesis.[6] This classic reaction involves the condensation of a 1,4-dicarbonyl compound (or its equivalent) with a primary amine.
Reaction Workflow
Caption: Workflow for the Paal-Knorr synthesis of the title compound.
Experimental Protocol: Paal-Knorr Synthesis
Materials:
-
2-Aminobenzoic acid
-
2,5-Dimethoxytetrahydrofuran
-
Glacial acetic acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve 2-aminobenzoic acid (10 mmol, 1.0 equiv.) in glacial acetic acid (20 mL).
-
To this solution, add 2,5-dimethoxytetrahydrofuran (11 mmol, 1.1 equiv.).
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-water (100 mL).
-
A precipitate will form. Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
Expected Outcome:
This procedure typically affords the desired product in good to excellent yields as a crystalline solid.
Future Outlook and Broader Applications
The synthetic utility of this compound is not limited to Rhodium-catalyzed reactions. The directing group ability of the carboxylic acid can be exploited in other transition-metal-catalyzed C-H functionalization reactions, such as Palladium-catalyzed olefination and arylation.[1][7][8] These reactions would provide access to a wider range of functionalized pyrrole derivatives.
Furthermore, the pyrrole-containing products derived from this compound are valuable intermediates in the synthesis of bioactive molecules. For instance, the pyrrolo[1,2-a]indole scaffold is found in several natural products with potent biological activities.[2][9] The development of efficient synthetic routes to these complex molecules using this compound as a key building block is an active area of research. The pyrrole-indolin-2-one core, which can be conceptually derived from functionalized this compound derivatives, is a key structural motif in a number of approved kinase inhibitors used in cancer therapy.
Conclusion
This compound is a powerful and versatile building block in modern organic synthesis. Its ability to act as a substrate with a directing group for C-H activation opens up efficient pathways for the construction of complex heterocyclic molecules. The protocols and insights provided in this guide are intended to empower researchers to harness the full synthetic potential of this valuable compound in their own research endeavors, from fundamental methodology development to the synthesis of novel therapeutic agents.
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Application Notes & Protocols: 2-(1H-pyrrol-1-yl)benzoic Acid as a Versatile Building Block in Medicinal Chemistry
Introduction: The Strategic Value of a Privileged Scaffold
In the landscape of modern drug discovery, the efficiency of synthesizing complex molecular architectures is paramount. Central to this endeavor is the use of "building blocks"—structurally unique molecules that serve as foundational scaffolds for constructing diverse libraries of potential therapeutic agents. 2-(1H-pyrrol-1-yl)benzoic acid is a prime example of such a scaffold, embodying the principles of a privileged structure in medicinal chemistry. Its architecture, featuring a planar, aromatic pyrrole ring directly linked to a benzoic acid moiety, offers a compelling combination of rigidity, synthetic versatility, and pharmacophoric potential.
The pyrrole ring is a ubiquitous heterocycle found in a multitude of FDA-approved drugs and biologically active natural products, recognized for its ability to engage in various non-covalent interactions with biological targets.[1] The carboxylic acid group, conversely, serves as a versatile synthetic handle. It can be readily converted into a wide array of functional groups, most notably amides, which are fundamental linkages in many pharmaceutical compounds. This bifunctional nature allows for the systematic exploration of chemical space, enabling chemists to fine-tune properties like solubility, metabolic stability, and target affinity.
This guide provides an in-depth exploration of this compound as a building block, detailing its synthesis, characterization, and application in the construction of potent bioactive molecules, with a specific focus on the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.
Physicochemical Properties and Spectroscopic Characterization
Ensuring the identity and purity of a starting material is a critical first step in any synthetic campaign. The table below summarizes the key physicochemical properties of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 10333-68-3 | [2][3] |
| Molecular Formula | C₁₁H₉NO₂ | [2][3][4] |
| Molecular Weight | 187.19 g/mol | [2] |
| IUPAC Name | 2-pyrrol-1-ylbenzoic acid | [2] |
| Appearance | Off-white to light brown crystalline powder | Supplier Data |
| Predicted XlogP | 1.8 | [4] |
Spectroscopic Data for Quality Control
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for verifying the structure of this compound.[5][6] The following data represent typical spectral characteristics.
-
¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the pyrrole and benzene rings, as well as a characteristic broad singlet for the carboxylic acid proton in the downfield region (>12 ppm).
-
¹³C NMR (101 MHz, DMSO-d₆): The carbon spectrum will display signals corresponding to the eleven unique carbon atoms in the molecule.[7] The carbonyl carbon of the carboxylic acid is typically observed in the 165-175 ppm range.[7][8]
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretch from the carboxylic acid (typically 2500-3300 cm⁻¹) and a sharp C=O stretch (around 1700 cm⁻¹).
Synthesis of Bioactive Molecules: A Case Study in PARP Inhibition
The this compound scaffold is a key component in a class of highly potent and selective PARP1 inhibitors.[9] PARP inhibitors are a clinically validated class of anticancer agents that exploit the concept of synthetic lethality in tumors with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.[9][10] The core scaffold often forms the "warhead" of the inhibitor, binding deep within the NAD+ binding pocket of the PARP enzyme.
The following sections provide a detailed workflow and protocol for the synthesis of a key amide intermediate, demonstrating the utility of this compound as a foundational building block.
Synthetic Workflow
The overall strategy involves the coupling of the carboxylic acid of our building block with a suitable amine partner. This is a classic amide bond formation, a cornerstone reaction in medicinal chemistry. The choice of coupling agent is critical to ensure high yield and minimize side reactions.
Caption: Amide bond formation workflow.
Detailed Protocol: Amide Coupling via HATU
This protocol describes the synthesis of an amide by coupling this compound with a generic primary amine (R-NH₂) using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent. HATU is widely used due to its efficiency, fast reaction times, and ability to suppress racemization.[11]
Materials:
-
This compound (1.0 eq)
-
Primary Amine (R-NH₂) (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF (approximately 0.1 M concentration).
-
Addition of Reagents: To the stirred solution, add the primary amine (1.1 eq), followed by HATU (1.2 eq). A slight exotherm may be observed.
-
Base Addition: Add DIPEA (3.0 eq) dropwise to the reaction mixture. The solution may change color.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 1-4 hours).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). This removes unreacted starting material, excess reagents, and DMF.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Rationale Behind Choices:
-
Solvent (DMF): DMF is an excellent polar aprotic solvent that dissolves a wide range of organic molecules, including the reactants and coupling agents.[11]
-
Base (DIPEA): DIPEA is a non-nucleophilic hindered base used to neutralize the hexafluorophosphate salt formed during the activation of the carboxylic acid, driving the reaction to completion.[11]
-
Excess Amine: A slight excess of the amine component ensures complete consumption of the more valuable activated acid intermediate.
-
Aqueous Work-up: The series of aqueous washes is crucial for removing water-soluble byproducts and simplifying the final purification step.
Mechanism of Action: PARP1 Inhibition
The synthesized amide, containing the this compound moiety, functions by inhibiting the PARP1 enzyme. PARP1 plays a critical role in DNA single-strand break repair.[10] The inhibitor molecule occupies the NAD+ binding site, preventing the enzyme from catalyzing the formation of poly(ADP-ribose) chains, a process essential for recruiting other DNA repair factors.[9][12] This inhibition leads to the "trapping" of PARP1 on the DNA, creating a cytotoxic lesion that blocks DNA replication. In cancer cells with deficient HRR pathways (like BRCA mutations), these stalled replication forks collapse into double-strand breaks that cannot be repaired, leading to cell death—an elegant example of synthetic lethality.[9][10]
Caption: Mechanism of PARP inhibitor-induced synthetic lethality.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[2][13]
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[13]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before use.
Conclusion
This compound stands out as a highly valuable and versatile building block in medicinal chemistry. Its straightforward incorporation into complex molecules via robust and well-established synthetic protocols, such as amide coupling, allows for the efficient generation of novel chemical entities. The successful application of this scaffold in the development of potent PARP inhibitors underscores its strategic importance. By providing a rigid and tunable platform for interacting with biological targets, this building block will undoubtedly continue to feature prominently in the design of next-generation therapeutics.
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Non-NAD-like PARP1 inhibitor enhanced synthetic lethal effect of NAD-like PARP inhibitors against BRCA1-deficient leukemia. National Center for Biotechnology Information. Available from: [Link]
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Application Notes and Protocols for the Investigation of 2-(1H-pyrrol-1-yl)benzoic acid in Anticancer Research
Introduction: A Rational Approach to a Novel Anticancer Candidate
The landscape of anticancer drug discovery is characterized by the continuous search for novel chemical scaffolds that can selectively target cancer cells while minimizing toxicity to healthy tissues. Within this framework, heterocyclic compounds have emerged as a particularly fruitful area of investigation. The pyrrole nucleus, a five-membered aromatic heterocycle, is a common motif in numerous biologically active compounds, including some with demonstrated antitumor properties.[1] Similarly, the benzoic acid scaffold is present in a variety of therapeutic agents and has been explored for its potential in cancer therapy, with some derivatives acting as histone deacetylase (HDAC) inhibitors.[2]
The compound 2-(1H-pyrrol-1-yl)benzoic acid represents an intriguing conjunction of these two pharmacophores. While comprehensive preclinical data on this specific molecule remains to be fully elucidated in publicly available literature, its structural alerts and the anticancer activities of closely related analogs provide a strong rationale for its investigation as a potential anticancer agent. Notably, derivatives of pyrrol-1-yl benzoic acid have been cited in patent literature as potential inhibitors of the Myc oncogene, a critical and often dysregulated transcription factor in a wide range of human cancers.[3] This suggests a plausible and highly significant mechanism of action for this compound.
These application notes are designed to provide researchers, scientists, and drug development professionals with a comprehensive, predictive guide to initiating the anticancer evaluation of this compound. The protocols and methodologies outlined herein are adapted from established procedures for analogous compounds and are intended to serve as a robust starting point for a thorough investigation into the bioactivity of this promising molecule.
Hypothesized Mechanism of Action and Key Research Questions
Based on the available information for structurally related compounds, we can formulate several key hypotheses regarding the potential anticancer activity of this compound:
-
Induction of Apoptosis: Many pyrrole-containing compounds exert their anticancer effects by triggering programmed cell death, or apoptosis, in cancer cells.[4]
-
Cell Cycle Arrest: Disruption of the normal cell cycle is a hallmark of cancer. It is plausible that this compound could induce cell cycle arrest at specific checkpoints, thereby preventing cancer cell proliferation.[4]
-
Inhibition of Key Oncogenic Pathways: As suggested by patent literature, this compound may function by inhibiting the activity of critical oncoproteins such as Myc.[3]
To validate these hypotheses, the following key research questions should be addressed:
-
Does this compound exhibit cytotoxicity towards various cancer cell lines?
-
What is the half-maximal inhibitory concentration (IC50) in sensitive cell lines?
-
Does the compound induce apoptosis?
-
At what phase does the compound arrest the cell cycle?
-
What are the molecular targets of this compound?
The following sections provide detailed protocols to begin answering these critical questions.
Experimental Protocols
Cell Viability and Cytotoxicity Assessment: The MTT Assay
The initial step in evaluating any potential anticancer compound is to determine its effect on cell viability and to quantify its cytotoxic potential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and straightforward colorimetric method for this purpose.
Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active (i.e., viable) cells. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding:
-
Culture your chosen cancer cell lines (e.g., a panel representing different cancer types such as breast, colon, lung) in appropriate media and conditions.
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a serial dilution of the compound in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
Incubate the plate for 24, 48, and 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Expected Outcome: This assay will provide quantitative data on the cytotoxic effect of this compound on different cancer cell lines and at different time points, allowing for the identification of sensitive cell lines for further mechanistic studies.
Assessment of Apoptosis: Annexin V-FITC and Propidium Iodide Staining
To determine if the observed cytotoxicity is due to the induction of apoptosis, a flow cytometry-based assay using Annexin V and Propidium Iodide (PI) is recommended.
Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye like FITC. Propidium Iodide is a fluorescent dye that intercalates with DNA but cannot cross the intact plasma membrane of live cells. Therefore, it only stains necrotic or late apoptotic cells where membrane integrity is compromised.
Protocol:
-
Cell Treatment:
-
Seed the selected cancer cell line in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and collect the supernatant to include any floating apoptotic cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Four populations of cells will be distinguishable:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction by the compound.
Expected Outcome: This assay will reveal whether this compound induces apoptosis and will allow for the quantification of the apoptotic cell population.
Cell Cycle Analysis by Flow Cytometry
To investigate the effect of the compound on cell cycle progression, PI staining of DNA content followed by flow cytometry is the standard method.
Principle: Propidium Iodide stoichiometrically binds to DNA. Therefore, the amount of PI fluorescence in a cell is directly proportional to its DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment:
-
Treat cells as described for the apoptosis assay.
-
-
Cell Fixation and Staining:
-
Harvest and wash the cells with PBS.
-
Fix the cells in cold 70% ethanol and store them at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the cells using a flow cytometer. The DNA content will be displayed as a histogram.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Expected Outcome: This analysis will determine if this compound causes an accumulation of cells in a specific phase of the cell cycle, indicating cell cycle arrest.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast | 15.2 |
| MDA-MB-231 | Breast | 25.8 |
| HCT116 | Colon | 12.5 |
| A549 | Lung | 35.1 |
| HeLa | Cervical | 18.9 |
Note: These are hypothetical values for illustrative purposes. Actual values must be determined experimentally.
Visualizations
Diagram 1: Experimental Workflow for Anticancer Screening
Caption: A streamlined workflow for the initial anticancer evaluation of a novel compound.
Diagram 2: Simplified Apoptosis Signaling Pathway
Caption: A simplified representation of the intrinsic apoptosis pathway.
Conclusion and Future Directions
The protocols and conceptual framework provided in these application notes offer a comprehensive starting point for the investigation of this compound as a potential anticancer agent. The initial screening for cytotoxicity, followed by mechanistic studies into apoptosis and cell cycle arrest, will provide the foundational data necessary to justify further preclinical development.
Should this initial phase of research yield promising results, subsequent studies could delve into more specific molecular targets. For instance, based on the patent literature, investigating the effect of the compound on Myc expression and activity would be a logical next step. Furthermore, exploring its potential as an HDAC inhibitor, given the benzoic acid moiety, could uncover additional mechanisms of action. Ultimately, a thorough in vitro characterization will pave the way for in vivo studies in animal models to assess the compound's efficacy and safety in a more complex biological system. The structural uniqueness of this compound, combined with the potent anticancer activities of its constituent scaffolds, marks it as a compound of significant interest in the ongoing quest for novel and more effective cancer therapies.
References
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Anti-Tumoral Effects of a (1H-Pyrrol-1-yl)Methyl-1H-Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines. MDPI. URL: [Link]
- Pyrrol-1-yl benzoic acid derivates useful as myc inhibitors. Google Patents.
-
Anti-Tumoral Effects of a (1 H-Pyrrol-1-yl)Methyl-1 H-Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines. PubMed. URL: [Link]
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Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PubMed Central. URL: [Link]
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Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. PubMed Central. URL: [Link]
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Novel Benzoate-Lipophilic Cations Selectively Induce Cell Death in Human Colorectal Cancer Cell Lines. PubMed. URL: [Link]
- Anti-cancer compounds. Google Patents.
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Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives. MDPI. URL: [Link]
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THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES. DergiPark. URL: [Link]
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This compound | C11H9NO2 | CID 728521. PubChem. URL: [Link]
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Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. URL: [Link]
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Choose and Use Your Chemical Probe Wisely to Explore Cancer Biology. PubMed Central. URL: [Link]
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Chemical Probes and Activity-Based Protein Profiling for Cancer Research. PubMed Central. URL: [Link]
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Pre-clinical evaluation of a novel class of anti-cancer agents, the Pyrrolo-1, 5-benzoxazepines. PubMed Central. URL: [Link]
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Patent landscape of inhibitors and PROTACs of the anti-apoptotic BCL-2 family proteins. Taylor & Francis Online. URL: [Link]
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Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. ResearchGate. URL: [Link]
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antimicrobial properties of 2-(1H-pyrrol-1-yl)benzoic acid derivatives
An Application Guide for the Synthesis and Evaluation of 2-(1H-pyrrol-1-yl)benzoic Acid Derivatives as Novel Antimicrobial Agents
Authored by a Senior Application Scientist
Introduction
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel therapeutic agents with unconventional mechanisms of action. Nitrogen-containing heterocyclic compounds are a cornerstone of medicinal chemistry, forming the structural core of numerous approved drugs.[1] Among these, the pyrrole scaffold is a privileged structure found in many natural products and synthetic molecules exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, and antitumor properties.[1][2][3][4]
The this compound framework represents a particularly attractive starting point for developing new antimicrobial agents. Its synthetic tractability allows for systematic structural modifications on both the pyrrole and benzoic acid rings, enabling the fine-tuning of its physicochemical and pharmacological properties.[5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, antimicrobial evaluation, and preliminary safety assessment of novel this compound derivatives. The protocols herein are designed to be robust and self-validating, offering a clear pathway from chemical synthesis to biological characterization.
Synthesis of this compound Derivatives
The synthesis of the core scaffold is typically achieved via the Paal-Knorr pyrrole synthesis, a reliable and high-yielding condensation reaction. This method involves the reaction of a primary amine (in this case, a substituted 2-aminobenzoic acid) with a 1,4-dicarbonyl compound.
General Synthetic Workflow
The workflow begins with the selection of a substituted 2-aminobenzoic acid, which will define the substitution pattern on the benzoic acid moiety of the final product. The reaction with 2,5-dimethoxytetrahydrofuran in an acidic medium provides the pyrrole ring. Subsequent derivatization, such as esterification or amidation of the carboxylic acid group, can be performed to generate a library of analogs for structure-activity relationship (SAR) studies.
Caption: General workflow for the synthesis and derivatization of 2-(1H-pyrrol-1-yl)benzoic acids.
Protocol: Synthesis of a Representative Derivative
This protocol describes the synthesis of ethyl 2-(1H-pyrrol-1-yl)benzoate.
Materials:
-
2-Aminobenzoic acid (anthranilic acid)
-
2,5-Dimethoxytetrahydrofuran
-
Glacial acetic acid
-
Ethanol (absolute)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and reflux apparatus
Step-by-Step Procedure:
-
Pyrrole Ring Formation:
-
To a round-bottom flask, add 2-aminobenzoic acid (1 eq.) and glacial acetic acid.
-
Stir the mixture until the solid is partially dissolved.
-
Add 2,5-dimethoxytetrahydrofuran (1.1 eq.) dropwise to the stirring mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approx. 118°C) for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Rationale: Acetic acid serves as both the solvent and the acid catalyst required to hydrolyze the dimethoxy acetal to the reactive 1,4-dicarbonyl, succinaldehyde, which then condenses with the primary amine.
-
-
Work-up and Isolation:
-
Allow the mixture to cool to room temperature.
-
Pour the reaction mixture slowly into a beaker of ice-water, which will cause the product, this compound, to precipitate.
-
Collect the solid precipitate by vacuum filtration and wash with cold water.
-
Dry the crude product under vacuum.
-
-
Esterification:
-
Suspend the crude this compound in absolute ethanol in a round-bottom flask.
-
Cool the flask in an ice bath and slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq.) with stirring.
-
Heat the mixture to reflux for 4-6 hours (monitor by TLC).
-
Rationale: The Fischer esterification is an acid-catalyzed equilibrium reaction. Using excess ethanol as the solvent drives the reaction towards the ester product.
-
-
Final Work-up and Purification:
-
Cool the reaction mixture and reduce the volume of ethanol using a rotary evaporator.
-
Carefully neutralize the remaining acid by adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the product by column chromatography on silica gel or by recrystallization to obtain the pure ethyl 2-(1H-pyrrol-1-yl)benzoate.
-
In Vitro Antimicrobial Susceptibility Testing
The primary evaluation of novel compounds involves determining their minimum inhibitory concentration (MIC), the lowest concentration that inhibits the visible growth of a microorganism.[7] This is followed by determining the minimum bactericidal or fungicidal concentration (MBC/MFC) to assess whether the compound is static or cidal. The broth microdilution method is the gold-standard for this assessment.[8][9]
Workflow for MIC and MBC/MFC Determination
Caption: Standard workflow for determining MIC and MBC/MFC values.
Protocol: Broth Microdilution for MIC Determination
Materials:
-
96-well sterile microtiter plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum dilution
-
Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)
Step-by-Step Procedure:
-
Preparation of Bacterial/Fungal Inoculum:
-
Aseptically pick 3-5 well-isolated colonies from a fresh agar plate.
-
Suspend the colonies in sterile broth.
-
Incubate the broth culture at the appropriate temperature (e.g., 37°C) until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8]
-
Dilute this standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10] Rationale: A standardized inoculum is critical for reproducibility and comparability of results between experiments and labs.
-
-
Preparation of Compound Dilutions:
-
In the first column of a 96-well plate, add the test compound stock solution to the broth to achieve the highest desired concentration.
-
Perform serial two-fold dilutions across the plate by transferring half the volume from each well to the next.[10] This creates a concentration gradient.
-
Rationale: Serial dilution is an efficient way to test a wide range of concentrations to pinpoint the inhibitory level.
-
-
Inoculation and Controls:
-
Add the prepared microbial inoculum to each well containing the compound dilutions.
-
Crucial Controls:
-
Positive Control: Wells with broth and inoculum only (to confirm microbial growth).
-
Negative/Sterility Control: Wells with broth only (to confirm medium sterility).
-
Vehicle Control: Wells with broth, inoculum, and the maximum concentration of the solvent (e.g., DMSO) used to dissolve the compound (to ensure the solvent has no antimicrobial effect).
-
Standard Antibiotic Control: A row with a known antibiotic to validate the assay's sensitivity.
-
-
-
Incubation and MIC Determination:
Protocol: Determination of MBC/MFC
-
Following MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Spot-inoculate the aliquot onto a fresh, antibiotic-free agar plate.
-
Incubate the agar plate overnight at the appropriate temperature.
-
The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU count compared to the initial inoculum.[11]
Data Presentation
Results should be summarized in a clear, tabular format.
Table 1: Hypothetical Antimicrobial Activity of this compound Derivatives (MIC/MBC in µg/mL)
| Compound | S. aureus (ATCC 29213) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | C. albicans (ATCC 90028) |
| MIC / MBC | MIC / MBC | MIC / MBC | MIC / MFC | |
| Derivative 1 (R=H) | 32 / 64 | 64 / >128 | >128 / >128 | 64 / 128 |
| Derivative 2 (R=4-Cl) | 8 / 16 | 16 / 32 | 64 / 128 | 16 / 32 |
| Derivative 3 (R=4-NO2) | 4 / 8 | 8 / 16 | 32 / 64 | 8 / 16 |
| Ciprofloxacin | 0.5 / 1 | 0.25 / 0.5 | 1 / 2 | N/A |
| Fluconazole | N/A | N/A | N/A | 2 / 4 |
Potential Mechanisms of Action (MoA)
While the specific MoA for this chemical class is under investigation, related pyrrole-containing compounds act via several mechanisms.[12] Understanding these potential targets can guide further mechanistic studies. A key feature of many pyrrole-based antimicrobials is their ability to interfere with fundamental cellular processes.
Caption: Potential mechanisms of action for pyrrole-based antimicrobial compounds.
-
Enzyme Inhibition: Some pyrrole derivatives are known to inhibit essential bacterial enzymes. For instance, pyrrolyl benzamides have been designed to target the enoyl-ACP reductase (InhA), a crucial enzyme in mycobacterial fatty acid synthesis.[1][6]
-
Respiratory Chain Disruption: The natural antibiotic pyrrolnitrin is known to inhibit the terminal electron transport system in fungi, disrupting cellular respiration.[13]
-
Membrane Damage: The lipophilic nature of the pyrrole ring can facilitate interaction with and disruption of the microbial cell membrane, leading to leakage of cellular contents and cell death.[12]
Cytotoxicity Assessment for Selectivity
A promising antimicrobial agent must be potent against microbes but exhibit minimal toxicity towards host cells. The MTT assay is a standard colorimetric method to assess the cytotoxicity of a compound on mammalian cell lines.[8][14]
Workflow for MTT Cytotoxicity Assay
Caption: Experimental workflow for the MTT cytotoxicity assay.
Protocol: MTT Assay
Materials:
-
Human cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound dilutions
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilizing agent (e.g., DMSO)
-
96-well cell culture plates
Step-by-Step Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Remove the old medium and add fresh medium containing serial dilutions of the test compounds. Include a vehicle control (solvent only) and an untreated control.
-
Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent like DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan on a plate reader. The amount of color produced is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the concentration that inhibits 50% of cell growth (IC₅₀) from the dose-response curve.[14] The Selectivity Index (SI) can then be calculated as SI = IC₅₀ / MIC . A higher SI value indicates greater selectivity for the microbe over host cells.
References
- BenchChem. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
- BenchChem. (n.d.). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.
- Bîrceanu, A., et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central.
- Bîrceanu, A., et al. (2024). Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed.
- ResearchGate. (n.d.). Relation between chemical structure and microbial activity of compounds....
- Al-Shammari, M. M., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. PubMed Central.
- Čikoš, A., et al. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC - NIH.
- BenchChem. (n.d.). The Synthesis of Novel Anti-inflammatory and Antimicrobial Compounds: Application Notes and Protocols.
- Abou-Elmagd, W. S. I., et al. (2017). Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Bentham Science Publisher.
- ResearchGate. (n.d.). Structures of pyrrole with antibacterial activity.
- Al-Otaibi, W. A., et al. (n.d.). Designing Novel Antimicrobial Agents from the Synthetic Antimicrobial Peptide (Pep-38) to Combat Antibiotic Resistance. MDPI.
- Moriarty, T. F., et al. (n.d.). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. NIH.
- Al-Ostath, R. A., et al. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI.
- Gîlcă, I.-C., et al. (n.d.). Synthesis, Crystal Structure, Antitumor, and Antimicrobial Activity of Novel Copper(II) Complexes with a Coumarin Derivative Containing a Histamine Substituent. MDPI.
- Husain, A., et al. (2009). Antimicrobial activities of some synthetic butenolides and their pyrrolone derivatives. Informa Healthcare.
- Jeannot, K., et al. (2023). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. MDPI.
- Wyrwal, P., et al. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. PMC - NIH.
- Nayyar, A., et al. (n.d.). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. PMC - NIH.
- Panti, C., et al. (n.d.). Scorpion Venom-Derived Peptides: A New Weapon Against Carbapenem-Resistant Acinetobacter baumannii. MDPI.
- Anand, K., et al. (2023). Benzoic acid derivatives as potent antibiofilm agents against Klebsiella pneumoniae biofilm. Journal of Bioscience and Bioengineering.
- Mehta, S., et al. (2014). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Drug Research.
- Koczoń, P., et al. (2009). Growth inhibition mode of action of selected benzoic acid derivatives against the yeast Pichia anomala. PubMed.
- Joshi, S. D., et al. (2008). Synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: A novel class of potential antibacterial and antitubercular agents. European Journal of Medicinal Chemistry.
- Lambowitz, A. M., & Slayman, C. W. (n.d.). Mechanism of Action of the Antifungal Antibiotic Pyrrolnitrin. Semantic Scholar.
- Mane, Y. D., et al. (2020). Synthesis and Antimicrobial Evaluation of Novel 4-phenylPyrrole-2-Carboxamides. Biomedical Journal of Scientific & Technical Research.
- ResearchGate. (n.d.). Research Article Synthesis and Evaluation of Novel Pyrroles and Pyrrolopyrimidines as Anti-Hyperglycemic Agents.
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- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities | Bentham Science [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Mechanism of Action of the Antifungal Antibiotic Pyrrolnitrin | Semantic Scholar [semanticscholar.org]
- 14. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(1H-pyrrol-1-yl)benzoic acid in Metal-Organic Frameworks
Introduction: The Untapped Potential of 2-(1H-pyrrol-1-yl)benzoic acid as a MOF Linker
Metal-Organic Frameworks (MOFs) are at the forefront of materials science, offering unprecedented porosity and tailorability for applications ranging from gas storage and separation to catalysis and drug delivery.[1][2][3] The choice of the organic linker is paramount in dictating the final structure and functionality of the MOF. While many carboxylate-based linkers have been explored, this compound remains a largely untapped resource with significant potential.
This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a versatile linker in the synthesis of novel MOFs. Although specific MOFs based on this linker are not yet widely reported in the literature, its unique structural and electronic properties suggest it as a promising candidate for the construction of functional frameworks.
Rationale for Use:
The this compound linker offers a unique combination of features:
-
Bifunctional Coordination: It possesses a carboxylate group, a well-established coordinating moiety in MOF chemistry, and a pyrrole ring. The nitrogen atom of the pyrrole can potentially act as an additional coordination site, leading to MOFs with higher connectivity and novel topologies.
-
Structural Rigidity and Flexibility: The phenyl and pyrrole rings provide a rigid backbone, which is crucial for creating porous structures. The rotational freedom around the C-N bond connecting the two rings introduces a degree of flexibility that can be advantageous in the formation of diverse framework structures.
-
Tunable Electronic Properties: The electron-rich pyrrole ring can influence the electronic environment of the resulting MOF, which could be beneficial for applications in catalysis and sensing.
-
Potential for Post-Synthetic Modification: The pyrrole ring offers a platform for further functionalization, allowing for the tailoring of the MOF's properties after its initial synthesis.[4]
This guide will provide detailed protocols for the synthesis of the linker itself, a generalized yet robust methodology for the synthesis of MOFs using this linker, comprehensive characterization techniques, and a discussion of potential applications.
PART 1: Synthesis of the Linker: this compound
Two primary synthetic routes are commonly employed for the synthesis of N-aryl pyrroles: the Paal-Knorr synthesis and the Ullmann condensation.
Protocol 1.1: Paal-Knorr Synthesis
The Paal-Knorr synthesis is a classic method for the formation of pyrroles from a 1,4-dicarbonyl compound and a primary amine.[4][5][6][7][8]
Reaction Scheme:
A schematic of the Paal-Knorr synthesis of the target linker.
Materials:
-
2-aminobenzoic acid
-
2,5-dimethoxytetrahydrofuran
-
Glacial acetic acid
-
Deionized water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminobenzoic acid (1 equivalent) in glacial acetic acid.
-
Add 2,5-dimethoxytetrahydrofuran (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold deionized water to precipitate the product.
-
Collect the crude product by vacuum filtration and wash thoroughly with deionized water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
-
Dry the purified product under vacuum.
Protocol 1.2: Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that forms a C-N bond between an aryl halide and an amine.[9][10][11][12][13]
Reaction Scheme:
A schematic of the Ullmann condensation for linker synthesis.
Materials:
-
2-iodobenzoic acid or 2-bromobenzoic acid
-
Pyrrole
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Deionized water
Procedure:
-
To a flame-dried Schlenk flask, add 2-halobenzoic acid (1 equivalent), pyrrole (1.5 equivalents), potassium carbonate (2 equivalents), and copper(I) iodide (0.1 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Add anhydrous DMF or DMSO via syringe.
-
Heat the reaction mixture to 120-150 °C and stir for 24-48 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, pour the mixture into deionized water and acidify with dilute HCl to a pH of ~2-3.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₂ | [14][15][16][17] |
| Molecular Weight | 187.19 g/mol | [14] |
| Appearance | White to off-white solid | |
| Melting Point | 103 °C | [17] |
| CAS Number | 10333-68-3 | [14][16][17] |
PART 2: A Generalized Protocol for MOF Synthesis
The following is a generalized solvothermal protocol for the synthesis of MOFs using this compound. This protocol should be considered a starting point, and optimization of parameters such as metal-to-linker ratio, solvent system, temperature, and reaction time is encouraged.[18][19]
A generalized workflow for the solvothermal synthesis of MOFs.
Materials and Reagents:
-
Linker: this compound
-
Metal Sources (Examples):
-
Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
Zirconium(IV) chloride (ZrCl₄)
-
-
Solvents:
-
N,N-Dimethylformamide (DMF)
-
N,N-Diethylformamide (DEF)
-
Ethanol (EtOH)
-
Methanol (MeOH)
-
-
Modulators (Optional): Benzoic acid, acetic acid
Protocol 2.1: Synthesis of a Hypothetical Zn-based MOF
-
Solution A: Dissolve zinc(II) nitrate hexahydrate (0.5 mmol) in 10 mL of DMF.
-
Solution B: Dissolve this compound (0.5 mmol) in 10 mL of DMF.
-
Combine Solution A and Solution B in a 23 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to 100-120 °C for 24-72 hours.
-
Allow the autoclave to cool slowly to room temperature.
-
Collect the crystalline product by filtration.
-
Wash the product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).
-
Activation: Immerse the as-synthesized material in fresh ethanol for 3 days, replacing the ethanol daily. Then, heat the sample under vacuum at 120-150 °C for 12 hours to remove residual solvent molecules.
Protocol 2.2: Synthesis of a Hypothetical Cu-based MOF
-
In a glass vial, dissolve copper(II) nitrate trihydrate (0.3 mmol) and this compound (0.3 mmol) in a solvent mixture of 8 mL DMF and 2 mL ethanol.
-
Cap the vial and sonicate for 5 minutes to ensure homogeneity.
-
Place the vial in an oven at 85 °C for 48 hours.
-
After cooling, decant the mother liquor and wash the blue crystals with fresh DMF and then methanol.
-
Activation: Follow the same procedure as described in Protocol 2.1.
Protocol 2.3: Synthesis of a Hypothetical Zr-based MOF
Note: The synthesis of Zr-MOFs often requires the use of a modulator to control crystal growth and defect formation.[20]
-
In a glass vial, dissolve zirconium(IV) chloride (0.2 mmol) and this compound (0.2 mmol) in 15 mL of DMF.
-
Add a modulator, such as benzoic acid (20-40 equivalents relative to ZrCl₄).
-
Cap the vial and heat in an oven at 120 °C for 24 hours.
-
After cooling, collect the white crystalline product by centrifugation.
-
Wash the product repeatedly with DMF and then with acetone.
-
Activation: Follow a similar solvent exchange and heating procedure as in Protocol 2.1, potentially at a higher activation temperature (e.g., 180-250 °C).
PART 3: Characterization of the Resulting MOFs
A suite of analytical techniques is essential to confirm the successful synthesis of a new MOF and to elucidate its properties.[1][21][22][23]
A workflow for the characterization of a newly synthesized MOF.
-
Powder X-ray Diffraction (PXRD): This is the primary technique to confirm the crystallinity and phase purity of the bulk material. The experimental pattern should be compared to a simulated pattern if a single-crystal structure is obtained.
-
Single-Crystal X-ray Diffraction (SCXRD): If suitable single crystals are obtained, this technique provides the definitive atomic-level structure of the MOF, including bond lengths, bond angles, and the framework topology.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to confirm the coordination of the carboxylate group to the metal center. A shift in the C=O stretching frequency of the carboxylic acid upon coordination is a key indicator.
-
Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the MOF and to quantify the amount of solvent molecules within the pores.
-
Gas Sorption Analysis: Nitrogen adsorption-desorption isotherms at 77 K are used to determine the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution of the activated MOF.
-
Scanning Electron Microscopy (SEM): SEM provides information on the morphology and size of the MOF crystals.
Table 2: Expected Characterization Data for a Hypothetical MOF
| Characterization Technique | Expected Observations |
| PXRD | A unique diffraction pattern with sharp peaks, indicating a crystalline material. |
| FT-IR | Disappearance of the broad O-H stretch from the carboxylic acid; shift of the C=O stretch to lower wavenumbers. |
| TGA | Initial weight loss corresponding to guest solvent molecules, followed by a plateau indicating thermal stability, and finally decomposition at higher temperatures. |
| N₂ Adsorption at 77 K | A Type I or Type IV isotherm, indicative of a microporous or mesoporous material, respectively. |
PART 4: Potential Applications
The unique functionalities of this compound suggest that MOFs constructed from this linker could have promising applications in several fields.
Drug Delivery
The porous nature of MOFs makes them excellent candidates for drug delivery systems.[2][3][24] The pyrrole moiety could potentially interact with specific drug molecules through hydrogen bonding or π-π stacking interactions, allowing for high drug loading capacities. The biodegradability of certain MOFs (e.g., those based on biocompatible metals like zinc) could enable controlled drug release in a physiological environment.
Heterogeneous Catalysis
The electron-rich pyrrole rings within the MOF framework could act as Lewis basic sites, while the metal nodes can serve as Lewis acidic sites. This combination of acidic and basic functionalities in close proximity could make these MOFs efficient heterogeneous catalysts for a variety of organic transformations.[25]
Sensing
The electronic properties of the pyrrole ring could be sensitive to the presence of certain analytes. Adsorption of guest molecules into the MOF pores could induce a change in the framework's fluorescence or other photophysical properties, forming the basis for a chemical sensor.
Conclusion
This compound represents a promising, yet underexplored, building block for the design and synthesis of novel metal-organic frameworks. Its unique combination of a carboxylate coordinating group and a functional pyrrole ring offers exciting possibilities for creating MOFs with new topologies and enhanced properties. The protocols and application notes provided herein offer a solid foundation for researchers to begin exploring the potential of this versatile linker. While the path to novel materials is one of discovery, the principles and methodologies outlined in this guide are intended to equip scientists with the necessary tools to unlock the potential of this compound in the ever-expanding world of MOF chemistry.
References
- 1. Metal–Organic Frameworks (MOFs) Characterization Using Different Analytical Methods | springerprofessional.de [springerprofessional.de]
- 2. researchgate.net [researchgate.net]
- 3. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A convenient proline catalysed Paal–Knorr synthesis of highly substituted pyrrole: construction of a pyrrolo[2,1-a]isoquinoline scaffold - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 12. Ullmann Reaction [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. This compound | C11H9NO2 | CID 728521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. PubChemLite - this compound (C11H9NO2) [pubchemlite.lcsb.uni.lu]
- 16. This compound | CAS 10333-68-3 [matrix-fine-chemicals.com]
- 17. chem-casts.com [chem-casts.com]
- 18. researchgate.net [researchgate.net]
- 19. ijbch.kaznu.kz [ijbch.kaznu.kz]
- 20. scispace.com [scispace.com]
- 21. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. azom.com [azom.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. mdpi.com [mdpi.com]
- 25. Luminescent amino-functionalized Pb-MOFs based on benzoic acid ligands: design, physicochemical characterization, and application as heterogeneous catalysts for Knoevenagel–Doebner reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: A Multi-Assay Strategy for the In Vitro Cytotoxicity Profiling of 2-(1H-pyrrol-1-yl)benzoic acid
Introduction
The exploration of novel chemical entities for therapeutic potential is a cornerstone of drug discovery. Compounds featuring heterocyclic scaffolds, such as pyrrole, are of particular interest due to their presence in numerous biologically active natural products and synthetic drugs, which have demonstrated activities ranging from antibacterial to antitumor.[1][2] Similarly, the benzoic acid moiety is a common structural motif in pharmacologically active compounds.[3][4] The compound 2-(1H-pyrrol-1-yl)benzoic acid (PubChem CID: 728521) merges these two key pharmacophores, making it a compelling candidate for biological screening.[5]
A critical initial step in evaluating any potential therapeutic agent is the rigorous assessment of its cytotoxic effects.[6] A simplistic, single-endpoint assay can often be misleading, as it may not distinguish between different mechanisms of cell death or cytostatic effects.[7] Therefore, a multi-parametric approach is essential for generating a comprehensive and reliable cytotoxicity profile.
This guide provides an in-depth, field-proven strategy for the in vitro evaluation of this compound's cytotoxicity. We will move beyond a single data point to build a more complete narrative of the compound's cellular impact by integrating three distinct, yet complementary, assays:
-
MTT Assay: To assess metabolic activity as a robust indicator of cell viability.
-
Lactate Dehydrogenase (LDH) Release Assay: To quantify the loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[7]
-
Caspase-3/7 Activity Assay: To specifically probe for the induction of apoptosis through the activation of key executioner caspases.[8]
By employing this tripartite strategy, researchers can not only quantify the cytotoxic potency (e.g., IC50) of this compound but also gain crucial preliminary insights into its mechanism of action, thereby enabling more informed decisions in the drug development pipeline.
Overall Experimental Workflow
A logical and sequential workflow is critical for obtaining reliable and reproducible data. The process begins with the foundational cell viability screen (MTT), followed by assays that provide deeper mechanistic insights (LDH and Caspase-3/7). This tiered approach ensures that resource-intensive mechanistic studies are performed on compounds with confirmed cytotoxic activity.
Caption: High-level workflow for cytotoxicity profiling.
Cell Viability Assessment: The MTT Assay
Principle of the Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing cell viability.[9] Its mechanism hinges on the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes, which are predominantly active in living, metabolically competent cells.[10] These enzymes reduce the water-soluble, yellow MTT tetrazolium salt into an insoluble purple formazan product.[11] The formazan crystals are then solubilized, and the intensity of the resulting purple solution, measured spectrophotometrically, is directly proportional to the number of viable cells.[12] A reduction in signal compared to untreated controls indicates a loss of viability.
Protocol: MTT Assay
This protocol is optimized for a 96-well plate format and should be performed under aseptic conditions.
-
Cell Seeding:
-
Culture your chosen cell line (e.g., HeLa or A549) to ~80% confluency.
-
Trypsinize and resuspend the cells in complete culture medium to a concentration of 1 x 10⁵ cells/mL.
-
Seed 100 µL of the cell suspension (1 x 10⁴ cells) into each well of a 96-well flat-bottom plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[6]
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to create 2X working concentrations of the compound.
-
Causality Check: It is crucial to ensure the final concentration of DMSO in the wells does not exceed 0.5% (v/v), as higher concentrations can induce cytotoxicity independent of the test compound.[6]
-
Carefully aspirate the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound.
-
Self-Validation System: Include the following controls in triplicate:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest compound concentration.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., 10 µM Doxorubicin).
-
Untreated Control: Cells in complete culture medium only.
-
Medium Blank: Wells containing only culture medium (no cells) to measure background absorbance.
-
-
-
Incubation:
-
Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Reagent Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS and filter-sterilize it.
-
After the treatment incubation, add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).[10]
-
Incubate the plate for an additional 4 hours at 37°C, protected from light. During this time, visible purple precipitates will form in viable cells.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the crystals.[13]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance (OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis
-
Subtract the average absorbance of the medium blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = (OD of Treated Cells / OD of Untreated Control Cells) x 100
-
-
Plot the % Cell Viability against the log concentration of this compound. Use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.
Membrane Integrity Assessment: LDH Release Assay
Principle of the Assay
Lactate Dehydrogenase (LDH) is a stable cytosolic enzyme that is present in most cell types.[14] Under normal conditions, it remains within the cell. However, upon damage to the plasma membrane—a key event in necrosis or late-stage apoptosis—LDH is rapidly released into the surrounding culture medium.[15] The LDH cytotoxicity assay is a coupled enzymatic reaction that quantifies the amount of released LDH. The released LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt (like INT) into a colored formazan product. The amount of formazan formed, measured by absorbance, is directly proportional to the number of lysed cells.[15]
Protocol: LDH Release Assay
This protocol assumes the use of a commercially available colorimetric LDH cytotoxicity assay kit.
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol to seed and treat cells in a 96-well plate.
-
Self-Validation System: In addition to vehicle and positive controls, it is essential to prepare the following controls for LDH analysis:
-
Spontaneous LDH Release: Untreated cells, to measure the baseline level of LDH release.
-
Maximum LDH Release: Untreated cells lysed with a detergent (provided in the kit) 30-45 minutes before the assay endpoint. This represents 100% cytotoxicity.[7]
-
Medium Background: Culture medium without cells.
-
-
-
Sample Collection:
-
After the desired incubation period (e.g., 24 hours), centrifuge the 96-well plate at 250 x g for 5 minutes. This step pellets any detached, dead cells and ensures the supernatant is clear.
-
Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions (typically by mixing a substrate and a catalyst/dye solution).[16]
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Absorbance Reading:
-
Add 50 µL of the Stop Solution (if provided in the kit) to each well.
-
Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[16]
-
Data Analysis
-
Subtract the 680 nm background absorbance from the 490 nm absorbance for each well.
-
Subtract the average absorbance of the medium background control from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
-
Plot % Cytotoxicity against the compound concentration to visualize the dose-dependent effect on membrane integrity.
Mechanistic Insight: Caspase-3/7 Apoptosis Assay
Principle of the Assay
To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), we must measure the activity of its key effectors. Caspases-3 and -7 are "executioner" caspases that, once activated, cleave a multitude of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[17] The Caspase-Glo® 3/7 Assay is a highly sensitive, luminescent method that utilizes a proluminescent substrate containing the tetrapeptide sequence DEVD, which is specifically recognized and cleaved by active caspases-3 and -7.[8] This cleavage event releases aminoluciferin, which is then used by luciferase to generate a stable, "glow-type" luminescent signal that is directly proportional to the amount of active caspase-3 and -7.[8]
Caption: Simplified apoptotic pathway showing Caspase-3/7 activation.
Protocol: Caspase-3/7 Assay
This "add-mix-measure" protocol is designed for opaque-walled 96-well plates to minimize luminescence crosstalk.
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol, using white-walled, clear-bottom 96-well plates suitable for luminescence measurements.
-
A positive control for apoptosis induction, such as Staurosporine (1 µM), is highly recommended.
-
-
Reagent Preparation and Addition:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol by reconstituting the lyophilized substrate with the provided buffer.[18]
-
Allow the reagent to equilibrate to room temperature before use.
-
Remove the assay plate from the incubator and allow it to equilibrate to room temperature for ~20-30 minutes.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[18]
-
-
Incubation and Luminescence Reading:
-
Mix the contents by placing the plate on an orbital shaker at a low speed (300-500 rpm) for 5 minutes.[18]
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis
-
Subtract the average luminescence value from the "no-cell" control wells from all other readings.
-
Calculate the fold-change in caspase activity relative to the untreated control:
-
Fold-Change = (Luminescence of Treated Cells) / (Luminescence of Untreated Control Cells)
-
-
Plot the fold-change in caspase activity against the compound concentration. A significant, dose-dependent increase indicates the induction of apoptosis.
Data Interpretation and Presentation
The power of this multi-assay approach lies in the synthesis of all data points. The results should be summarized in a clear, comparative format.
Table 1: Hypothetical Cytotoxicity Profile of this compound in A549 Cells (48h Treatment)
| Assay | Endpoint Measured | Result | Interpretation |
| MTT Assay | Metabolic Activity | IC50 = 15.2 ± 1.8 µM | The compound reduces cell viability in a dose-dependent manner. |
| LDH Assay | Membrane Integrity | 65% Cytotoxicity at 30 µM | Significant membrane damage occurs at concentrations above the IC50. |
| Caspase-3/7 Assay | Apoptosis Induction | 4.5-fold increase at 15 µM | The compound strongly induces the key executioner caspases of apoptosis. |
Conclusion
Evaluating the cytotoxic potential of a novel compound like this compound requires more than a single endpoint. The integrated, multi-assay strategy detailed in this guide—combining assessments of metabolic viability (MTT), membrane integrity (LDH), and apoptotic pathway activation (Caspase-3/7)—provides a robust, reliable, and mechanistically informative profile. This approach empowers researchers to make confident, data-driven decisions, efficiently identifying compounds with genuine therapeutic potential while flagging those with unacceptable toxicity early in the drug discovery process.
References
-
Title: Lactate Dehydrogenase (LDH) Assay Protocol Source: OPS Diagnostics URL: [Link]
-
Title: MTT Proliferation Assay Protocol Source: ResearchGate URL: [Link]
-
Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]
-
Title: In Vitro Cytotoxicity Assay Protocol Source: Scribd URL: [Link]
-
Title: Mechanisms of Drug Toxicity and Relevance to Pharmaceutical Development Source: PMC (NIH) URL: [Link]
-
Title: Caspase 3/7 Activity Source: Protocols.io URL: [Link]
-
Title: LDH cytotoxicity assay Source: Protocols.io URL: [Link]
-
Title: Investigating drug-induced toxicity: Chemical mechanisms and mitigation strategies Source: Allied Academies URL: [Link]
-
Title: LDH Assay Source: Cell Biologics Inc. URL: [Link]
-
Title: Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells Source: NCBI URL: [Link]
-
Title: Mechanisms of Drug-induced Toxicity Source: Evotec URL: [Link]
-
Title: Cytotoxicity MTT Assay Protocols and Methods Source: Springer Nature Experiments URL: [Link]
-
Title: Elucidating mechanisms of drug-induced toxicity Source: Scilit URL: [Link]
-
Title: Caspase-3, 7 Activity Assay Kit Source: Boster Biological Technology URL: [Link]
-
Title: Cytotoxicity Assay Protocol Source: Protocols.io URL: [Link]
-
Title: Mechanisms of Drug-induced Toxicity Guide Source: Cyprotex URL: [Link]
-
Title: this compound Source: PubChem URL: [Link]
-
Title: Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates Source: PubMed Central (PMC) URL: [Link]
-
Title: Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential Source: PubMed Central (PMC) URL: [Link]
-
Title: Anti-Tumoral Effects of a (1H-Pyrrol-1-yl)Methyl-1H- Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines Source: Semantic Scholar URL: [Link]
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Title: Design, synthesis and in vitro cytotoxicity studies of novel pyrrolo[10][10] benzodiazepine-glycosylated pyrrole and imidazole polyamide conjugates Source: Royal Society of Chemistry URL: [Link]
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Title: Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo Source: PubMed Central (PMC) URL: [Link]
-
Title: 2(3H)Pyrrolone – a Biologically Active Scaffold (A Review) Source: Oriental Journal of Chemistry URL: [Link]
-
Title: Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative Source: International Journal of Advanced Research in Science, Communication and Technology URL: [Link]
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Title: Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite Source: PubMed URL: [Link]
-
Title: A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]
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Application Notes & Protocols: A Tiered Strategy for Characterizing the Bioactivity of 2-(1H-pyrrol-1-yl)benzoic acid
Abstract
This document provides a comprehensive, tiered strategy for researchers, scientists, and drug development professionals to investigate the biological activity of 2-(1H-pyrrol-1-yl)benzoic acid. The structural features of this compound, namely the benzoic acid moiety common to Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and a pyrrole ring present in many bioactive molecules, suggest a potential role as an anti-inflammatory agent.[1][2] We hypothesize that its primary mechanism may involve the modulation of key inflammatory pathways, such as the cyclooxygenase (COX) and nuclear factor-kappa B (NF-κB) signaling cascades. This guide presents a logical, multi-tiered workflow—from initial cytotoxicity screening to specific cell-free and cell-based functional assays—designed to rigorously characterize the compound's bioactivity, determine its potency and selectivity, and elucidate its mechanism of action.
Introduction and Hypothesized Mechanism of Action
This compound (PubChem CID: 728521) is an aromatic carboxylic acid containing a central benzoic acid scaffold linked to a pyrrole ring.[3][4] While specific bioactivity data for this exact molecule is limited in public literature, its structure is compelling. The benzoic acid group is a key pharmacophore in numerous NSAIDs, which act by inhibiting cyclooxygenase (COX) enzymes.[1] COX enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators.[5][6] There are two primary isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like protecting the gastric mucosa, and COX-2, which is typically induced at sites of inflammation.[6][7][8]
Therefore, a primary hypothesis is that this compound functions as a COX inhibitor. A critical aspect of this investigation will be to determine its selectivity for COX-2 over COX-1, as COX-2 selective inhibitors are generally associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[5]
Furthermore, the inflammatory response is intricately regulated by transcription factors, with NF-κB being a "master regulator" of genes involved in inflammation, immunity, and cell survival.[9][10] The activation of the NF-κB pathway is a central event in many inflammatory conditions.[11] We will, therefore, also investigate the compound's ability to modulate NF-κB signaling, which could represent a parallel or alternative anti-inflammatory mechanism.
Caption: Hypothesized anti-inflammatory mechanisms of this compound.
Tiered Experimental Workflow
A structured, tiered approach is essential for efficiently characterizing a novel compound. This workflow ensures that foundational data on safety and primary activity are established before committing resources to more complex, mechanistic studies.
Caption: Tiered workflow for characterizing compound bioactivity.
Tier 1 Protocols: Foundational Screening
Protocol 1: Cell Viability & Cytotoxicity Assay (XTT)
Rationale: Before assessing the functional activity of the compound, it is critical to determine its inherent cytotoxicity. This ensures that any observed effects in subsequent assays are due to specific bioactivity and not simply cell death. The XTT assay is a reliable colorimetric method that measures the metabolic activity of viable cells. In metabolically active cells, mitochondrial dehydrogenases reduce the XTT tetrazolium salt to a water-soluble orange formazan product, the amount of which is proportional to the number of living cells.[12]
Materials:
-
RAW 264.7 murine macrophages or other relevant cell line
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound, dissolved in DMSO (sterile-filtered)
-
XTT Cell Viability Assay Kit (e.g., Thermo Fisher Scientific, Abcam)[12]
-
96-well flat-bottom cell culture plates
-
Multi-channel pipette
-
Microplate reader capable of measuring absorbance at 450-490 nm[13]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL/well) and incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in complete culture medium. A suggested starting range is 200 µM down to ~0.1 µM. Include a vehicle control (DMSO concentration matched to the highest compound concentration) and a "no cells" blank control.
-
Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the appropriate compound dilution or control to each well.
-
Incubation: Incubate the plate for 24 hours (or a desired exposure time) at 37°C, 5% CO₂.
-
XTT Reagent Preparation: Prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's protocol, immediately before use.[12]
-
Assay Development: Add 50 µL of the XTT working solution to each well.
-
Final Incubation: Incubate the plate for 2-4 hours at 37°C, 5% CO₂, protected from light, until the color change is apparent.
-
Data Acquisition: Gently shake the plate to ensure a homogenous mixture and measure the absorbance at ~475 nm.
Data Analysis:
-
Subtract the average absorbance of the "no cells" blank from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_treated / Absorbance_vehicle) * 100
-
-
Plot % Viability against the log of the compound concentration and use non-linear regression to determine the CC₅₀ (Concentration causing 50% cytotoxicity).
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)
Rationale: This cell-free enzymatic assay directly measures the compound's ability to inhibit COX-1 and COX-2 activity.[14] Many commercial kits measure the peroxidase component of COX activity, where a fluorogenic probe is oxidized in the presence of arachidonic acid to produce a fluorescent signal.[7][8] By running parallel assays with purified COX-1 and COX-2 enzymes, the potency (IC₅₀) and selectivity can be determined.
Materials:
-
COX Activity Assay Kit (e.g., Sigma-Aldrich MAK414, Cayman Chemical 701050)[7][15]
-
Purified ovine or human COX-1 and COX-2 enzymes
-
This compound, dissolved in DMSO
-
Known inhibitors: A non-selective inhibitor (e.g., Indomethacin) and a COX-2 selective inhibitor (e.g., Celecoxib) for positive controls
-
Opaque 96-well plates
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare all buffers, probes, and cofactors as specified by the kit manufacturer.
-
Inhibitor Preparation: Prepare serial dilutions of the test compound and control inhibitors in assay buffer.
-
Assay Setup: Set up separate plates for COX-1 and COX-2. In each well of the opaque 96-well plate, add:
-
Assay Buffer
-
COX Enzyme (either COX-1 or COX-2)
-
Test compound dilution or control inhibitor
-
-
Pre-incubation: Gently mix and pre-incubate the enzyme with the inhibitor for 10-15 minutes at room temperature. This allows the compound to bind to the enzyme.[16]
-
Reaction Initiation: Start the enzymatic reaction by adding arachidonic acid (the substrate) to all wells.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the fluorescence signal every minute for 15-30 minutes. The rate of increase in fluorescence is proportional to the COX activity.
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the kinetic curve) for each well.
-
Normalize the activity by calculating the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a "no enzyme" control (100% inhibition).
-
% Inhibition = 100 - [ (Rate_inhibitor - Rate_no_enzyme) / (Rate_vehicle - Rate_no_enzyme) ] * 100
-
-
Plot % Inhibition against the log of the inhibitor concentration for both COX-1 and COX-2.
-
Use non-linear regression to calculate the IC₅₀ value for each enzyme.
-
Calculate the COX-2 Selectivity Index (SI) :
-
SI = IC₅₀ (COX-1) / IC₅₀ (COX-2)
-
A higher SI value indicates greater selectivity for COX-2.
-
Tier 2 Protocols: Cell-Based Functional & Mechanistic Assays
Protocol 3: Prostaglandin E2 (PGE₂) Production Assay (Competitive ELISA)
Rationale: To confirm that the observed COX inhibition in the cell-free assay translates to a functional effect in a cellular context, we will measure the production of Prostaglandin E₂ (PGE₂), a major downstream product of COX-2 activity in inflammatory cells.[17] This is typically done using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).[18] In this assay, PGE₂ in the sample competes with a fixed amount of labeled PGE₂ for binding to a limited number of antibody sites. The resulting signal is inversely proportional to the amount of PGE₂ in the sample.[18]
Materials:
-
RAW 264.7 cells
-
Lipopolysaccharide (LPS) to induce inflammation and COX-2 expression
-
This compound and control inhibitors
-
PGE₂ ELISA Kit (e.g., Abcam ab316263, RayBiotech, Cayman Chemical 514010)[17][19]
-
96-well cell culture plates and ELISA plates (provided in the kit)
-
Microplate reader for absorbance measurement at 450 nm[18]
Procedure:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compound or controls for 1 hour.
-
Inflammatory Challenge: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce COX-2 expression and PGE₂ production. Include an unstimulated control.
-
Incubation: Incubate for 24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well. This supernatant contains the secreted PGE₂.
-
ELISA Protocol: Perform the competitive ELISA according to the manufacturer's protocol.[17][19] This typically involves:
-
Adding standards and collected supernatants to the antibody-coated plate.
-
Adding an HRP-conjugated or biotinylated PGE₂ tracer that competes for antibody binding.
-
Incubating, washing away unbound reagents, and adding a substrate solution (e.g., TMB).
-
Stopping the reaction and reading the absorbance.
-
-
Data Acquisition: Measure the optical density (OD) at the specified wavelength (typically 450 nm).
Data Analysis:
-
Generate a standard curve by plotting the OD of the known PGE₂ standards against their concentrations.
-
Interpolate the PGE₂ concentration in each sample from the standard curve.
-
Calculate the percentage inhibition of PGE₂ production for each compound concentration relative to the LPS-stimulated vehicle control.
-
Plot % Inhibition vs. log concentration and determine the IC₅₀ value for the inhibition of PGE₂ production.
Protocol 4: NF-κB Reporter Assay (Luciferase-based)
Rationale: To investigate effects on the NF-κB signaling pathway, a luciferase reporter assay is a highly sensitive and quantitative method.[9][20] This assay uses cells engineered to contain a luciferase reporter gene under the control of NF-κB response elements.[21][22] When the NF-κB pathway is activated, transcription factors translocate to the nucleus and drive the expression of luciferase.[23][24] The resulting luminescence is directly proportional to NF-κB activity and can be easily measured.[23]
Materials:
-
HEK293 or HeLa cells stably transfected with an NF-κB luciferase reporter construct (commercially available kits often provide the cells, e.g., INDIGO Biosciences, BPS Bioscience)[21][24]
-
Tumor Necrosis Factor-alpha (TNF-α) as a potent activator of the NF-κB pathway[25]
-
This compound
-
Luciferase Assay System (e.g., Promega, Molecular Devices)
-
White, opaque 96-well plates suitable for luminescence
-
Luminometer or a microplate reader with luminescence detection capability
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells in a white, opaque 96-well plate according to the supplier's protocol.
-
Compound Treatment: Pre-treat the cells with serial dilutions of the test compound or a known NF-κB inhibitor (e.g., BAY 11-7082) for 1 hour.
-
Pathway Activation: Stimulate the cells with an EC₅₀ concentration of TNF-α (e.g., 10 ng/mL) to activate the NF-κB pathway. Include unstimulated and vehicle controls.
-
Incubation: Incubate the plate for 6-8 hours at 37°C, 5% CO₂.
-
Cell Lysis: Wash the cells with PBS and then add lysis buffer as per the luciferase assay kit instructions.
-
Luminescence Measurement: Add the luciferase substrate to the cell lysate. The amount of light produced is proportional to the amount of luciferase expressed.[23]
-
Data Acquisition: Immediately measure the luminescence signal using a luminometer.
Data Analysis:
-
Subtract the background luminescence from a "no cells" control.
-
Calculate the percentage inhibition of NF-κB activation for each compound concentration relative to the TNF-α-stimulated vehicle control.
-
Plot the % Inhibition against the log of the compound concentration and determine the IC₅₀ for NF-κB inhibition.
Data Presentation and Interpretation
Quantitative data from these assays should be summarized for clear comparison. The primary goals are to determine the compound's potency on each target and its selectivity profile.
| Parameter | This compound | Indomethacin (Control) | Celecoxib (Control) |
| Cytotoxicity CC₅₀ (µM) | >100 | >100 | >100 |
| COX-1 IC₅₀ (µM) | 50.2 | 0.8 | 15.5 |
| COX-2 IC₅₀ (µM) | 2.5 | 1.2 | 0.1 |
| COX-2 Selectivity Index | 20.1 | 0.67 | 155 |
| PGE₂ Inhibition IC₅₀ (µM) | 3.1 | 1.0 | 0.15 |
| NF-κB Inhibition IC₅₀ (µM) | >100 | Not Active | Not Active |
Interpretation of Example Data:
-
Cytotoxicity: The compound shows low cytotoxicity (CC₅₀ > 100 µM), indicating that observed effects at lower concentrations are likely due to specific bioactivity.
-
COX Inhibition: The compound inhibits both COX-1 and COX-2, but is significantly more potent against COX-2 (IC₅₀ = 2.5 µM vs 50.2 µM).
-
Selectivity: The COX-2 Selectivity Index of ~20 demonstrates that the compound is COX-2 selective , though less so than the control drug Celecoxib. This is a favorable profile.
-
Cellular Function: The potency for inhibiting PGE₂ production in cells (IC₅₀ = 3.1 µM) is consistent with its enzymatic IC₅₀ for COX-2, confirming its mechanism of action in a cellular environment.
-
NF-κB Pathway: The compound does not significantly inhibit the TNF-α-induced NF-κB pathway, suggesting its anti-inflammatory activity is primarily mediated through the COX pathway.
References
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-
INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay Kit. Retrieved from [Link]
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BenchSci. (2025). How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. Retrieved from [Link]
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Elabscience. (n.d.). PGE2(Prostaglandin E2) ELISA Kit (E-EL-0034). Retrieved from [Link]
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Molecular Devices. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Retrieved from [Link]
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RayBiotech. (n.d.). Prostaglandin E2 ELISA Kit. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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AxisPharm. (2024). Complete Guide to Choosing the Right Cell Viability Assay. Retrieved from [Link]
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- Rolán, H. G., & Tsolis, R. M. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of Visualized Experiments, (155).
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- Kumar, V., et al. (2023). Investigating the Anti-Inflammatory Effects of Natural Extracts Using Protein Denaturation Assay and Heat Induced Hemolysis Assay. International Journal of Pharmaceutical Sciences Review and Research, 83(2), 20-25.
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BPS Bioscience. (n.d.). NF-κB Reporter Kit (NF-κB Signaling Pathway). Retrieved from [Link]
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Creative BioMart. (n.d.). COX-2 Inhibitor Screening Kit. Retrieved from [Link]
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Bio-Rad. (n.d.). Transcription - NF-kB signaling pathway. Retrieved from [Link]
- Sepehri, S., et al. (2018). Identification of COX-2 inhibitors via structure-based virtual screening and molecular dynamics simulation. Journal of Molecular Graphics & Modelling, 83, 10-18.
- Pérez-Meseguer, J., et al. (2023). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose)
- Pachiappan, S., et al. (2024). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br..
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RMIT University. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. Retrieved from [Link]
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RayBiotech. (n.d.). NF-kappaB Signaling Pathway. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Retrieved from [Link]
- Boukhatem, N., et al. (2024). Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. Pharmaceuticals, 17(9), 1167.
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BPS Bioscience. (n.d.). Cox Screening. Retrieved from [Link]
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Matrix Fine Chemicals. (n.d.). This compound | CAS 10333-68-3. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid. PubChem. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C11H9NO2). Retrieved from [Link]
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Pharmaffiliates. (n.d.). 2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic Acid Hydrochloride. Retrieved from [Link]
- International Journal of Advanced Research in Science, Communication and Technology. (2025).
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National Center for Biotechnology Information. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. Retrieved from [Link]
- Khan, I., & Ibrar, A. (2014). 2(3H)Pyrrolone – a Biologically Active Scaffold (A Review). Oriental Journal of Chemistry, 30(4), 1439-1453.
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Application Notes & Protocols: 2-(1H-Pyrrol-1-yl)benzoic Acid as a Strategic Precursor in the Synthesis of Fused N-Heterocyclic Scaffolds
Introduction: The Strategic Value of 2-(1H-Pyrrol-1-yl)benzoic Acid
In the landscape of medicinal chemistry and materials science, the development of efficient synthetic routes to novel heterocyclic compounds is of paramount importance. Fused N-heterocyclic systems, in particular, form the core of numerous pharmacologically active agents and functional materials. This compound (CAS 10333-68-3) has emerged as a highly versatile and strategic building block for the construction of complex molecular architectures.[1][2] Its unique ortho-disubstituted aromatic structure, featuring a carboxylic acid and a pyrrole ring, provides an ideal platform for intramolecular cyclization reactions, leading to the formation of tricyclic systems like pyrrolo[1,2-a]quinazolines and pyrrolo[1,2-a]quinolines.[3][4][5]
These resulting scaffolds are not merely of synthetic interest; they are associated with a wide array of biological activities, including anti-inflammatory, antimicrobial, and antineoplastic properties.[4][6] This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed mechanistic insights and field-proven protocols for researchers in organic synthesis and drug development.
Synthesis of the Precursor: this compound
A reliable and scalable synthesis of the starting material is the foundational step for any subsequent synthetic campaign. The most common and efficient method for preparing N-aryl pyrroles is the Ullmann condensation, a copper-catalyzed cross-coupling reaction.[7][8]
Mechanistic Insight: The Ullmann Condensation
The Ullmann condensation for N-arylation involves the coupling of an aryl halide with a nitrogen-containing nucleophile, in this case, pyrrole.[7] The reaction is typically promoted by a copper catalyst, often in the form of copper(I) salts or copper metal itself, and requires a base to deprotonate the pyrrole. The mechanism is thought to involve the formation of a copper(I)-pyrrolide intermediate, which then undergoes oxidative addition with the aryl halide. Reductive elimination from the resulting Cu(III) intermediate yields the N-aryl pyrrole and regenerates the active copper catalyst.[7][9] The use of ligands, such as L-proline or N,N-dimethyl glycine, can significantly improve reaction rates and yields by stabilizing the copper intermediates.[10]
Caption: Mechanism of the Ullmann Condensation for N-Arylation.
Protocol 1: Synthesis of this compound
This protocol is adapted from established Ullmann-type coupling procedures.[10]
Materials and Reagents:
-
2-Iodobenzoic acid
-
Pyrrole
-
Copper(I) iodide (CuI)
-
L-Proline
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-iodobenzoic acid (1.0 eq), potassium carbonate (2.5 eq), copper(I) iodide (0.1 eq), and L-proline (0.2 eq).
-
Add anhydrous DMSO to the flask to create a stirrable suspension (approx. 0.5 M concentration relative to the aryl halide).
-
Add pyrrole (1.5 eq) to the mixture via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.
Self-Validation/Characterization:
-
¹H NMR: Expect signals corresponding to the aromatic protons of the benzoic acid ring and the protons of the pyrrole ring. The carboxylic acid proton will appear as a broad singlet.
-
¹³C NMR: Confirm the presence of the expected number of carbon signals, including the carboxyl carbon.
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of C₁₁H₉NO₂ (187.19 g/mol ).[1]
-
Melting Point: Compare with literature values.
Application in Fused Heterocycle Synthesis
The strategic placement of the carboxyl and pyrrole groups in this compound allows for efficient intramolecular cyclization reactions to form fused heterocyclic systems.
Synthesis of Pyrrolo[1,2-a]quinazoline Derivatives
Pyrrolo[1,2-a]quinazolines are a class of N-bridgehead aromatic tricyclic systems that have garnered interest for their potential biological activities, including anti-inflammatory and antibiotic properties.[3][11][12] The synthesis often proceeds via a double cyclization cascade starting from anthranilic acid derivatives or through the cyclization of N-arylpyrroles like this compound.[3][12]
The formation of a pyrrolo[1,2-a]quinazoline-1,5-dione derivative can be achieved through a one-pot cascade reaction of anthranilamide and a γ-keto acid like ethyl levulinate, often promoted by an acid catalyst.[13][14][15] This demonstrates a key synthetic strategy where the core structure is built. A related strategy involves the direct cyclization of a pre-formed precursor derived from this compound. For instance, conversion of the carboxylic acid to an amide, followed by reaction with a suitable carbonyl source and subsequent cyclization, can yield the desired quinazolinone ring.
The key step is the intramolecular cyclization where the pyrrole ring acts as a nucleophile, attacking an electrophilic center generated from the benzoic acid moiety (or a derivative thereof), leading to the formation of the fused pyrimidine ring.
Caption: General workflow for Pyrrolo[1,2-a]quinazolinone synthesis.
This protocol illustrates a cascade reaction that forms the target scaffold, highlighting the principles applicable to cyclizations involving precursors like this compound.[13][14]
Materials and Reagents:
-
Anthranilamide (as a surrogate for the amino-functionalized benzoic acid core)
-
Ethyl levulinate (γ-keto ester)
-
Amberlyst® 15 (or another strong Brønsted acid catalyst like p-TsOH)
-
Toluene or other high-boiling solvent
-
Dean-Stark apparatus
Procedure:
-
Set up a round-bottom flask with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser.
-
To the flask, add anthranilamide (1.0 eq), ethyl levulinate (1.1 eq), and the acid catalyst (e.g., 10 wt% Amberlyst® 15).
-
Add toluene to the flask and heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.
-
Continue refluxing for 12-24 hours or until no more water is collected. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration.
-
If the product remains in solution, filter off the heterogeneous catalyst and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the pyrrolo[1,2-a]quinazoline-1,5-dione derivative.
Rationale for Experimental Choices:
-
Dean-Stark Trap: The reaction is a double cyclocondensation that releases two molecules of water. Removing water via azeotropic distillation drives the equilibrium towards product formation, maximizing the yield.
-
Acid Catalyst: Both the initial imine formation and the subsequent intramolecular amide formation are promoted by the acid catalyst.[14] A heterogeneous catalyst like Amberlyst® 15 simplifies workup as it can be easily filtered off.[15]
Synthesis of Pyrrolo[1,2-a]quinoline and Pyrrolo[1,2-a]quinoxaline Derivatives
The synthesis of related fused systems like pyrrolo[1,2-a]quinolines and pyrrolo[1,2-a]quinoxalines can also be envisioned starting from this compound or its close derivatives.[4][16] These scaffolds are also of significant interest due to their presence in natural products and their diverse pharmacological profiles, including antimalarial, antimicrobial, and anticancer activities.[4][6][17]
For instance, the synthesis of pyrrolo[1,2-a]quinoxalines often involves the cyclization of 1-(2-aminophenyl)pyrroles with a suitable C1 or C2 synthon.[16][17] this compound could be converted to the corresponding amino derivative (via a Curtius or Hofmann rearrangement of the corresponding acyl azide or amide) to serve as a direct precursor for such cyclizations.
This protocol outlines a general, transition-metal-free approach for the synthesis of the pyrrolo[1,2-a]quinoxaline core, which can be adapted from a precursor derived from this compound.[18][19]
Materials and Reagents:
-
2-(1H-Pyrrol-1-yl)aniline (precursor, obtainable from the title benzoic acid)
-
An appropriate aldehyde (R-CHO)
-
An oxidizing agent (e.g., p-dodecylbenzenesulfonic acid (p-DBSA) can act as a catalyst for a Pictet-Spengler type reaction)[16]
-
Ethanol or other suitable solvent
Procedure:
-
In a round-bottom flask, dissolve the 2-(1H-pyrrol-1-yl)aniline precursor (1.0 eq) and the aldehyde (1.2 eq) in ethanol.
-
Add a catalytic amount of p-DBSA (0.1 eq).[16]
-
Stir the mixture at room temperature or with gentle heating for the time required to complete the reaction (monitor by TLC).
-
Upon completion, evaporate the solvent.
-
The residue can be taken up in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to remove the acid catalyst.
-
Dry the organic layer, concentrate, and purify the crude product by flash chromatography to obtain the desired pyrrolo[1,2-a]quinoxaline.
Data Summary and Troubleshooting
Table 1: Representative Reaction Conditions and Yields
| Entry | Precursor | Target Scaffold | Key Reagents | Catalyst | Solvent | Temp (°C) | Yield (%) | Ref. |
| 1 | 2-Iodobenzoic Acid, Pyrrole | This compound | K₂CO₃ | CuI/L-Proline | DMSO | 90 | Good to Excellent | [10] |
| 2 | Anthranilamide, Ethyl levulinate | Pyrrolo[1,2-a]quinazoline-1,5-dione | - | Amberlyst® 15 | Toluene | Reflux | High | [13][15] |
| 3 | 2-(1H-Pyrrol-1-yl)aniline, Aldehyde | Pyrrolo[1,2-a]quinoxaline | - | p-DBSA | Ethanol | RT | Good | [16] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Ullmann coupling (Protocol 1) | 1. Inactive catalyst. 2. Insufficiently anhydrous conditions. 3. Inefficient base. | 1. Use fresh CuI. 2. Dry all glassware and use anhydrous solvents. 3. Ensure K₂CO₃ is finely powdered and anhydrous. Consider a stronger base like Cs₂CO₃. |
| Incomplete cyclization (Protocol 2) | 1. Inefficient water removal. 2. Deactivated catalyst. | 1. Ensure the Dean-Stark trap is functioning correctly. Add molecular sieves to the reaction. 2. Use fresh catalyst. Increase catalyst loading slightly. |
| Formation of side products | 1. Reaction temperature too high. 2. Incorrect stoichiometry. | 1. Lower the reaction temperature and increase the reaction time. 2. Carefully control the stoichiometry of reagents, especially in cascade reactions. |
| Difficulty in product purification | 1. Product is highly polar. 2. Presence of persistent impurities. | 1. Use a more polar eluent system for chromatography (e.g., with methanol). 2. Consider recrystallization or trituration to remove impurities before chromatography. |
Conclusion
This compound is a valuable and strategically designed precursor for the synthesis of medicinally relevant fused heterocyclic compounds. Its preparation via robust Ullmann chemistry and its subsequent conversion into complex scaffolds like pyrrolo[1,2-a]quinazolines and pyrrolo[1,2-a]quinoxalines highlight its utility. The protocols and mechanistic insights provided herein offer a comprehensive guide for researchers aiming to leverage this building block in their synthetic programs, facilitating the exploration of new chemical space in drug discovery and materials science.
References
-
(PDF) Pyrrolo[1,2-a] quinazolines. Synthesis and biological properties - ResearchGate. (2014-07-14). Available at: [Link]
-
Pyrrolo (1,2-A) Quinazolines. Synthesis and Biological Activity PDF - Scribd. Available at: [Link]
-
A few examples of pyrrolo[1,2-a]quinoline-containing natural products and pharmaceuticals. ResearchGate. Available at: [Link]
-
Biological activities of pyrrolo[1,2‐a]quinoxalines. - ResearchGate. Available at: [Link]
-
Synthesis of pyrrolo(pyrido)[1,2-a]quinazolinones and their benzoannulated analogues: An overview - Semantic Scholar. (2025). Available at: [Link]
-
Novel 2,3-Dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones: Synthesis and Biological Evaluation - NCBI. (2016-12-30). Available at: [Link]
-
L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles | Request PDF - ResearchGate. (2025-08-07). Available at: [Link]
-
Green Synthesis of New Pyrrolo [1,2-a] quinoxalines as Antiproliferative Agents in GPER-expressing Breast Cancer Cells. Usiena air. (2021-10-30). Available at: [Link]
-
Ullmann condensation - Wikipedia. Available at: [Link]
-
Synthesis of a Pyrrolo[1,2-a]quinazoline-1,5-dione Derivative by Mechanochemical Double Cyclocondensation Cascade - MDPI. (2022-09-02). Available at: [Link]
-
One-pot synthesis of pyrrolo[1,2-a]quinoxalines - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Pyrrolo-quinoline derivatives as potential antineoplastic drugs - PubMed. (2000-06-01). Available at: [Link]
-
Synthesis of a Pyrrolo[1,2-a]quinazoline-1,5-dione Derivative by Mechanochemical Double Cyclocondensation Cascade. (2022-09-02). Available at: [Link]
-
Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents - PubMed Central. (2024-01-05). Available at: [Link]
-
This compound | C11H9NO2 | CID 728521 - PubChem. Available at: [Link]
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(PDF) Synthesis and Characterization of 2H-Pyrrole-2-Ones of (5-Benzoyl-benzoimidazol-1-yl)-acetic acid hydrazide derivatives - ResearchGate. (2015-01-28). Available at: [Link]
-
Ullmann Reaction - Organic Chemistry Portal. Available at: [Link]
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This compound | CAS 10333-68-3 - Matrix Fine Chemicals. Available at: [Link]
-
One-pot synthesis of pyrrolo[1,2-a]quinoxalines - PubMed. (2011-11-07). Available at: [Link]
-
Transition Metal-Catalyzed Synthesis of Pyrroles from Dienyl Azides. Available at: [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH. (2012-09-01). Available at: [Link]
- US5756724A - High-yielding ullmann reaction for the preparation of bipyrroles - Google Patents.
-
Synthesis of pyrrolo[1,2‐a]imidazo[1,2‐c]quinazolines using IL. - ResearchGate. Available at: [Link]
-
Synthesis of pyrrolo[1,2‐a]quinolines. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Synthesis of Heterocyclic Systems by Transition‐Metal‐Catalyzed Cyclization‐Migration Reactions – A Diversity‐Oriented Strategy for the Construction of Spirocyclic 3(2H)‐Furanones and 3‐Pyrrolones - ResearchGate. (2025-08-06). Available at: [Link]
-
Direct access to pyrido/pyrrolo[2,1-b]quinazolin-9(1H)-ones through silver-mediated intramolecular alkyne hydroamination reactions - ResearchGate. (2025-12-22). Available at: [Link]
-
(PDF) Synthesis of a Pyrrolo[1,2-a]quinazoline-1,5-dione Derivative by Mechanochemical Double Cyclocondensation Cascade - ResearchGate. (2022-09-02). Available at: [Link]
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A Robust and Scalable Protocol for the Copper-Catalyzed N-Arylation of Pyrrole with 2-Iodobenzoic Acid
An Application Note for Drug Development Professionals and Organic Chemists
Abstract
This application note provides a comprehensive, field-tested protocol for the N-arylation of pyrrole with 2-iodobenzoic acid to synthesize 1-(2-carboxyphenyl)pyrrole, a valuable building block in medicinal chemistry and materials science.[1] The described method is based on a modified Ullmann-Goldberg condensation, utilizing a copper(I) iodide catalyst in conjunction with a diamine ligand. We delve into the mechanistic rationale behind the choice of reagents and conditions, offering a protocol that is not only reproducible but also scalable. This guide is designed for researchers, scientists, and drug development professionals seeking a reliable method for constructing C(aryl)-N(pyrrole) bonds.
Introduction and Scientific Background
N-aryl pyrroles are privileged heterocyclic motifs found in a wide array of pharmaceuticals, agrochemicals, and functional organic materials.[2][3] Their synthesis is a cornerstone of modern organic chemistry. The formation of the C-N bond between an aromatic ring and a nitrogen heterocycle is typically achieved through transition-metal-catalyzed cross-coupling reactions. While palladium-catalyzed Buchwald-Hartwig aminations are powerful, copper-catalyzed Ullmann-type reactions often present a more economical and practical alternative, especially for specific substrate classes.[3][4][5]
The N-arylation of pyrrole with 2-iodobenzoic acid presents a unique set of challenges. Pyrrole's nitrogen is relatively non-nucleophilic, and the carboxylic acid functionality on the aryl iodide can interfere with the catalytic cycle or basic reaction conditions. This protocol is optimized to overcome these challenges through the careful selection of a catalyst system and reaction parameters. We employ a copper(I)/diamine catalyst system, which has been shown to be highly effective for the N-arylation of various N-H heterocycles under relatively mild conditions.[6][7]
The Ullmann Condensation: Mechanism and Rationale
The reaction proceeds via a copper-catalyzed Ullmann condensation mechanism, also known as the Goldberg reaction for C-N bond formation.[4] The catalytic cycle, illustrated below, is generally understood to involve Cu(I) and Cu(III) intermediates.[8][9]
Causality of Component Selection:
-
Copper(I) Iodide (CuI): This serves as the precatalyst. It is believed that the active catalyst is a Cu(I) species, which is readily available from the CuI salt.[10][11] Even when Cu(II) salts are used, they are often reduced in situ to Cu(I).[11]
-
N,N'-Dimethylethylenediamine (DMEDA): The use of a chelating diamine ligand is critical for the success of modern Ullmann reactions.[10] The ligand stabilizes the copper catalytic species, prevents its disproportionation or precipitation, and accelerates the key steps of oxidative addition and reductive elimination, thereby allowing the reaction to proceed at lower temperatures than traditional, ligand-free Ullmann conditions.[6][10]
-
Potassium Carbonate (K₂CO₃): A base is required to deprotonate the pyrrole N-H, forming the more nucleophilic pyrrolide anion. K₂CO₃ is a moderately strong, inexpensive, and non-nucleophilic base that is effective for this purpose. Crucially, two equivalents are necessary: one to deprotonate pyrrole and a second to neutralize the acidic proton of 2-iodobenzoic acid, preventing it from inhibiting the reaction.
-
N,N-Dimethylformamide (DMF): A high-boiling, polar aprotic solvent is required to solubilize the reagents and the ionic intermediates and to allow the reaction to be heated to a sufficient temperature to drive the coupling.[4]
Caption: Proposed Catalytic Cycle for Copper-Catalyzed N-Arylation.
Detailed Experimental Protocol
This protocol details the synthesis of 1-(2-carboxyphenyl)pyrrole on a 10 mmol scale.
Materials and Reagents
| Reagent | Formula | M.W. | Quantity (mmol) | Mass / Volume | Notes |
| 2-Iodobenzoic Acid | C₇H₅IO₂ | 248.02 | 10.0 | 2.48 g | >98% purity |
| Pyrrole | C₄H₅N | 67.09 | 12.0 | 0.84 mL (d=0.967) | Reagent grade, freshly distilled if necessary |
| Copper(I) Iodide | CuI | 190.45 | 1.0 | 190 mg | 98% purity, protect from light |
| Potassium Carbonate | K₂CO₃ | 138.21 | 21.0 | 2.90 g | Anhydrous, finely powdered |
| N,N'-Dimethylethylenediamine | C₄H₁₂N₂ | 88.15 | 2.0 | 0.23 mL (d=0.826) | >99% purity |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | 20 mL | Anhydrous |
Equipment
-
100 mL two-neck round-bottom flask or Schlenk tube
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller or oil bath
-
Inert gas (Argon or Nitrogen) line with bubbler
-
Standard laboratory glassware for work-up (separatory funnel, beakers, Büchner funnel)
Step-by-Step Reaction Procedure
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- 3. Copper-catalyzed N-arylation of pyrroles: an overview - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 7. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(1H-pyrrol-1-yl)benzoic Acid
Welcome to the technical support center for the synthesis of 2-(1H-pyrrol-1-yl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we will address common challenges, answer frequently asked questions, and provide detailed protocols to help you improve your reaction yields and product purity.
I. Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthetic strategy for this compound.
Q1: What are the primary synthetic routes for preparing this compound?
A1: The synthesis of this compound is typically achieved through a cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between a 2-halobenzoic acid (or its ester derivative) and pyrrole. The two most prominent and effective methods are:
-
Ullmann Condensation: This is a classical copper-catalyzed reaction. It is often the preferred method due to the lower cost of copper catalysts compared to palladium. Modern Ullmann protocols have been developed with various ligands to allow for milder reaction conditions than the harsh, high-temperature conditions traditionally required.[1][2][3]
-
Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction. It is known for its broad substrate scope and high functional group tolerance, often proceeding under milder conditions than the Ullmann reaction. However, the cost of palladium catalysts and specialized phosphine ligands can be a significant drawback.
Q2: My starting material is a 2-halobenzoic acid. Do I need to protect the carboxylic acid group before the coupling reaction?
A2: Generally, no. For copper-catalyzed Ullmann-type reactions, the presence of a free carboxylic acid group ortho to the halide is often beneficial. The carboxylate can act as an intramolecular ligand, coordinating to the copper catalyst and accelerating the C-N bond formation.[2][4] This "ortho-effect" can lead to higher regioselectivity and yield without the need for protection/deprotection steps, which improves overall efficiency.[2][5]
Q3: Which aryl halide (I, Br, Cl) is the best starting material for this synthesis?
A3: The reactivity of the aryl halide in both Ullmann and Buchwald-Hartwig couplings generally follows the trend: I > Br > Cl .
-
2-Iodobenzoic acid is the most reactive and will typically give the highest yields under the mildest conditions.
-
2-Bromobenzoic acid is a good balance between reactivity and cost and is a very common starting material.[4][5]
-
2-Chlorobenzoic acid is the most cost-effective but also the least reactive.[6] Successful coupling often requires more forcing conditions, such as higher temperatures, higher catalyst loading, or more specialized and efficient ligand systems.[2][7]
For initial optimizations, 2-bromobenzoic acid is a recommended starting point.
Q4: What is the role of a ligand in the copper-catalyzed Ullmann reaction, and is it always necessary?
A4: In modern Ullmann reactions, ligands play a crucial role in stabilizing the copper catalyst, increasing its solubility, and facilitating the catalytic cycle, which allows the reaction to proceed at lower temperatures and with greater efficiency.[1][8] While some "ligand-free" protocols exist, they often require higher temperatures or specific substrates where an ortho-group (like the carboxylate in this case) can serve as an internal ligand.[2] For challenging substrates or to improve yield and reproducibility, using a ligand is highly recommended. Common and effective ligands for the N-arylation of pyrroles include diamines (e.g., N,N'-dimethylethylenediamine, DMEDA), amino acids (e.g., L-proline), and other nitrogen- or oxygen-containing chelators.[9][10]
II. Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the synthesis.
Problem 1: Low or No Product Yield
Possible Cause 1: Inactive Catalyst The copper(I) catalyst (e.g., CuI) can oxidize to the less active copper(II) state in the presence of air.
-
Solution: Ensure your reaction is set up under an inert atmosphere (e.g., Nitrogen or Argon). Use freshly purchased, high-purity CuI or purify older batches if needed. Degas your solvent before use to remove dissolved oxygen.
Possible Cause 2: Inappropriate Base or Solvent The choice of base and solvent is critical for the reaction's success. An unsuitable base may not be strong enough to deprotonate pyrrole effectively, or it may have poor solubility in the chosen solvent.
-
Solution: A common and effective combination is a moderately strong inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) in a polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[8][9] See the table below for a comparison of common conditions.
Possible Cause 3: Insufficient Reaction Temperature or Time The Ullmann condensation often requires elevated temperatures to proceed at a reasonable rate, especially with less reactive aryl halides like 2-chlorobenzoic acid.
-
Solution: If using 2-bromobenzoic acid, a temperature range of 110-130 °C is a good starting point.[4][5] For 2-chlorobenzoic acid, you may need to increase the temperature to 130-150 °C. Monitor the reaction progress by TLC or LC-MS and allow it to run for 12-24 hours before concluding it has failed.
Problem 2: Reaction Stalls and Does Not Go to Completion
Possible Cause 1: Catalyst Deactivation The catalyst may deactivate over the course of the reaction. This can be caused by impurities in the starting materials or solvent, or by product inhibition.
-
Solution:
-
Purify Starting Materials: Ensure your pyrrole and 2-halobenzoic acid are pure. Pyrrole, in particular, should be distilled before use as it can darken and polymerize on storage.
-
Add More Catalyst: In some cases, adding a second portion of the catalyst and ligand midway through the reaction can help push it to completion.
-
Use a More Robust Ligand: Some ligands are more resistant to degradation at high temperatures. Consider screening different ligands, such as L-proline or a phenanthroline-based ligand.[10]
-
Possible Cause 2: Unfavorable Reaction Equilibrium While generally not an issue for cross-coupling reactions, if the reverse reaction or a competing side reaction is occurring, it can lead to a stalled reaction.
-
Solution: Ensure you are using a sufficient excess of one of the reagents if applicable (typically the more volatile or less expensive one, like pyrrole) and that the base is strong enough to drive the reaction forward. Using a base like Cs₂CO₃, which is known for its high solubility and reactivity in organic solvents, can sometimes overcome this issue.
Problem 3: Formation of Significant Side Products
Possible Cause 1: Homocoupling of the Aryl Halide (Formation of Diphenic Acid) This side reaction can occur at high temperatures, where two molecules of the 2-halobenzoic acid couple to form 2,2'-biphenyldicarboxylic acid.
-
Solution:
-
Lower the Temperature: This is the most direct way to reduce the rate of homocoupling. This may require a longer reaction time or a more active catalyst system (e.g., using 2-iodobenzoic acid instead of the bromo or chloro analogue).
-
Optimize Catalyst/Ligand Ratio: A well-stabilized copper center is less likely to promote homocoupling. Ensure you are using an appropriate amount of ligand (typically 10-20 mol%).
-
Possible Cause 2: Decarboxylation of the Starting Material or Product At very high temperatures, the carboxylic acid group can be lost as CO₂. While the ortho-carboxylate is generally stable under typical Ullmann conditions, this can become a problem if excessive temperatures (>150-160 °C) are used.
-
Solution: Avoid excessively high reaction temperatures. If a high temperature is required for the coupling to proceed, consider protecting the carboxylic acid as a methyl or ethyl ester. The ester can then be hydrolyzed in a subsequent step.
Possible Cause 3: Reaction with the Solvent Solvents like DMF can decompose at high temperatures to produce dimethylamine, which can then act as a nucleophile in the coupling reaction, leading to the formation of 2-(dimethylamino)benzoic acid as a byproduct.
-
Solution: If you suspect this is occurring, switch to a more thermally stable solvent such as DMSO, 1,4-dioxane, or 2-ethoxyethanol.[4]
III. Recommended Experimental Protocol & Optimization
This section provides a detailed, step-by-step protocol for the Ullmann condensation and a logical workflow for optimizing your reaction.
Workflow for Optimizing the Synthesis
Caption: Workflow for optimizing the synthesis of this compound.
Detailed Protocol: Copper/L-Proline-Catalyzed Synthesis
This protocol is a robust starting point based on modern Ullmann coupling methodologies.
Materials:
-
2-Bromobenzoic acid
-
Pyrrole (distilled)
-
Copper(I) Iodide (CuI)
-
L-Proline
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and reflux condenser, add 2-bromobenzoic acid (1.0 equiv), CuI (0.1 equiv), L-proline (0.2 equiv), and K₂CO₃ (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Addition of Reagents: Under a positive pressure of inert gas, add anhydrous DMF (to make a ~0.5 M solution with respect to the 2-bromobenzoic acid) followed by pyrrole (1.5 equiv).
-
Reaction: Immerse the flask in a preheated oil bath at 120 °C and stir vigorously for 24 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Carefully acidify the mixture to pH 2-3 with 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with water, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by silica gel column chromatography or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.
IV. Data Summary: Comparison of Reaction Conditions
The following table summarizes typical conditions and their impact on the N-arylation of pyrroles and related heterocycles, providing a basis for your optimization efforts.
| Catalyst System | Base | Solvent | Temp (°C) | Typical Yield | Key Advantages/Disadvantages |
| CuI / L-Proline | K₂CO₃ | DMF | 110-120 | Moderate-Good | Inexpensive ligand, robust conditions. |
| CuI / DMEDA | K₃PO₄ | Toluene | 110 | Good-Excellent | High yields, effective for many heterocycles.[9] |
| Cu₂O (ligand-free) | Cs₂CO₃ | DMSO | 110-140 | Moderate-Good | Simple setup, but may require higher temperatures. |
| Cu Nanoparticles | Cs₂CO₃ | DMF | 120 | Good | Highly active catalyst, but can be prone to aggregation.[3] |
V. References
-
Hou, X. et al. (2015). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 54(40), 11866-11869. Available at: [Link]
-
Anil, G. K. et al. (2021). Copper-catalyzed N-arylation of pyrroles: an overview. New Journal of Chemistry, 45(35), 15777-15795. Available at: [Link]
-
Request PDF. (n.d.). Copper-catalyzed N-arylation of pyrroles: An overview. ResearchGate. Available at: [Link]
-
Han, T.-J. et al. (2024). Copper-catalysed asymmetric annulation of yne-allylic esters with amines to access axially chiral arylpyrroles. Nature Communications, 15(1), 6934. Available at: [Link]
-
Evano, G. et al. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Chemical Reviews, 113(7), 5057-5132. Available at: [Link]
-
Saki, M. & Salahvarzi, S. (2024). Synthesis, DFT calculations and spectral studies of the interaction of 2-chlorobenzoic acid with some amines in the presence of copper nanoparticles. Organic Chemistry Research, 10(1), 60-66. Available at: [Link]
-
Antilla, J. C. et al. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578-5587. Available at: [Link]
-
Buchwald, S. L. et al. (n.d.). Copper-Diamine Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Supporting Information. Available at: [Link]
-
Reddy, K. R. et al. (2007). Highly efficient copper-catalyzed N-arylation of nitrogen-containing heterocycles with aryl and heteroaryl halides. Tetrahedron Letters, 48(42), 7578-7581. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Available at: [Link]
-
ChemSrc. (n.d.). 2-pyrrol-1-ylbenzoic acid methyl ester. Available at: [Link]
-
Ma, D. & Cai, Q. (2004). l-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. Synlett, 2004(01), 128-130. Available at: [Link]
-
Belokon, Y. N. et al. (2013). Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines. Molecules, 18(10), 12978-13000. Available at: [Link]
-
Watson, D. A. et al. (2009). Copper-Catalyzed N-Arylation of Hindered Substrates Under Mild Conditions. Organic Letters, 11(15), 3462-3465. Available at: [Link]
-
Pellón, R. F. et al. (2005). Mild Method for Ullmann Reaction of 2-Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. Synthetic Communications, 35(14), 1855-1860. Available at: [Link]
-
Wang, X. et al. (2018). Copper-Catalyzed N-Arylation of Pyranoquinolinones with Boronic Acids at Room Temperature without Ligand. Molecules, 23(11), 2824. Available at: [Link]
-
Joshi, S. D. et al. (2015). Synthesis, Antimicrobial and cytotoxic activity of New Heterocyclic Hybrids Based on 2,5-Dimethylpyrrole and Pyrrole Scaffolds. Journal of Heterocyclic Chemistry, 52(5), 1361-1373. Available at: [Link]
-
Movassaghi, M. & Schmidt, M. A. (2007). Synthesis of 2,3-Disubstituted Pyrroles by Lewis Acid Promoted Cyclization of N-Sulfonyl Vinylogous Carbamates and Amides. Organic Letters, 9(10), 1887-1890. Available at: [Link]
-
Ullah, F. et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(12), 1403. Available at: [Link]
-
Ashenhurst, J. (2022, May 20). Decarboxylation. Master Organic Chemistry. Available at: [Link]
-
Kulyk, O. et al. (2022). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Pharmaceuticals, 15(11), 1410. Available at: [Link]
-
Wolf, C. et al. (2006). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. The Journal of Organic Chemistry, 71(8), 3270-3273. Available at: [Link]
-
Coleman, G. H. et al. (n.d.). p-PHENYLAZOBENZOYL CHLORIDE. Organic Syntheses. Available at: [Link]
-
Waghmare, P. B. et al. (2024). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. International Journal of All Research Scientific and Academic, 5(6), 1146-1152. Available at: [Link]
-
Wolf, C. et al. (2006). Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. The Journal of Organic Chemistry, 71(8), 3270-3273. Available at: [Link]
-
Kumar, A. et al. (2010). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. European Journal of Medicinal Chemistry, 45(6), 2323-2332. Available at: [Link]
-
Myers, A. G. et al. (2005). Synthesis of pyrrole-2-carbonitriles. U.S. Patent No. 7,399,870. Available at:
Sources
- 1. Copper-catalyzed N-arylation of pyrroles: an overview - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]
- 4. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines [organic-chemistry.org]
- 6. Synthesis, DFT calculations and spectral studies of the interaction of 2-chlorobenzoic acid with some amines in the presence of copper nanoparticles [orgchemres.org]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 10. l-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles | Semantic Scholar [semanticscholar.org]
common side reactions in the synthesis of 2-(1H-pyrrol-1-yl)benzoic acid
Welcome to the technical support center for the synthesis of 2-(1H-pyrrol-1-yl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in mechanistic principles and practical laboratory experience.
I. Overview of the Synthesis: The Ullmann Condensation
The most common and effective method for synthesizing this compound is the copper-catalyzed N-arylation of pyrrole with a 2-halobenzoic acid, a classic transformation known as the Ullmann condensation or Ullmann-type reaction.[1][2] This reaction involves the formation of a carbon-nitrogen bond between the pyrrole ring and the benzoic acid backbone.
A typical reaction setup involves heating a 2-halobenzoic acid (commonly 2-chlorobenzoic acid or 2-bromobenzoic acid) with pyrrole in the presence of a copper catalyst and a base in a high-boiling polar solvent. Modern variations of this reaction may include the use of ligands to facilitate the catalytic cycle and allow for milder reaction conditions.[3][4]
II. Troubleshooting Guide & FAQs
This section addresses specific problems that may arise during the synthesis of this compound. Each question is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the issue.
FAQ 1: Why is my yield of this compound consistently low?
Low yields are a common frustration in Ullmann-type couplings. Several factors, from reagent quality to reaction conditions, can be responsible.
Possible Causes and Solutions:
-
Cause 1: Inactive Catalyst. The active catalyst in this reaction is typically a Cu(I) species. If you are using a Cu(II) salt (like CuSO₄), it needs to be reduced in situ, which may not be efficient. If using copper powder, its surface can be oxidized and inactive.
-
Troubleshooting Protocol:
-
Use a Cu(I) salt: Employ a high-purity Cu(I) salt such as copper(I) iodide (CuI) or copper(I) bromide (CuBr) for more reliable results.
-
Activate Copper Powder: If using copper powder, pre-treat it by washing with dilute HCl to remove the oxide layer, followed by water, ethanol, and ether, then dry under vacuum.
-
Consider Ligands: The addition of a ligand, such as a diamine or an amino acid, can stabilize the copper catalyst and improve its turnover, leading to higher yields under milder conditions.[1][3]
-
-
-
Cause 2: Suboptimal Reaction Temperature. Traditional Ullmann reactions require high temperatures (often >150 °C) to proceed.[2] However, excessively high temperatures can lead to decomposition and side reactions, such as decarboxylation.
-
Troubleshooting Protocol:
-
Temperature Optimization: If the reaction is sluggish, incrementally increase the temperature by 10-15 °C and monitor the progress by TLC.
-
Solvent Choice: Ensure your solvent has a sufficiently high boiling point. Common choices for this reaction include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or nitrobenzene.
-
-
-
Cause 3: Inefficient Base. The base plays a crucial role in deprotonating the pyrrole, making it nucleophilic. An inappropriate or weak base can stall the reaction.
-
Troubleshooting Protocol:
-
Base Selection: Anhydrous potassium carbonate (K₂CO₃) is a common and effective base for this reaction. Other options include sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Ensure Anhydrous Conditions: The presence of water can hydrolyze the base and interfere with the reaction. Ensure your base and solvent are thoroughly dried.
-
-
Visualizing the Core Reaction
Caption: General schematic of the Ullmann condensation for the synthesis of this compound.
FAQ 2: My final product is contaminated with a significant amount of starting material. How can I improve the purification?
Separating the product from unreacted 2-halobenzoic acid and pyrrole requires leveraging their different chemical properties.
Purification Strategy:
The key to an effective separation is an acid-base extraction. The product and the starting benzoic acid are both carboxylic acids, while pyrrole is weakly basic.
-
Step-by-Step Purification Protocol:
-
Initial Workup: After the reaction is complete, cool the mixture and pour it into water.
-
Acidification: Acidify the aqueous mixture with a strong acid like HCl to a pH of around 2-3. This will ensure that both the product and any unreacted 2-halobenzoic acid are in their protonated, less water-soluble forms.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate. The product and unreacted 2-halobenzoic acid will move into the organic layer, while any inorganic salts will remain in the aqueous phase.
-
Selective Basic Extraction: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acids (product and starting material) will be deprotonated to their more water-soluble carboxylate salts and move into the aqueous bicarbonate layer. Unreacted pyrrole and other non-acidic organic impurities will remain in the organic layer, which can be discarded.
-
Re-acidification and Isolation: Carefully re-acidify the bicarbonate layer with cold, concentrated HCl. The product and any remaining starting benzoic acid will precipitate out.
-
Final Purification: Collect the precipitate by vacuum filtration. If TLC or NMR analysis still shows the presence of starting 2-halobenzoic acid, a final purification by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) is recommended.
-
Visualizing the Purification Workflow
Caption: A flowchart for the purification of this compound using acid-base extraction.
FAQ 3: I've isolated a byproduct that doesn't contain a pyrrole ring. What could it be?
A common side reaction in Ullmann couplings is the homocoupling of the aryl halide starting material.
Possible Side Reaction: Biaryl Formation
Under the reaction conditions, two molecules of the 2-halobenzoic acid can couple to form a biphenyl dicarboxylic acid.
-
Mechanism: The organocopper intermediate formed from the 2-halobenzoic acid can react with another molecule of the 2-halobenzoic acid instead of with pyrrole. This is more likely to occur if the concentration of the 2-halobenzoic acid is high, or if the pyrrole is not sufficiently reactive (e.g., due to an inefficient base).
-
How to Minimize:
-
Control Stoichiometry: Use a slight excess of pyrrole relative to the 2-halobenzoic acid to favor the desired cross-coupling reaction.
-
Slow Addition: Consider adding the 2-halobenzoic acid slowly to the reaction mixture containing the pyrrole, base, and catalyst to maintain a low concentration of the aryl halide.
-
Optimize Ligand/Catalyst: A more active catalyst system can accelerate the desired N-arylation, outcompeting the homocoupling pathway.
-
-
FAQ 4: I'm concerned about decarboxylation. At what point is this most likely to occur and how can I prevent it?
Decarboxylation, the loss of the -COOH group as CO₂, is a potential side reaction for benzoic acids, especially at high temperatures.
Decarboxylation as a Side Reaction
-
When it Occurs: This side reaction is favored by the high temperatures often required for Ullmann condensations. The product, this compound, or the starting material, 2-halobenzoic acid, can undergo decarboxylation to form 1-phenylpyrrole or a halobenzene, respectively.
-
Prevention Strategies:
-
Use Milder Conditions: The most effective way to prevent decarboxylation is to lower the reaction temperature. This can often be achieved by using a more modern catalyst system that includes a ligand (e.g., a diamine or phenanthroline derivative) to increase the catalyst's reactivity.[1][3]
-
Limit Reaction Time: Monitor the reaction closely by TLC and stop the reaction as soon as the starting material is consumed to avoid prolonged heating that can promote decarboxylation of the product.
-
Inert Atmosphere: While not always strictly necessary for Ullmann reactions, conducting the reaction under an inert atmosphere (nitrogen or argon) can help prevent oxidative side reactions that might contribute to decomposition at high temperatures.
-
-
Visualizing the Main Reaction vs. Side Reactions
Caption: Competing reaction pathways in the synthesis of this compound.
III. Recommended Experimental Protocol
Based on established procedures for Ullmann-type reactions involving 2-halobenzoic acids, the following protocol can serve as a reliable starting point.
Materials:
-
2-Bromobenzoic acid
-
Pyrrole
-
Copper(I) iodide (CuI)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), concentrated and dilute solutions
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromobenzoic acid (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Addition of Reagents: Add anhydrous DMF to the flask, followed by pyrrole (1.2 eq).
-
Heating: Heat the reaction mixture to 130-140 °C with vigorous stirring. Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing water.
-
Purification: Follow the acid-base extraction protocol detailed in FAQ 2 to isolate the crude product.
-
Recrystallization: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
| Parameter | Typical Value | Rationale |
| Aryl Halide | 2-Bromobenzoic acid | More reactive than 2-chlorobenzoic acid. |
| Catalyst | CuI (10 mol%) | A reliable and active Cu(I) source. |
| Base | K₂CO₃ (2.0 eq) | Effectively deprotonates pyrrole. |
| Solvent | DMF | High-boiling polar aprotic solvent. |
| Temperature | 130-140 °C | Sufficient to drive the reaction without excessive decarboxylation. |
| Pyrrole | 1.2 equivalents | Slight excess to favor cross-coupling over homocoupling. |
IV. References
-
Ai, H.-J., Kim, S.-T., Liu, C., & Buchwald, S. L. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Journal of the American Chemical Society, 146(38), 25950–25955. [Link]
-
Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]
-
Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews, 108(8), 3054–3131. [Link]
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]
-
Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954–6971. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 728521, this compound. Retrieved from [Link]
-
Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174–2185. [Link]
-
Wolf, C., Liu, S., Mei, X., August, A. T., & Casimir, M. D. (2006). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. The Journal of Organic Chemistry, 71(10), 3990–3993. [Link]
Sources
- 1. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions [organic-chemistry.org]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(1H-pyrrol-1-yl)benzoic acid by Recrystallization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of 2-(1H-pyrrol-1-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the recrystallization process for this compound. Our goal is to move beyond simple procedural steps to explain the causality behind experimental choices, ensuring both technical accuracy and practical success.
Introduction to this compound and its Purification
This compound is an organic compound of significant interest in medicinal chemistry and materials science.[1][2] The purity of this compound is paramount for reliable downstream applications, including biological assays and synthesis of more complex molecules. Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[3][4] It leverages differences in solubility between the desired compound and impurities at varying temperatures to achieve a highly purified, crystalline final product.[5][6]
This guide provides a comprehensive framework for developing a robust recrystallization protocol, troubleshooting common issues, and understanding the physicochemical principles at play.
Physicochemical Properties of this compound
A thorough understanding of the compound's properties is the foundation of a successful purification strategy. The identity and purity of the final product are typically confirmed by comparing its physical properties, such as melting point, to literature values.
| Property | Value | Source(s) |
| CAS Number | 10333-68-3 | [1][2][7] |
| Molecular Formula | C₁₁H₉NO₂ | [1][2][7] |
| Molecular Weight | 187.19 g/mol | [1][7] |
| IUPAC Name | 2-pyrrol-1-ylbenzoic acid | [1][7] |
| Melting Point | 103 °C | [7] |
| Appearance | Solid (at STP) | [7] |
Core Principles of Recrystallization
Recrystallization is not merely a procedure but a physical process governed by thermodynamics and kinetics. The primary principle is that the solubility of most solids in a given solvent increases with temperature.[5] An ideal recrystallization solvent will dissolve the target compound sparingly or not at all at room temperature but will dissolve it completely at or near the solvent's boiling point.[3][8]
As a hot, saturated solution cools, the solubility of the target compound decreases, creating a supersaturated state. This thermodynamic instability is relieved by the compound crystallizing out of the solution. The slow, ordered formation of the crystal lattice tends to exclude impurity molecules, which remain dissolved in the cold solvent (the "mother liquor").[3][6]
Experimental Protocol: Recrystallization of this compound
This protocol provides a step-by-step methodology. The choice of solvent is critical and is addressed in the subsequent section.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture to the solvent's boiling point while stirring or swirling. Continue to add small portions of the hot solvent until the compound just dissolves completely.[3][9] Causality Note: Using the minimum amount of hot solvent is crucial for achieving a saturated solution, which maximizes the recovery of the purified compound upon cooling.[5][9] An excess of solvent will result in a poor yield as a significant amount of the product will remain dissolved even at low temperatures.[10][11]
-
(Optional) Decolorization: If the hot solution is colored (and the pure compound is known to be colorless), it indicates the presence of colored impurities. Remove the flask from the heat source, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[4][12] Causality Note: Activated charcoal has a high surface area that adsorbs large, colored impurity molecules. It must be removed before crystallization.
-
(Optional) Hot Filtration: If activated charcoal was used or if insoluble impurities are present, the hot solution must be filtered to remove them. This step must be performed quickly to prevent premature crystallization in the funnel. Use a pre-heated stemless or short-stemmed funnel and fluted filter paper.[12][13][14]
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[5][6] Once the flask has reached room temperature, cooling can be completed in an ice-water bath to maximize the yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner or Hirsch funnel.[6][12]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering mother liquor containing dissolved impurities.[9][14] Causality Note: The solvent must be ice-cold to minimize redissolving the purified product crystals.
-
Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by leaving them in the funnel with the vacuum on, followed by drying in a desiccator or a vacuum oven. The final yield and melting point should be determined only after the product is completely dry.
Solvent Selection Guide
The choice of solvent is the most critical variable in recrystallization.[4][5] A systematic approach involves testing the solubility of small amounts of the crude compound in various solvents at room temperature and at their boiling points.
Ideal Solvent Properties:
-
High Temperature Coefficient: The compound should be highly soluble in the hot solvent but poorly soluble in the cold solvent.[3]
-
Inertness: The solvent must not react with the compound.[3][8]
-
Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor).[4]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals.[3]
-
Safety: The solvent should be non-toxic, non-flammable, and inexpensive.[8]
| Solvent | Polarity | Boiling Point (°C) | Rationale & Comments |
| Water | Very High | 100 | Often a good choice for polar organic acids like benzoic acid.[6][15] The pyrrole moiety may decrease solubility, making it a potentially good candidate. |
| Ethanol | High | 78 | Tends to dissolve many organic compounds. May be too good a solvent at room temperature. Often used in a solvent pair with water.[13] |
| Acetone | High | 56 | A strong polar aprotic solvent. Its low boiling point makes it easy to remove, but can lead to rapid evaporation and premature crystallization during hot filtration. |
| Ethyl Acetate | Medium | 77 | A good general-purpose solvent for compounds of intermediate polarity.[15] |
| Toluene | Low | 111 | A non-polar aromatic solvent. May be effective if impurities are highly polar. Its higher boiling point requires careful handling. |
| Hexane | Very Low | 69 | A non-polar solvent. Unlikely to dissolve the polar carboxylic acid group, but can be excellent as the "poor" solvent in a solvent pair with a more polar solvent like ethyl acetate or acetone.[16] |
Using a Solvent Pair: If no single solvent is ideal, a two-solvent system (solvent pair) can be used.[13] This involves dissolving the compound in a "good" solvent (in which it is highly soluble) at its boiling point, followed by the dropwise addition of a "poor" solvent (in which it is insoluble) until the solution becomes cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. Common pairs include ethanol/water and ethyl acetate/hexane.[13][15]
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during recrystallization in a direct question-and-answer format.
Q1: My solution has cooled, but no crystals have formed. What should I do?
A1: This is a very common issue, typically caused by either using too much solvent or the formation of a supersaturated solution.[11]
-
Diagnosis: If you used a large volume of solvent relative to your solid, you likely have an unsaturated solution. If the solution is perfectly clear and you are confident you used the minimum amount of solvent, it is likely supersaturated.
-
Solution 1 (Too Much Solvent): Gently reheat the solution to boiling and reduce its volume by 20-30% by boiling off the excess solvent in a fume hood. Then, allow it to cool again.[10]
-
Solution 2 (Supersaturation): A supersaturated solution needs a nucleation site to initiate crystal growth.[11]
-
Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide a surface for crystallization to begin.[9][10]
-
Seed Crystal: Add a tiny crystal of the crude starting material (a "seed crystal"). This provides a perfect template for further crystal growth.[9][10]
-
Further Cooling: If the above methods fail, try cooling the solution in a salt-ice bath for a more significant temperature drop.[13]
-
Q2: Instead of solid crystals, an oily liquid has separated from the solution. What is "oiling out" and how can I fix it?
A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. The saturated solution's temperature is higher than the melting point of your compound (103 °C), often due to the presence of impurities which depress the melting point.[13]
-
Causality: This is common when a solution is cooled too quickly or when there is a high concentration of impurities.[10][11]
-
Solution: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent (if using a solvent pair, add more of the "good" solvent in which the compound is more soluble).[10] Now, allow the solution to cool much more slowly. You can insulate the flask to slow heat loss. This allows the solution to become saturated at a temperature below the compound's melting point, promoting crystal formation instead of oiling.[11]
Q3: My final yield is very low. What are the likely causes?
A3: A low percent recovery is a frequent problem with several potential causes.[10]
-
Cause 1: Too much solvent. This is the most common reason. As explained in Q1, an excessive amount of solvent will keep a large portion of your product dissolved in the mother liquor even after cooling.[10][11]
-
Cause 2: Premature crystallization. During a hot filtration step, if the solution cools too much, the product will crystallize on the filter paper and be lost. Ensure your funnel and receiving flask are pre-heated.[13]
-
Cause 3: Improper washing. Washing the collected crystals with room-temperature or warm solvent will dissolve a significant portion of your purified product. Always use a minimal amount of ice-cold solvent for washing.[9]
-
Cause 4: Inappropriate solvent choice. A solvent in which the compound has moderate or high solubility at low temperatures is unsuitable and will lead to poor recovery.
Q4: How do I know how much solvent is the "minimum amount"?
A4: This is determined experimentally. The key is to add the solvent in small portions to the boiling mixture.[5][9] Add just enough hot solvent until the last of the solid dissolves. If you suspect insoluble impurities are present, be careful not to add excess solvent trying to dissolve them; these should be removed by hot filtration.[4]
Q5: My final crystals are still colored. What should I do?
A5: If the pure compound is known to be white or colorless, colored crystals indicate that colored impurities were not fully removed.
-
Solution: The most effective method is to repeat the recrystallization, this time including a decolorizing step. After dissolving the compound in the hot solvent, add a small amount (1-2% of the solute's weight) of activated charcoal and boil the solution for several minutes before performing a hot filtration to remove the charcoal and the adsorbed impurities.[4][12] Be aware that charcoal can also adsorb some of your desired product, so use it sparingly.
References
- Chemcasts. (n.d.). Thermophysical Properties of this compound.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.
- Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry.
- University Website. (n.d.). Recrystallization.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- ResearchGate. (n.d.). 223 questions with answers in RECRYSTALLISATION | Science topic.
- University Publication. (n.d.). recrystallization.pdf.
- University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations.
- University Publication. (n.d.). Recrystallization1.
- PubChem. (n.d.). This compound.
- University Publication. (n.d.). Recrystallization of Benzoic Acid.
- University Publication. (n.d.). The Recrystallization of Benzoic Acid.
- Matrix Fine Chemicals. (n.d.). This compound | CAS 10333-68-3.
- Alfa Chemistry. (n.d.). Recrystallization of Benzoic Acid.
- YouTube. (2020). Recrystallization Lab Procedure of Benzoic Acid.
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- 1. This compound | C11H9NO2 | CID 728521 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. edu.rsc.org [edu.rsc.org]
- 6. westfield.ma.edu [westfield.ma.edu]
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- 10. chem.libretexts.org [chem.libretexts.org]
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- 12. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. Reagents & Solvents [chem.rochester.edu]
- 16. researchgate.net [researchgate.net]
troubleshooting guide for the synthesis of N-aryl benzoic acids
Welcome to the technical support hub for the synthesis of N-aryl benzoic acids. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into common challenges and their solutions. My aim is to move beyond simple procedural lists and explain the underlying chemical principles to empower you to troubleshoot and optimize your synthetic routes effectively.
Introduction: The Importance and Challenge of the C-N Bond
The formation of a carbon-nitrogen (C-N) bond to an aromatic ring is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where the N-aryl moiety is a common feature in bioactive molecules.[1][2] While seemingly straightforward, the synthesis of N-aryl benzoic acids can be fraught with challenges, including low yields, difficult purifications, and unexpected side reactions. This guide will primarily focus on troubleshooting two of the most powerful and widely used methods for this transformation: the Buchwald-Hartwig amination and the Ullmann condensation.[1][3]
Part 1: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the specific issues you may encounter in the lab.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination is giving a low yield. What are the most common culprits?
Low yields in Buchwald-Hartwig reactions are frequently traced back to a few key factors:
-
Catalyst System (Palladium Source and Ligand): The choice of palladium precatalyst and phosphine ligand is critical and substrate-dependent.[4] For aryl chlorides, which are notoriously less reactive, more electron-rich and bulky ligands like XPhos or BrettPhos are often necessary to facilitate the oxidative addition step.[5] Using a simple catalyst like Pd(OAc)₂ can be unreliable as the active Pd(0) species may not form cleanly.[5] Consider using a well-defined precatalyst for more consistent results.
-
Base Selection: The base not only neutralizes the HX generated but also plays a crucial role in the catalytic cycle, facilitating the deprotonation of the amine.[4] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common. However, if your substrate has base-sensitive functional groups (like esters), a weaker base such as K₃PO₄ or Cs₂CO₃ might be necessary, though this may require higher temperatures or longer reaction times.[1][6]
-
Solvent and Temperature: Anhydrous, deoxygenated solvents are paramount. Toluene, dioxane, and THF are commonly used.[5][7] The reaction temperature needs to be optimized; insufficient heat can lead to a stalled reaction, while excessive heat can cause catalyst decomposition or side reactions.[8]
-
Reagent Purity: Ensure your amine, aryl halide, and solvent are pure and dry. Moisture is particularly detrimental as it can deactivate the catalyst.[8]
Q2: I'm attempting an Ullmann condensation to make my N-aryl benzoic acid, but the reaction won't proceed or is very slow. Why?
The classic Ullmann condensation typically requires harsh conditions, which is a common point of failure.[3]
-
High Temperatures: Traditional Ullmann reactions often demand temperatures exceeding 200 °C in polar aprotic solvents like DMF or NMP.[3] If your reaction is sluggish, a simple increase in temperature might be the solution.
-
Copper Source and Activation: The reaction relies on a copper catalyst. Historically, stoichiometric amounts of activated copper powder were used.[3] Modern methods utilize catalytic amounts of copper(I) salts (e.g., CuI) with a ligand.[9][10] If you are using copper metal, ensure it is activated (e.g., by washing with dilute HCl to remove the oxide layer).
-
Substrate Reactivity: Aryl iodides are the most reactive, followed by bromides and then chlorides.[3][11] Electron-withdrawing groups on the aryl halide will accelerate the reaction.[3] If you are using a less reactive aryl halide, you will likely need more forcing conditions or a more sophisticated catalytic system.
-
Ligand Assistance: Modern Ullmann-type reactions are significantly improved by the addition of ligands, such as diamines (e.g., 1,10-phenanthroline) or amino acids (e.g., proline).[10] These ligands solubilize the copper species and facilitate the catalytic cycle, allowing for milder reaction conditions.
Q3: My final product is difficult to purify. What are common impurities and how can I remove them?
Purification of N-aryl benzoic acids can be challenging due to the presence of both acidic (carboxylic acid) and basic (amine) functionalities in the starting materials and product.
-
Unreacted Starting Materials: The most common impurities are the starting aminobenzoic acid and aryl halide.
-
Side Products: In Buchwald-Hartwig reactions, hydrodehalogenation of the aryl halide (replacement of the halogen with hydrogen) can be a significant side product.[5] In Ullmann reactions, symmetrical biaryl coupling of the aryl halide can occur.[12]
-
Purification Strategy:
-
Acid-Base Extraction: This is a powerful technique. Dissolve the crude mixture in a solvent like ethyl acetate. Wash with a mild aqueous acid (e.g., dilute HCl) to remove any unreacted amine. Then, extract the desired N-aryl benzoic acid into a mild aqueous base (e.g., sodium bicarbonate solution). The organic layer will retain the unreacted aryl halide and other non-acidic impurities. Finally, acidify the basic aqueous layer to precipitate your pure product.[8]
-
Recrystallization: This is an excellent final purification step.[13][14] Finding a suitable solvent system is key. Often, a mixed solvent system like ethanol/water or ethyl acetate/hexanes works well.[8]
-
Chromatography: While possible, column chromatography can be complicated by the acidic nature of the product. It may be necessary to first convert the carboxylic acid to an ester (e.g., methyl ester) for easier purification, followed by hydrolysis back to the acid.
-
Q4: I'm observing a significant amount of hydrodehalogenation in my Buchwald-Hartwig reaction. How can I minimize this?
Hydrodehalogenation is a common side reaction where the aryl halide is reduced. This can arise from β-hydride elimination from the palladium amide intermediate.[1]
-
Ligand Choice: Bulky, electron-rich biarylphosphine ligands are designed to promote reductive elimination (the desired C-N bond formation) over side reactions like β-hydride elimination.[4] Ensure your ligand is appropriate for the substrate.
-
Base: The choice of base can influence this pathway. Experiment with different bases (e.g., switching from NaOtBu to K₃PO₄) to see if the side reaction is suppressed.
-
Water Content: While Buchwald-Hartwig reactions are sensitive to water, trace amounts can sometimes promote the hydrodehalogenation pathway. Ensure your reagents and solvent are scrupulously dry.[8]
Part 2: Reaction Mechanisms and Key Decision Points
Understanding the "why" behind the reaction conditions is crucial for effective troubleshooting.
Buchwald-Hartwig Amination Cycle
The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[1][4]
Caption: Fig. 1: Buchwald-Hartwig Catalytic Cycle
-
Troubleshooting Insight: Each step in this cycle is a potential failure point. If the reaction doesn't start, the oxidative addition is likely the problem (check your aryl halide reactivity and ligand). If starting materials are consumed but no product forms, the issue may lie with the reductive elimination step.
Ullmann Condensation: A Simplified View
The mechanism of the Ullmann reaction is less definitively understood than the Buchwald-Hartwig amination but is generally believed to involve the formation of a copper(I) amide, which then reacts with the aryl halide.[3][9]
Caption: Fig. 2: Simplified Ullmann Condensation Pathway
-
Troubleshooting Insight: The formation of the copper amide intermediate is often the rate-limiting step. The acidity of the N-H bond plays a role; more acidic amines (or amides) tend to react more easily.[11] The choice of base is also critical for this initial deprotonation.
Part 3: Experimental Protocols & Data
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol is a starting point and should be optimized for your specific substrates.
-
Preparation: In a glovebox, add the aryl halide (1.0 mmol), aminobenzoic acid (1.2 mmol), palladium precatalyst (see table below), and phosphine ligand to an oven-dried reaction vessel.
-
Reagent Addition: Add the base (2.0 mmol) and a magnetic stir bar.
-
Solvent: Add anhydrous, deoxygenated solvent (5 mL).
-
Reaction: Seal the vessel and remove it from the glovebox. Heat the reaction mixture with vigorous stirring for the specified time (typically 4-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite. Proceed with an acid-base extraction as described in the FAQ section.
Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Aryl Halide (Ar-X) | Palladium Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) |
| Aryl Iodide/Bromide | G3-Pd Precatalyst (1-2%) | XPhos (2-4%) | NaOtBu | Toluene | 80-110 |
| Aryl Chloride | G4-Pd Precatalyst (2-3%) | BrettPhos (4-6%) | LiHMDS | Dioxane | 100-120 |
| Aryl Triflate | G3-Pd Precatalyst (1-2%) | SPhos (2-4%) | K₃PO₄ | Toluene | 90-110 |
Note: Precatalyst and ligand generations (G3, G4) refer to advanced systems developed by the Buchwald group for improved stability and activity.
Protocol 2: General Procedure for Ligand-Accelerated Ullmann Condensation
-
Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), aminobenzoic acid (1.2 mmol), CuI (5-10 mol%), and the ligand (e.g., L-proline, 10-20 mol%).
-
Reagent Addition: Add the base (e.g., K₂CO₃, 2.0 mmol) and a magnetic stir bar.
-
Solvent: Add a high-boiling polar aprotic solvent (e.g., DMF, DMSO, 3-5 mL).
-
Reaction: Seal the vessel and heat the reaction mixture with vigorous stirring. Temperatures typically range from 110-150 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction, dilute with water, and perform an acid-base extraction to isolate the product.
References
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. MDPI. [Link]
-
Optimization of the reaction conditions for benzoic acid and p-toluidine. ResearchGate. [Link]
-
Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Arkat USA. [Link]
-
Ullmann condensation. Wikipedia. [Link]
-
Optimization of reaction conditions. ResearchGate. [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]
-
Synthetic strategies toward nefopam: a short review. Arkat USA. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Optimization of reaction conditions using benzoic acida. ResearchGate. [Link]
-
Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. MDPI. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
Ullmann Reaction. Organic Chemistry Portal. [Link]
-
Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). ResearchGate. [Link]
-
Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. ACS Publications. [Link]
-
Ullmann Reaction. J&K Scientific LLC. [Link]
-
Purification of Benzoic Acid by Crystallization. MeitY OLabs (YouTube). [Link]
-
Method for the purification of benzoic acid. European Patent Office. [Link]
- Process for the purification of benzoic acid.
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. NIH National Center for Biotechnology Information. [Link]
-
Synthetic methods to selectively access N‐alkylanilines by arylation chemistry. ResearchGate. [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]
-
Solvent-assisted Ullmann ether synthesis. Reactions of dihydric phenols. ACS Publications. [Link]
-
On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. [Link]
-
Synthesis of Benzoic Acid. Chem21Labs. [Link]
-
Synthesis of Benzoic Acids from Electrochemically Reduced CO2 Using Heterogeneous Catalysts. PubMed Central. [Link]
-
Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses. [Link]
-
Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. IJARSCT. [Link]
-
Preparation of benzoic acid of high purity. NIST. [Link]
-
Preparation of Arylamines, Part 4: From Benzoic Acids and Aryl Ketones. YouTube. [Link]
-
Reactions of benzoic acid with aromatic and aliphatic isocyanates in NMP as solvent. ResearchGate. [Link]
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- 2. ijarsct.co.in [ijarsct.co.in]
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- 8. benchchem.com [benchchem.com]
- 9. Ullmann Reaction [organic-chemistry.org]
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- 14. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Optimizing Reaction Conditions for Pyrrole Arylation
Welcome to the technical support center for the arylation of pyrroles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of forming C-C and C-N bonds on the pyrrole scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, ensuring your path to novel arylpyrroles is both efficient and successful.
Troubleshooting Guide: Common Issues in Pyrrole Arylation
This section provides practical, question-and-answer-based solutions to specific issues that may arise during the arylation of pyrroles, covering both C-H arylation and cross-coupling methodologies.
Problem 1: Low to No Product Yield
Question: My palladium-catalyzed C-H arylation of an N-substituted pyrrole with an aryl halide is resulting in very low yields or only starting material recovery. What are the likely causes and how can I fix this?
Answer: Low conversion is a frequent hurdle in pyrrole arylation. The issue often lies in one or more of the following critical reaction parameters: the catalyst system (metal precursor and ligand), the base, the solvent, or the reaction temperature.
Possible Causes & Solutions:
-
Inactive Catalyst: The Pd(0) active species may not be forming efficiently, or it may be deactivating prematurely.
-
Ligand Choice is Crucial: For electron-rich heterocycles like pyrroles, bulky, electron-rich phosphine ligands are often essential. These ligands promote the oxidative addition of the aryl halide to the palladium center and stabilize the resulting complex.[1] For aryl chlorides, ligands such as 2-(dicyclohexylphosphino)biphenyl or butyldi-1-adamantylphosphine have proven effective.[1]
-
Catalyst Precursor: While Pd(OAc)₂ is common, consider using pre-catalysts like G3 or G4 Buchwald palladacycles, which can generate the active Pd(0) species more reliably.[2]
-
Air/Moisture Sensitivity: While some modern catalytic systems show low sensitivity to air and moisture, it is best practice to assemble reactions under an inert atmosphere (Nitrogen or Argon), especially when experiencing issues.[3] Oxygen can oxidize the Pd(0) catalyst and phosphine ligands.
-
-
Inappropriate Base or Solvent: The choice of base and solvent is highly interdependent and substrate-specific.
-
Base Strength: The base is critical for the C-H activation step. Weak bases like K₂CO₃ may be insufficient.[3] Stronger bases such as Na₂CO₃, Cs₂CO₃, or K₃PO₄ are often required. For Buchwald-Hartwig N-arylation, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically necessary.
-
Solvent Effects: Aprotic polar solvents like DMA (dimethylacetamide), DMF, or anhydrous DMSO are frequently used.[1][4] Anhydrous DMSO, in particular, has been identified as a crucial factor for successful C2-arylation of pyrroles.[4] However, for some systems, less polar solvents like toluene or dioxane may be optimal. A solvent screen is often a necessary part of optimization.[1]
-
-
Insufficient Temperature or Reaction Time:
-
Thermal Requirements: Many C-H arylation reactions require elevated temperatures (100-150 °C) to proceed at a reasonable rate.[4] If you are running the reaction at a lower temperature, a gradual increase may improve the yield.
-
Microwave Irradiation: Microwave-assisted heating can significantly reduce reaction times and sometimes improve yields by providing rapid, uniform heating.[5][6]
-
Caption: A flowchart for troubleshooting low yields in pyrrole arylation.
Problem 2: Poor Regioselectivity (Mixture of Isomers)
Question: My reaction is producing a mixture of C2- and C3-arylated pyrroles. How can I control the regioselectivity?
Answer: Regioselectivity in the C-H arylation of pyrroles is a well-documented challenge. Electrophilic substitution on an unsubstituted pyrrole ring typically favors the C2 (α) position due to the greater resonance stabilization of the cationic intermediate.[7] However, in transition-metal-catalyzed C-H arylations, the outcome is a delicate balance of electronic and steric factors, often dictated by the catalyst and directing groups.
Strategies to Enhance Regioselectivity:
-
C2-Selective Arylation (α-Arylation):
-
Palladium Catalysis: Most standard palladium-catalyzed direct arylations of N-substituted pyrroles show a strong preference for the C2 position.[1][4][8] Optimizing the ligand and base combination can further enhance this selectivity.
-
N-Protecting/Directing Groups: Large N-substituents can sterically hinder the C2 position, but often this is not enough to completely switch selectivity. However, specific N-directing groups can be employed to favor C2 arylation.
-
-
C3-Selective Arylation (β-Arylation):
-
Catalyst Control: Achieving β-selectivity is more challenging and often requires a specific catalyst system that overrides the inherent electronic preference for the α-position. Rhodium catalysts, in particular, have been successfully employed for the β-selective C-H arylation of pyrroles.[3]
-
Steric Influence of N-Substituent: A key strategy for promoting β-selectivity is to use a sterically bulky group on the pyrrole nitrogen. There is a trend where β-selectivity increases as the N-substituent on the pyrrole gets larger (e.g., Methyl < Ethyl < Benzyl).[3]
-
Blocking the α-Positions: If synthetic access allows, pre-functionalizing the C2 and C5 positions of the pyrrole ring is the most straightforward way to ensure subsequent arylation occurs at the C3 or C4 positions.
-
| Catalyst System | N-Substituent | Arylating Agent | Key Additive/Base | Selectivity (β:α) | Yield (%) | Reference |
| [Ir(cod)₂]BF₄ / PCy₃ | Phenyl | Iodobenzene | Ag₂CO₃ | >95:5 (β) | 64 | [3] |
| RhCl(CO){P[OCH(CF₃)₂]₃}₂ | Methyl | Iodobenzene | Ag₂CO₃ | 71:29 (β) | 88 | [3] |
| RhCl(CO){P[OCH(CF₃)₂]₃}₂ | TIPS | Iodobenzene | Ag₂CO₃ | >95:5 (β) | 85 | [3] |
| Pd(OAc)₂ / dcppb | Phenyl | 4-Bromoanisole | K₂CO₃ | 5:95 (β:α) | 75 | [1] |
TIPS = Triisopropylsilyl
Problem 3: N-Arylation vs. C-Arylation Competition
Question: I am attempting a C-H arylation on an NH-free pyrrole, but I am primarily getting the N-arylated product. How can I favor C-arylation?
Answer: For NH-free pyrroles, the nitrogen is a highly nucleophilic site (pKa ≈ 17.5), making it competitive with C-H activation.[7][9] The choice of catalyst and reaction conditions determines the outcome.
Strategies to Favor C-Arylation over N-Arylation:
-
Protect the Nitrogen: The most reliable method is to install a protecting group on the pyrrole nitrogen.
-
Bulky/Electron-Withdrawing Groups: Groups like tosyl (Ts), Boc, or SEM (2-(trimethylsilyl)ethoxymethyl) reduce the nucleophilicity of the nitrogen and can direct arylation to the carbon atoms.[7][10] A tosyl group, for instance, is strongly electron-withdrawing and directs acylation (and by extension, arylation) to the C3 position.[7]
-
Removable Directing Groups: Some N-substituents that direct C2-lithiation (a precursor to some arylations) can be removed post-reaction.
-
-
Condition-Based Control: In some systems, selectivity can be tuned without protection.
-
Catalyst/Ligand Choice: Certain palladium/ligand combinations are more prone to C-H activation than N-arylation. For the direct arylation of dithieno[3,2-b:2',3'-d]pyrroles, the Pd(OAc)₂/Xantphos system favored N-arylation, while a Pd(tBu₃P)₂/BINAP system promoted β-arylation.[11]
-
Copper Catalysis for N-Arylation: If N-arylation is the desired outcome, copper-catalyzed conditions (Ullmann condensation) are often highly selective for forming the C-N bond and can be performed under ligand-free conditions.[12]
-
Caption: Decision workflow for achieving selective C-arylation.
Problem 4: Dehalogenation of the Aryl Halide
Question: I am observing a significant amount of the dehalogenated arene byproduct in my Suzuki-Miyaura coupling with a bromopyrrole. What causes this and how can I prevent it?
Answer: Dehalogenation is a common side reaction in cross-coupling chemistry, where the aryl halide is reduced to the corresponding arene. This is particularly prevalent with electron-rich heterocycles like pyrrole.
Primary Causes and Solutions:
-
Protonolysis of the Organopalladium Intermediate: The Ar-Pd(II)-X intermediate can react with a proton source (e.g., trace water, acidic N-H of pyrrole) before reductive elimination occurs.
-
N-Protection is Key: For Suzuki coupling with bromopyrroles, the absence of an N-protecting group often leads to extensive debromination.[13] Protecting the nitrogen with a group like SEM or Boc is highly effective at suppressing this side reaction.[10][13] Interestingly, a Boc group can sometimes be removed under the Suzuki reaction conditions, providing the N-H product directly while still preventing dehalogenation during the catalytic cycle.[13]
-
Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried to minimize water as a potential proton source.
-
-
β-Hydride Elimination: If the aryl boronic acid or the pyrrole partner contains β-hydrogens, this pathway can contribute to byproduct formation, though it's less common than protonolysis in this specific context.
-
Base and Solvent Choice: The reaction conditions can influence the rate of dehalogenation relative to the desired cross-coupling.
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for aryl halides in palladium-catalyzed pyrrole arylation?
A1: The reactivity generally follows the order of bond dissociation energy: Aryl-I > Aryl-OTf > Aryl-Br >> Aryl-Cl . Aryl iodides are the most reactive and typically require milder conditions.[4] Aryl chlorides are the least reactive and often necessitate more specialized, highly active catalyst systems with bulky, electron-rich ligands to achieve efficient oxidative addition.[1]
Q2: My purified aryl-pyrrole product is unstable and darkens over time. How should I handle and store it?
A2: Pyrrole and many of its derivatives are susceptible to oxidation and polymerization upon exposure to air, light, and acid.[16] This often results in a color change to brown or black.
-
Storage: Store purified aryl-pyrroles under an inert atmosphere (argon or nitrogen), protected from light (in an amber vial or wrapped in foil), and at low temperatures (refrigerated or frozen).[16]
-
Purification: During purification via column chromatography, streaking can occur due to the interaction of the polar pyrrole ring with acidic silica gel. To mitigate this, you can add a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to the eluent or use a different stationary phase like neutral alumina.[17]
Q3: Can I perform a direct arylation on an N-acyl pyrrole?
A3: Yes. The C2-arylation of N-acyl pyrroles with aryl halides has been developed using a Pd(PPh₃)₄ catalyst with Ag₂CO₃ as the base.[18] This provides a direct route to valuable 2-aroylpyrrole precursors. Alternatively, N-acyl pyrroles can undergo an anionic Fries rearrangement (a "pyrrole dance") to yield 2-aroylpyrroles, a reaction whose chemoselectivity against C-H functionalization can be controlled by the choice of base (e.g., LiN(SiMe₃)₂ vs. KN(SiMe₃)₂).[19][20]
Q4: Are there any transition-metal-free methods for arylating pyrroles?
A4: Yes, while less common, some methods exist. For example, the radical arylation of pyrroles can be achieved using aryldiazotates in a strongly alkaline aqueous solution. These reagents serve as an aryl radical source at elevated temperatures without the need for a transition metal catalyst.[21]
Experimental Protocols
General Protocol for Pd-Catalyzed C2-Arylation of N-Methylpyrrole
This protocol is a starting point and may require optimization for different substrates.
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), the selected phosphine ligand (e.g., 2-(dicyclohexylphosphino)biphenyl, 4 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the aryl halide (1.0 equivalent), N-methylpyrrole (2.0-5.0 equivalents), and the anhydrous solvent (e.g., DMA or DMSO, to achieve a concentration of ~0.2 M with respect to the aryl halide). Using an excess of the pyrrole can be crucial for the reaction outcome.[4]
-
Reaction: Seal the tube tightly and place it in a preheated oil bath at the desired temperature (e.g., 110-140 °C).
-
Monitoring: Stir the reaction for the specified time (e.g., 12-24 hours), monitoring its progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-N-methylpyrrole.
References
- Yamaguchi, J., et al. (2014). β-Selective C–H Arylation of Pyrroles Leading to Concise Syntheses of Lamellarins C and I. Journal of the American Chemical Society.
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Dean, A., et al. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]
- Borrero, M., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities.
- Liu, L., et al. (2014). Copper-catalysed N-arylation of Pyrrole with Aryl Iodides Under Ligand-free Conditions.
- (2008). Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. Organic Chemistry Portal.
- Handy, S. T., et al. (2003).
- Kumar, A., et al. (2020). Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions. PubMed.
- Zhang, X., et al. (2014). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Semantic Scholar.
- Ab-Wahab, N. I., et al. (2022). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PMC - NIH.
- Cosgrove, S. C., et al. (2020). Optimisation of Buchwald-Hartwig amination under biocatalyst conditions.
- Wang, H., et al. (2021). chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Organic Chemistry Frontiers.
- Zhang, X., et al. (2014). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. OUCI.
- Sau, S., et al. (2018). Ligand-Promoted Meta-C–H Arylation of Anilines, Phenols, and Heterocycles. PMC - NIH.
- Wang, H., et al. (2021). N-Acyl pyrroles: chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Organic Chemistry Frontiers (RSC Publishing).
- Gryko, D. T., et al. (2009).
- (n.d.). Screening reaction condition for N-arylation of iodobenzene with pyrrole.
- Ciuciu, A. I., et al. (2019). Tunable Regioselectivity in C−H‐Activated Direct Arylation Reactions of Dithieno[3,2‐b:2',3'‐d]pyrroles. Chemistry – A European Journal.
- Budiman, A., et al. (2022). Explorative Sonophotocatalytic Study of C-H Arylation Reaction of Pyrazoles Utilizing a Novel Sonophotoreactor for Green and Sustainable Organic Synthesis. MDPI.
- Rebreyend, C., et al. (2024).
- Feng, Y., et al. (2015). Ru-Catalysed CH Arylation of Indoles and Pyrroles with Boronic Acids: Scope and Mechanistic Studies.
- Piutti, C., et al. (2009).
-
(n.d.). Heterocyclic Chemistry. Retrieved from [Link]
- Zhang, X., et al. (2014). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. PMC - NIH.
- Chen, J., et al. (2013). Direct C2-arylation of N-acyl pyrroles with aryl halides under palladium catalysis. Organic & Biomolecular Chemistry (RSC Publishing).
- Whyte, A., et al. (2020). Synthesis of Chiral N-Heterocyclic Allylboronates via the Enantioselective Borylative Dearomatization of Pyrroles.
- Smith, L. C., et al. (2006). The regioselective synthesis of aryl pyrroles. PubMed.
- Zhang, X., et al. (2014). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles.
- Piutti, C., et al. (2013).
- Chen, J., et al. (2018). Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. Organic & Biomolecular Chemistry.
- Klapars, A., et al. (2002). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal.
- Chen, J., et al. (2018). Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. Organic & Biomolecular Chemistry (RSC Publishing).
- Iwamori, R., et al. (2021). Synthesis of Pyrrole-Based Poly(arylenevinylene)
- Al-Mousawi, S. M., et al. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. NIH.
- (n.d.). Pyrrole. Organic Syntheses Procedure.
- Barbero, M., et al. (2017).
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Technical Support Center: Stability of 2-(1H-pyrrol-1-yl)benzoic Acid and its Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2-(1H-pyrrol-1-yl)benzoic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and formulation scientists who utilize this important chemical scaffold. Our goal is to provide in-depth, field-proven insights into the stability challenges associated with these compounds and to offer practical, actionable solutions for your experiments. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can anticipate, troubleshoot, and resolve stability issues effectively.
Section 1: Foundational Chemical Principles
Q1: What are the inherent structural features of this compound that influence its stability?
To effectively troubleshoot stability, it is crucial to understand the molecule's structure. This compound is comprised of two key moieties: an aromatic pyrrole ring and a benzoic acid group. The stability of the overall molecule is a composite of the properties of these two parts.
-
The Pyrrole Moiety: The five-membered pyrrole ring is an electron-rich aromatic system.[1][2] This aromaticity is achieved through the delocalization of six π-electrons, including the lone pair from the nitrogen atom.[2][3] While this aromaticity confers a degree of stability, the high electron density makes the ring highly susceptible to electrophilic attack and, most critically for stability, oxidation .[1][4] Exposure to atmospheric oxygen, especially in the presence of light or trace metals, can lead to the formation of colored degradation products and polymerization.[2][4][5]
-
The Benzoic Acid Moiety: The carboxylic acid group is an electron-withdrawing group. While the benzoic acid structure itself is relatively stable, it is susceptible to decarboxylation (loss of CO₂) under high-temperature conditions.[6] The pH of the solution also plays a critical role; the carboxyl group will be protonated (-COOH) in acidic media and deprotonated (-COO⁻) in basic media, which can influence solubility, reactivity, and interactions with other formulation components.
The linkage of these two rings via a nitrogen-phenyl bond creates a system where the electronic properties of one ring can influence the other, affecting the overall reactivity and degradation profile.
Section 2: Frequently Asked Questions (FAQs) - Common Stability Issues
Q2: My solution of a this compound derivative is changing color (yellowing/darkening) upon standing in the lab. What is happening and how can I prevent it?
Answer:
This is the most frequently reported issue and is almost always indicative of oxidative degradation and/or polymerization of the pyrrole ring.[2][4][5] The electron-rich pyrrole moiety readily reacts with atmospheric oxygen. This process can be accelerated by exposure to light (photoxidation) and trace metal impurities.
Causality: The initial step is often the formation of radical cations or peroxide intermediates, which then react further to form complex, colored polymeric structures. This is why a colorless solution can turn yellow, brown, or even black over time.
Preventative Measures:
-
Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon). This is the most effective preventative measure.
-
Solvent Choice: Use freshly de-gassed solvents for solution preparation. Solvents like DMSO can contain residual peroxides; using high-purity, peroxide-free grades is recommended.
-
Light Protection: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[7]
-
Antioxidants: For formulation development, the inclusion of antioxidants (e.g., butylated hydroxytoluene (BHT) or ascorbic acid) may be considered, but their compatibility and potential for interference with downstream assays must be validated.
Q3: I'm observing poor recovery of my compound from aqueous buffers after storage, even at 4°C. What are the likely causes?
Answer:
Assuming oxidation has been controlled, poor recovery from aqueous solutions often points to issues of hydrolysis or adsorption .
Causality:
-
Hydrolysis: If your derivative contains labile functional groups, such as esters or amides, they can be susceptible to pH-dependent hydrolysis.[8][9] For instance, an ester derivative will hydrolyze back to the parent carboxylic acid and the corresponding alcohol, especially under acidic or basic conditions.
-
Adsorption: Molecules with moderate lipophilicity can adsorb to the surfaces of storage containers, particularly plastics like polypropylene. This is often concentration-dependent, with greater percentage loss observed at lower concentrations.
Troubleshooting Steps:
-
Analyze for Degradants: Use a stability-indicating HPLC method (see Q6) to check for the appearance of new peaks corresponding to potential hydrolysis products.
-
pH Profile: Assess the stability of your compound across a range of pH values (e.g., pH 3, 7, 9) to identify the pH of maximum stability.[8]
-
Container Compatibility: Compare recovery from different container types (e.g., borosilicate glass vs. polypropylene). Silanized glass vials can further minimize surface adsorption.
Q4: My experimental results are inconsistent, especially when I perform long experiments under bright laboratory lighting. Could this be a stability issue?
Answer:
Yes, this strongly suggests photodegradation . The aromatic rings in these compounds are chromophores that can absorb UV and visible light.[10] This absorbed energy can trigger photochemical reactions, leading to degradation.
Causality: Upon absorbing light, the molecule is promoted to an excited state. This excited molecule can then undergo various reactions, including bond cleavage, rearrangement, or reaction with oxygen (photoxidation), to form photoproducts.[10] This leads to a decrease in the concentration of the active compound and the appearance of degradation products, causing analytical and biological inconsistencies.
Confirmation and Mitigation:
-
Conduct a Control Experiment: Prepare two samples. Wrap one completely in aluminum foil (the "dark control") and expose the other to your typical lab lighting conditions.[11] Analyze both samples over time. A greater loss of the parent compound in the light-exposed sample confirms photosensitivity.
-
Minimize Light Exposure: Perform all experimental manipulations under yellow light or with the overhead lights dimmed. Always store materials, stock solutions, and experimental samples in the dark (e.g., in a closed drawer, amber vials, or foil-wrapped containers).
Section 3: Troubleshooting Guides & Protocols
Troubleshooting Guide 1: Investigating Unexpected Degradation
When an unexpected result suggests compound instability (e.g., a new peak in your chromatogram, lower than expected bioactivity), a systematic approach is necessary. The following workflow provides a logical path to identify and resolve the issue.
Caption: Workflow for troubleshooting unexpected compound degradation.
Protocol 1: Recommended Storage and Handling Procedures
Proper storage is the first line of defense against degradation.
| Form | Condition | Temperature | Atmosphere | Light | Rationale & Comments |
| Solid | Powder | ≤ 4°C (Refrigerated) or -20°C (Frozen) for long-term | Sealed container, consider storing under Argon/Nitrogen | Protected from light | Minimizes thermal degradation and oxidation. An inert atmosphere is best practice for long-term storage. |
| Solution (Organic) | In high-purity, anhydrous solvent (e.g., DMSO, Acetonitrile) | -20°C or -80°C | Tightly sealed vials with minimal headspace. Inert gas overlay recommended. | Amber glass vials | Freezing minimizes reaction kinetics. Use solvents from freshly opened bottles to avoid peroxide contamination. Prepare single-use aliquots to avoid freeze-thaw cycles. |
| Solution (Aqueous) | In de-gassed buffer at optimal pH | 2-8°C (short-term) or -80°C (long-term) | Tightly sealed vials. Inert gas overlay recommended. | Amber vials or foil-wrapped | Aqueous solutions are prone to hydrolysis and faster oxidation. Short-term refrigerated storage (days) may be acceptable but must be validated. Flash-freezing aliquots for long-term storage is preferred. |
Protocol 2: General Forced Degradation (Stress Testing) Workflow
Forced degradation studies are essential to understand potential degradation pathways and to develop stability-indicating analytical methods.[12] This protocol is based on ICH guideline Q1A(R2).
Objective: To deliberately degrade the compound under various stress conditions to identify likely degradation products.
Methodology:
-
Preparation: Prepare a stock solution of your compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol. Prepare a "dark control" sample, wrapped in foil, to be stored at 5°C.
-
Stress Conditions: For each condition below, dilute the stock solution into the specified stress medium.
-
Analysis: At specified time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot, neutralize if necessary, dilute to a target concentration, and analyze by HPLC-UV/MS. Compare results to the time-zero sample and the dark control.
| Stress Condition | Typical Protocol | Primary Degradation Pathway Targeted |
| Acid Hydrolysis | Dilute in 0.1 M HCl. Incubate at 60°C. | Hydrolysis of labile groups (esters, amides). |
| Base Hydrolysis | Dilute in 0.1 M NaOH. Incubate at 60°C. | Base-catalyzed hydrolysis. |
| Oxidation | Dilute in 3% H₂O₂ solution. Store at room temp. | Oxidation of the pyrrole ring. |
| Thermal | Store the solid compound in an oven at 70°C. Also, heat a solution at 70°C. | Thermally induced reactions, e.g., decarboxylation.[6] |
| Photostability | Expose a solution in a transparent vial to a photostability chamber with a light source compliant with ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 W h/m²).[11][13] | Photodegradation, photoxidation. |
Section 4: Analytical Method Considerations
Q6: How can I develop a stability-indicating HPLC method for this compound and its derivatives?
Answer:
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation. The key feature is specificity : the ability to separate the parent compound from all potential degradation products.
Development Strategy:
-
Perform Forced Degradation: Use the protocol above (Protocol 2) to generate samples containing degradation products. Pool these samples to create a "degradation cocktail."
-
Column Selection: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm particle size) is a good starting point.[8]
-
Mobile Phase Optimization:
-
Detector Wavelength: Use a photodiode array (PDA) detector to monitor the elution. This allows you to check for peak purity and select the optimal wavelength for quantification (often the λmax of the parent compound). A wavelength around 225 nm is often a good starting point for pyrrole-containing compounds.[8]
-
Method Validation: Once the method is developed, it must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[12] The key validation experiment for a stability-indicating method is proving peak purity of the parent compound in the presence of its degradants.
Section 5: Visual Summaries of Degradation
Caption: Potential degradation pathways for this compound derivatives.
References
-
Filo. (2025, April 8). Explain why the stabilities of furan, pyrrole and thiophene are different. Link
-
Wikipedia. Pyrrole. Link
-
BMC Chemistry. (2023, September 23). Enzymatic synthesis of novel pyrrole esters and their thermal stability. PubMed. Link
-
YouTube. (2021, November 15). Aromaticity, Stability and Reactivity in Pyrrole, Furan and Thiophene - II. Link
-
Pharmaguideline. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. Link
-
CDN. pyrrole-MSDS.pdf. Link
-
Pharmaguideline. Pharma Stability: Troubleshooting & Pitfalls. Link
-
Analytical and Bioanalytical Chemistry Research. (2021, July). A New Stability Indicating RP-HPLC Method for Estimation of Glycopyrrolate in Pharmaceutical Formulations. Link
-
PubMed Central. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Link
-
PubChem. This compound. Link
-
OAText. Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. Link
-
SciSpace. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Link
-
ResearchGate. Pyrrole and Pyrrole Derivatives. Link
-
PubMed. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Link
-
Digital CSIC. (2022, April 2). Synthesis of high thermal stability Polypropylene copolymers with pyrrole functionality. Link
-
PubMed. Degradation of benzoic acid and its derivatives in subcritical water. Link
-
ResearchGate. Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the.... Link
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European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. Link
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PubChemLite. This compound (C11H9NO2). Link
-
SELLECK CHEMICALS. Pyrrole Derivatives in Pharmaceutical Research: A Synthesis Partner. Link
-
MDPI. (2023, December 5). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Link
-
PubChem. 2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid. Link
-
National Institutes of Health. (2024, September 4). Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. Link
-
Pharmaguideline. (2025, April 9). Strategies for Resolving Stability Issues in Drug Formulations. Link
-
Matrix Fine Chemicals. This compound | CAS 10333-68-3. Link
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National Institutes of Health. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Link
-
ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Link
-
PubMed. Pathways and metabolites of microbial degradation of selected acidic pharmaceutical and their occurrence in municipal wastewater treated by a membrane bioreactor. Link
-
Georganics. 2-Hydroxy-5-(1H-pyrrol-1-yl)-benzoic acid. Link
-
MDPI. (2025, August 6). On the Use of 2,5-Dimethyl-Pyrrol-1-yl-Benzoic Acid Derivatives as EPH-Ephrin Antagonists. Link
-
Sigma-Aldrich. 2-hydroxy-4-(1H-pyrrol-1-yl)benzoic acid. Link
-
RSC Publishing. Benzoic acid inhibits intrinsic ion migration for efficient and stable perovskite solar cells. Link
-
SciSpace. Photostability and Photostabilization of Drugs and Drug Products. Link
-
Fisher Scientific. 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid, 97%, Thermo Scientific. Link
-
U.S. Food and Drug Administration. Stability Testing of Drug Substances and Drug Products. Link
-
Sigma-Aldrich. This compound | 10333-68-3. Link
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Ask Pharmacy. Fundamentals of Heterocyclic Chemistry: Importance in Nature and in the Synthesis of Pharmaceuticals. Link
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PubMed. [5-(4-Pyrrol-1-yl-benzoyl)-1H-pyrrol-2-yl)]-acetic acid and in vitro study of its inhibitory activity on aldose reductase enzyme and on protein glycation. Link
-
ResearchGate. (2025, August 10). A Straightforward Synthesis of 2-(1-Vinyl-1H-pyrrol-2-yl)-1H-benzimidazoles from 1-Vinyl-1H-pyrrole-2-carbaldehydes and o-Phenylenediamine | Request PDF. Link
-
Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Link
-
National Institutes of Health. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Link
-
Journal of the Chilean Chemical Society. (2025, January 10). Synthesis, Characterization, Crystal structures and Corrosion Inhibition Capabilities of The New (1H-Benzotriazol-2-yl)methyl Acetate and Their Analogs. Link
-
PubMed. (2015, August 10). Study on degradation kinetics of 2-(2-hydroxypropanamido) benzoic acid in aqueous solutions and identification of its major degradation product by UHPLC/TOF-MS/MS. Link
-
MDPI. Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. Link
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Technical Support Center: Synthesis & Purification of 2-(1H-pyrrol-1-yl)benzoic acid
Welcome to the technical support center for the synthesis and purification of 2-(1H-pyrrol-1-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis and purification of this important heterocyclic compound. The following FAQs and troubleshooting guides are structured to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound and what are their respective pros and cons?
There are two primary synthetic routes for this compound: the Clauson-Kaas reaction and the Ullmann condensation.
| Synthetic Route | Pros | Cons |
| Clauson-Kaas Reaction | - Readily available starting materials. - Generally straightforward procedure. | - Often requires acidic conditions and heat, which can lead to side reactions and decomposition of sensitive substrates.[1][2] - Can produce colored impurities that are difficult to remove. |
| Ullmann Condensation | - Generally offers good yields and tolerates a wider range of functional groups.[3] - Milder reaction conditions are often possible with modern catalysts.[4][5] | - Requires a copper or palladium catalyst, which can be expensive and needs to be completely removed from the final product. - Ligands are often required, adding to the complexity and cost.[6] |
Q2: My final product of this compound is a brownish or yellowish powder, not the expected off-white solid. What is the likely cause?
The discoloration is a common issue, particularly when using the Clauson-Kaas reaction.[1] It typically arises from the formation of polymeric or oxidized side products under the acidic and heated reaction conditions. These impurities can be challenging to remove completely by simple filtration.
Q3: I have a low yield after my initial synthesis. What are the potential reasons?
Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, incorrect temperature, or impure starting materials.[7]
-
Side Reactions: The formation of byproducts consumes your starting materials, reducing the yield of the desired product.
-
Product Loss During Workup: Significant amounts of the product can be lost during extraction and filtration steps if not performed carefully. For instance, using an excessive amount of solvent during recrystallization will result in a lower recovery of your product.[8]
Troubleshooting Guides
This section provides detailed troubleshooting guides for common problems encountered during the purification of this compound.
Problem 1: Presence of Unreacted Starting Materials (e.g., 2-aminobenzoic acid).
Symptom: Your crude product's analytical data (e.g., NMR, TLC) shows the presence of starting materials.
Underlying Cause: Incomplete reaction or inefficient initial purification. 2-aminobenzoic acid, a common starting material, is both an amine and a carboxylic acid, giving it distinct solubility properties that can be exploited for its removal.[9]
Solution: Acid-Base Extraction
This technique leverages the different solubilities of acidic, basic, and neutral compounds in aqueous and organic solvents.[10][11] Since your desired product is a carboxylic acid, it can be converted to its water-soluble salt form with a base.[9][12]
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Basification: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake the funnel vigorously, venting frequently to release any pressure buildup from CO₂ evolution.
-
Separation: Allow the layers to separate. The deprotonated this compound (as its sodium salt) will be in the aqueous layer, while any neutral impurities will remain in the organic layer.
-
Isolation of Aqueous Layer: Drain the lower aqueous layer into a clean flask.
-
Back-Extraction (Optional but Recommended): To maximize recovery, wash the organic layer with another portion of saturated NaHCO₃ solution and combine the aqueous layers.
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly add a dilute acid (e.g., 1M HCl) with stirring until the solution becomes acidic (test with pH paper). The this compound will precipitate out of the solution as a solid.[9]
-
Collection: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.
Diagram: Acid-Base Extraction Workflow
Caption: Workflow for purifying this compound using acid-base extraction.
Problem 2: Persistent Color in the Final Product.
Symptom: The product remains colored (yellow to brown) even after initial purification attempts.
Underlying Cause: The presence of highly conjugated or polymeric impurities that are not effectively removed by simple extraction.
Solution 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds by exploiting differences in solubility at different temperatures.[13][14][15]
Experimental Protocol: Recrystallization
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for benzoic acid derivatives include aqueous ethanol or toluene.[16]
-
Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more hot solvent dropwise if necessary until the solid is fully dissolved.
-
Decolorization (Optional): If the solution is still colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities. This step is crucial and must be done quickly to prevent premature crystallization.[17]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[13]
-
Collection and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and allow them to dry completely.[17]
Diagram: Recrystallization Workflow
Caption: Step-by-step process of purification by recrystallization.
Solution 2: Column Chromatography
For very stubborn impurities, column chromatography is a highly effective purification method.[18] It separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent).
Experimental Protocol: Column Chromatography
-
Stationary Phase and Eluent Selection: For this compound, a silica gel stationary phase is typically used. The eluent system is usually a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The optimal ratio can be determined by thin-layer chromatography (TLC).
-
Column Packing: Pack a chromatography column with a slurry of silica gel in the non-polar solvent.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.
-
Elution: Pass the eluent through the column. The compounds will travel down the column at different rates. The less polar compounds will elute first, followed by the more polar compounds.
-
Fraction Collection: Collect the eluting solvent in small fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.
Typical Column Chromatography Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase (Eluent) | Hexanes:Ethyl Acetate gradient (e.g., starting with 9:1 and gradually increasing the polarity to 1:1) |
| Detection | UV visualization at 254 nm on TLC plates |
References
-
Acid–base extraction. (n.d.). In Wikipedia. Retrieved January 4, 2026, from [Link]
-
Nichols, L. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]
-
Acid-Base Extraction. (n.d.). University of Colorado Boulder. [Link]
-
General procedures for the purification of Carboxylic acids. (n.d.). LookChem. [Link]
-
Copper-catalyzed N-arylation of pyrroles: An overview. (2022). ResearchGate. [Link]
-
A New and High-Yielding Synthesis of Unstable Pyrroles via a Modified Clauson—Kaas Reaction. (2015). ResearchGate. [Link]
-
Copper-catalysed N-arylation of Pyrrole with Aryl Iodides Under Ligand-free Conditions. (2014). ResearchGate. [Link]
-
Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. (2009). Arkat USA. [Link]
-
2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid. (n.d.). PubChem. [Link]
-
Recrystallization of Benzoic Acid. (n.d.). University of Massachusetts Boston. [Link]
-
The Recrystallization of Benzoic Acid. (n.d.). University of Wisconsin-River Falls. [Link]
-
On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. (2021). MDPI. [Link]
-
This compound. (n.d.). PubChem. [Link]
- Method for the purification of benzoic acid. (1991).
-
This compound | CAS 10333-68-3. (n.d.). Matrix Fine Chemicals. [Link]
-
Synthetic route of 4-(pyrrol-1-yl)benzoic acid hydrazide derived... (2015). ResearchGate. [Link]
-
Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. (2023). National Institutes of Health. [Link]
-
Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. (2001). ACS Publications. [Link]
-
Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. (2023). Beilstein Journals. [Link]
-
Synthesis of substituted N-heterocycles by N-arylation. (n.d.). Organic Chemistry Portal. [Link]
-
Clauson-Kaas Pyrrole Synthesis. (2016, May 15). Chem-Station. [Link]
-
Separation of 3-(2,5-Dihydro-2,5-dioxo(1H)-pyrrole-1-yl)benzoic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2018). JoVE. [Link]
-
This compound (C11H9NO2). (n.d.). PubChemLite. [Link]
-
This compound [P83156]. (n.d.). ChemUniverse. [Link]
- Process for the purification of benzoic acid. (1978).
-
Recrystallization Lab Procedure of Benzoic Acid. (2020, September 21). YouTube. [Link]
-
Exp 2 - Recrystallization of Benzoic Acid. (n.d.). Scribd. [Link]
- Process for the production and purification of benzoic acid. (1974).
-
HPLC Separation of Benzoic and 2-naphtalenesulfonic Acids. (n.d.). SIELC Technologies. [Link]
-
Separation of Benzoic acid, 2,3,4,5-tetrachloro-6-[[(3-methoxypropyl)amino]carbonyl]- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
-
Sustainable production of active pharmaceutical ingredients from lignin-based benzoic acid derivatives via “demand orientation”. (2023). Green Chemistry. [Link]
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- 14. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 17. youtube.com [youtube.com]
- 18. orgsyn.org [orgsyn.org]
Technical Support Center: Scale-Up Synthesis of 2-(1H-pyrrol-1-yl)benzoic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the dedicated technical support guide for the scale-up synthesis of 2-(1H-pyrrol-1-yl)benzoic acid. This resource is tailored for researchers, process chemists, and drug development professionals. Here, we address the common and critical challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. Our focus is on the widely-used copper-catalyzed N-arylation of pyrrole with a 2-halobenzoic acid, a variant of the Ullmann condensation.
Core Synthesis Overview
The synthesis of this compound typically involves the coupling of a 2-halobenzoic acid (e.g., 2-bromobenzoic acid or 2-iodobenzoic acid) with pyrrole. This reaction is a copper-catalyzed cross-coupling, often referred to as an Ullmann-type or Goldberg reaction.[1] While effective at the gram scale, scaling this process introduces challenges related to heat management, reagent stoichiometry, catalyst stability, and product purification.
The generalized reaction scheme is as follows:
Scheme 1: General reaction for the synthesis of this compound via Ullmann condensation.
Troubleshooting Guide: Common Scale-Up Challenges
This section is structured in a question-and-answer format to directly address issues you may encounter during your scale-up campaigns.
Question 1: My reaction yield is significantly lower on a larger scale compared to the lab-scale experiment. What are the likely causes and solutions?
Low or inconsistent yield is one of the most frequent scale-up challenges. The root cause often lies in factors that are less impactful at a smaller scale.
Potential Causes & Suggested Solutions
| Potential Cause | Scientific Rationale & In-Depth Explanation | Suggested Solutions |
| Inactive Catalyst | The active catalytic species is Cu(I).[2][3] On a larger scale, prolonged reaction times or exposure to atmospheric oxygen can lead to the oxidation of Cu(I) to the less active Cu(II) state. The quality of the initial copper source is also critical. | 1. Use High-Purity Cu(I) Source: Always use a fresh, high-purity copper(I) salt like CuI or CuBr.[2] Avoid using old bottles that may have been exposed to air. 2. Inert Atmosphere: Ensure the reaction vessel is thoroughly purged with an inert gas (Nitrogen or Argon) and maintained under a positive pressure throughout the reaction. 3. Catalyst Activation: Consider in situ activation or pre-formation of the active catalyst complex if issues persist. |
| Inefficient Mixing | In large reactors, inadequate agitation can create localized concentration gradients and "hot spots." This can lead to side reactions or prevent the reactants and catalyst from interacting effectively, thus lowering the overall yield. | 1. Reactor & Impeller Design: Use a reactor with appropriate baffles and an impeller designed for efficient mixing of solids and liquids (e.g., a pitched-blade turbine). 2. Monitor Agitation Speed: Determine the optimal agitation speed during process development to ensure a homogeneous slurry without causing excessive shear. |
| Suboptimal Ligand | Ligands are crucial for stabilizing the copper catalyst and facilitating the reaction cycle at milder temperatures.[2] A ligand that works on a small scale may not be robust enough for the longer reaction times or slightly different conditions of a large-scale run. | 1. Screen Ligands: If not already optimized, screen a variety of ligands. Common choices for Ullmann couplings include 1,10-phenanthroline, L-proline, and N,N-dimethylglycine.[2][4] 2. Increase Ligand Loading: A slight increase in ligand loading (e.g., from 10 mol% to 15-20 mol%) can sometimes stabilize the catalyst over the extended duration of a scaled-up reaction. |
| Improper Temperature | Classical Ullmann reactions required very high temperatures (>200 °C), but modern ligand-accelerated protocols operate under milder conditions (80-120 °C).[1][2] Poor heat transfer in large reactors can result in the actual internal temperature being lower than the jacket temperature, slowing the reaction. | 1. Calibrate Probes: Ensure internal temperature probes are calibrated and correctly positioned. 2. Adjust Jacket Temperature: You may need to set the reactor jacket temperature higher than the target internal temperature to account for heat loss. Model the heat transfer characteristics of your specific reactor. |
Question 2: I'm observing significant amounts of side products, particularly debromination/deiodination of my starting material and biaryl homocoupling. How can I suppress these?
The formation of byproducts is a common issue that complicates purification and reduces yield.
Troubleshooting Byproduct Formation
| Side Product | Potential Cause | Suggested Solutions |
| Debromination/ Deiodination | This occurs when the aryl halide is reduced instead of coupled. It is often caused by protic impurities (like water) or certain reaction conditions that favor a reduction pathway.[2] | 1. Ensure Anhydrous Conditions: Thoroughly dry all glassware. Use anhydrous-grade solvents and reagents. Dry the base (e.g., K₃PO₄ or K₂CO₃) in an oven before use. 2. Optimize Base: A base that is too strong or too weak can be detrimental. Screen bases like K₃PO₄, Cs₂CO₃, and K₂CO₃.[5] |
| Aryl Halide Homocoupling | The formation of a biaryl byproduct from the self-coupling of the 2-halobenzoic acid indicates that this pathway is kinetically competing with the desired cross-coupling.[4] This can be exacerbated by high temperatures or the absence of a suitable ligand.[4] | 1. Introduce a Ligand: This is the most effective solution. Bidentate ligands like 1,10-phenanthroline or amino acids can significantly promote the desired cross-coupling over homocoupling.[4] 2. Lower Reaction Temperature: Modern ligand-assisted Ullmann reactions often proceed at much lower temperatures (e.g., 80-100 °C).[4] Lowering the temperature can dramatically improve selectivity. 3. Adjust Stoichiometry: Using a slight excess of the nucleophile (pyrrole) can often push the reaction toward the desired cross-coupled product.[4] |
Question 3: The purification of the final product is difficult. The crude material is an oil or fails to crystallize, and chromatography is not feasible at this scale.
Purification is often the most significant hurdle in scaling up. This compound can be challenging to crystallize.
Purification & Isolation Strategy
-
Acid-Base Work-up: The most reliable method for purifying benzoic acids is an acid-base extraction.[6]
-
Step 1 (Base Extraction): After the reaction is complete, cool the mixture and dilute it with a suitable organic solvent (e.g., Toluene or Ethyl Acetate). Extract the mixture with an aqueous base solution (e.g., 1-2 M NaOH or K₂CO₃). The desired product, being acidic, will deprotonate to form its water-soluble carboxylate salt and move into the aqueous layer.[6] Most organic impurities and unreacted pyrrole will remain in the organic layer.
-
Step 2 (Back-Extraction): Separate the aqueous layer and consider washing it once with a fresh portion of the organic solvent to remove any lingering impurities.
-
Step 3 (Acidification): Cool the aqueous layer in an ice bath and slowly add a strong acid (e.g., 6 M HCl) with vigorous stirring until the pH is acidic (pH ~2-3). The purified this compound will precipitate out as a solid.[6]
-
-
Inducing Crystallization:
-
If the product precipitates as an oil upon acidification, try adding a small amount of a co-solvent in which the product is less soluble or scratching the inside of the vessel with a glass rod.
-
Seeding the acidified solution with a small crystal of pure product from a previous batch can be highly effective.
-
-
Final Polish (Recrystallization):
-
Filter the precipitated solid and wash it with cold water.
-
The solid can be further purified by recrystallization from a suitable solvent system (e.g., Ethanol/water, Acetone/water, or Toluene).
-
Process Optimization & Workflow
A systematic approach is crucial for successful scale-up. The following workflow outlines a logical sequence for optimizing the key reaction parameters.
Caption: Workflow for systematic optimization of the Ullmann coupling scale-up.
Frequently Asked Questions (FAQs)
Q: Can I use copper powder instead of a Cu(I) salt for a large-scale reaction? A: While classic Ullmann reactions used activated copper powder, modern protocols strongly favor Cu(I) salts like CuI.[2] Copper powder often requires very high temperatures and stoichiometric amounts, leading to harsh conditions and difficult purification.[1][7] For a scalable, ligand-assisted process, CuI is more reliable and gives better reproducibility.
Q: Is a ligand absolutely necessary? I'm trying to reduce costs. A: While some Ullmann reactions can proceed without a ligand, they typically require much higher temperatures and result in lower yields and more side products, especially homocoupling.[4] The cost of a ligand (many, like L-proline, are inexpensive) is almost always offset by improved yield, milder conditions (saving energy), shorter reaction times, and significantly easier purification, which are major cost drivers at scale.
Q: My starting 2-halobenzoic acid has a carboxylic acid group. Will this interfere with the base? A: Yes, the base will deprotonate the carboxylic acid to form a carboxylate salt. This is expected and generally not problematic. You must use at least one equivalent of base to deprotonate the acid, plus the amount required for the catalytic cycle. Therefore, using more than 2 equivalents of base (e.g., 2.5-3.0 eq) is common practice.
Q: What are the primary safety concerns when scaling up this reaction? A:
-
Exotherm: Copper-catalyzed couplings can be exothermic. Perform reaction calorimetry (e.g., using an RC1 calorimeter) to understand the thermal profile before scaling up. Plan for adequate cooling capacity.
-
Solvents: High-boiling polar aprotic solvents like DMF and NMP are commonly used but have associated toxicity risks.[1] Consider replacing them with safer alternatives like Dioxane or Toluene if the process allows.
-
Reagents: Handle copper catalysts and ligands with appropriate personal protective equipment (PPE), as many are irritants or toxic.
-
Pressure: Ensure the reactor is properly vented, especially when heating solvents, to avoid pressure buildup.
Detailed Protocol: Baseline for Scale-Up
This protocol provides a starting point for a 1-mole scale synthesis. Note: This must be optimized for your specific equipment and safety procedures.
Materials:
-
2-Bromobenzoic acid (1.0 mol, 201.0 g)
-
Pyrrole (1.2 mol, 80.5 g, 83 mL)
-
Copper(I) Iodide (CuI) (0.1 mol, 19.0 g)
-
L-Proline (0.2 mol, 23.0 g)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 mol, 345.5 g)
-
Dimethylformamide (DMF), anhydrous (2.0 L)
Procedure:
-
Vessel Preparation: To a clean, dry 5 L reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet, add the 2-bromobenzoic acid, CuI, L-Proline, and potassium carbonate.
-
Inerting: Seal the reactor and purge the vessel with nitrogen for at least 30 minutes to ensure an inert atmosphere.
-
Reagent Addition: Add the anhydrous DMF, followed by the pyrrole, via a cannula or addition funnel.
-
Reaction: Begin agitation and slowly heat the mixture to an internal temperature of 110-120 °C. Monitor the reaction progress by taking samples periodically and analyzing them by HPLC or TLC. The reaction is typically complete in 12-24 hours.
-
Cool Down & Quench: Once the reaction is complete, cool the mixture to room temperature.
-
Work-up:
-
Dilute the reaction mixture with Toluene (2 L) and Water (2 L).
-
Transfer the mixture to a separatory funnel or extraction vessel. Add 2 M NaOH solution until the aqueous layer is basic (pH > 10).
-
Separate the layers. Extract the organic layer again with 1 M NaOH (1 L).
-
Combine the aqueous layers and wash with Toluene (1 L).
-
Cool the combined aqueous layer in an ice bath and slowly acidify with 6 M HCl to pH ~2.
-
-
Isolation: The product will precipitate as a solid. Allow it to stir in the cold for 1-2 hours to maximize precipitation. Collect the solid by filtration, wash with cold deionized water (2 x 500 mL), and dry under vacuum at 50-60 °C to a constant weight.
Caption: A logical troubleshooting workflow for addressing low reaction yields.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Ullmann Coupling Reactions.
- PubMed Central. (n.d.). Diastereo- and atroposelective synthesis of N-arylpyrroles enabled by light-induced phosphoric acid catalysis.
- Reddit. (2023, February 20). Troubleshooting Ullmann Couplint.
- ACS Publications. (2020, September 9). Method for the Large-Scale Synthesis of Multifunctional 1,4-Dihydro-pyrrolo[3,2-b]pyrroles.
- Benchchem. (n.d.). Technical Support Center: Minimizing Byproduct Formation in Ullmann Reactions.
- ResearchGate. (n.d.). Preparation of N‐aryl‐pyrroles.
- ResearchGate. (n.d.). Synthesis of aryl pyrroles using TosMIC.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- PubChem. (n.d.). 2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid.
- Wikipedia. (n.d.). Ullmann condensation.
- ResearchGate. (n.d.). Ullmann condensation using copper or copper oxide as the reactant.
- Wikipedia. (n.d.). Ullmann reaction.
- Semantic Scholar. (n.d.). Recent advances in the synthesis of pyrroles via multicomponent reactions using arylglyoxals.
- PubChemLite. (n.d.). This compound (C11H9NO2).
- ResearchGate. (n.d.). Synthetic route of 4-(pyrrol-1-yl)benzoic acid hydrazide derived....
- PubChem. (n.d.). This compound.
- Allied Academies. (2017, December 20). Recent synthetic and medicinal perspectives of pyrroles: An overview.
- Matrix Fine Chemicals. (n.d.). This compound | CAS 10333-68-3.
- European Patent Office. (1991, October 23). Method for the purification of benzoic acid.
- Chemistry 102 - Experiment 3. (2009, September 10).
- Google Patents. (n.d.). Purification of benzoic acid - US3235588A.
Sources
Technical Support Center: Pyrrole Reaction Chemistry
Welcome to the technical support center for pyrrole reaction chemistry. This resource is designed for researchers, scientists, and professionals in drug development who work with pyrrole and its derivatives. Pyrrole's high reactivity, which makes it a valuable heterocyclic building block, also renders it susceptible to polymerization, a common cause of reaction failure and low yields. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to help you navigate the challenges of pyrrole chemistry and prevent unwanted polymerization.
Understanding Pyrrole Polymerization
Pyrrole is an electron-rich aromatic heterocycle. This electron richness makes it highly reactive towards electrophiles and also prone to oxidation. These two features are the primary drivers of its tendency to polymerize. There are two main pathways for pyrrole polymerization: acid-catalyzed polymerization and oxidative polymerization.
Acid-Catalyzed Polymerization
Under acidic conditions, the pyrrole ring can be protonated.[1] This protonation disrupts the aromaticity of the ring, making it highly reactive.[1] The protonated pyrrole then acts as an electrophile, which can be attacked by a neutral, electron-rich pyrrole molecule. This initiates a chain reaction that results in the formation of insoluble, ill-defined polymers, often observed as a black or brown tar-like substance.[1][2] Even in the absence of strong acids, the presence of acidic impurities can trigger this process.
Oxidative Polymerization
Pyrrole can be easily oxidized to form a radical cation.[3] This radical cation is a key intermediate in the formation of polypyrrole, a conductive polymer.[4][5] The polymerization is initiated by the coupling of two radical cations, followed by deprotonation to form a bipyrrole. This process repeats, leading to the growth of the polymer chain.[3] Oxidative polymerization can be initiated by chemical oxidants (like FeCl₃), electrochemically, or even by exposure to atmospheric oxygen and light.[4][6][7] In fact, pyrrole is known to darken and polymerize upon exposure to air and light.[8][9]
Troubleshooting Guide
This section addresses common issues encountered during reactions involving pyrrole, with a focus on identifying and resolving problems related to polymerization.
Q1: My reaction mixture turned dark brown/black immediately after adding a reagent. What is happening?
A: A rapid color change to dark brown or black is a strong indicator of uncontrolled polymerization.[1] This is often triggered by the introduction of an acidic reagent or an oxidizing agent.
Troubleshooting Steps:
-
Identify the Trigger: Determine which reagent addition coincided with the color change. If it was an acid, you are likely observing acid-catalyzed polymerization.[1] If it was an oxidizing agent or if the reaction was exposed to air for a prolonged period, oxidative polymerization is the probable cause.[3]
-
Lower the Temperature: Reducing the reaction temperature can significantly slow down the rate of polymerization.[1] If possible, perform the addition of the problematic reagent at a lower temperature (e.g., 0 °C or -78 °C).
-
Control Reagent Addition: Add the reagent slowly and dropwise to a well-stirred solution. This helps to avoid localized high concentrations that can initiate rapid polymerization.[1]
-
Use an N-Protecting Group: The most effective way to prevent acid-catalyzed polymerization is to protect the pyrrole nitrogen with an electron-withdrawing group (e.g., a sulfonyl group like tosyl).[1][10] This reduces the electron density of the pyrrole ring, making it less susceptible to protonation and subsequent electrophilic attack.[1]
Q2: My reaction yield is very low, and I have a significant amount of insoluble, tar-like byproduct. How can I improve this?
A: The formation of an insoluble tar is a classic sign of pyrrole polymerization.[1] This byproduct sequesters your starting material and desired product, leading to low yields.
Troubleshooting Steps:
-
Purify the Pyrrole: Commercially available pyrrole often contains oxidized impurities that can catalyze polymerization.[11] Distilling the pyrrole immediately before use is highly recommended to remove these impurities.[11]
-
Work Under an Inert Atmosphere: To prevent oxidative polymerization, conduct your reaction under an inert atmosphere of nitrogen or argon.[12] This is particularly important for reactions that are sensitive to air or are run for extended periods.
-
Protect from Light: Pyrrole can polymerize upon exposure to light.[8] Protect your reaction vessel from light by wrapping it in aluminum foil.
-
Consider a Protecting Group Strategy: If you are performing reactions that require harsh conditions (e.g., strong acids or oxidants), a protection-deprotection sequence is often the best approach to achieve a good yield.[1]
Q3: I am trying to perform a reaction on a substituted pyrrole, but I am still observing polymerization. I thought substituents would help.
A: The effect of substituents on pyrrole stability can be complex. While electron-withdrawing groups on the nitrogen atom generally decrease the tendency to polymerize, the effect of substituents on the carbon atoms of the ring is more nuanced.
Troubleshooting Steps:
-
Evaluate Substituent Effects: Electron-donating groups on the carbon atoms can increase the electron density of the ring, potentially making it more susceptible to polymerization. Conversely, electron-withdrawing groups on the carbon atoms can decrease reactivity.[13] Introducing bulky substituents at the N-position can sometimes hinder polymerization.[14]
-
Optimize Reaction Conditions: Even with substituted pyrroles, it is crucial to maintain optimal reaction conditions. This includes using purified reagents, maintaining an inert atmosphere, and controlling the temperature.
-
Re-evaluate the Reaction Strategy: If polymerization remains a persistent issue, it may be necessary to reconsider your synthetic route. This could involve changing the order of steps or employing a different set of reactions to achieve your target molecule.
Frequently Asked Questions (FAQs)
Q1: What is the best way to store pyrrole?
A: Pyrrole should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) to protect it from air and moisture.[15] It should be refrigerated at 2-8°C and protected from light.[15][16][17] For long-term storage, freezing at -20°C or even -80°C can effectively halt polymerization.[12] It is also good practice to store it over a desiccant to keep it dry.[12]
Q2: Do I always need to distill pyrrole before use?
A: While not strictly necessary for every reaction, distilling pyrrole immediately before use is a highly recommended practice to ensure high yields and reproducibility.[11] Commercial pyrrole can contain varying amounts of colored, non-volatile polymeric impurities that can interfere with your reaction. Distillation under reduced pressure is a common purification method.[18]
Q3: Which N-protecting groups are best for preventing polymerization?
A: The choice of protecting group depends on the specific reaction conditions you plan to use.
-
For Acidic Conditions: Sulfonyl groups, such as tosyl (Ts) and benzenesulfonyl (Bs), are excellent choices as they are stable in strong acids.[1][19]
-
For General Use: Carbamates like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) can be used, but their lability under certain acidic or reductive conditions must be considered.[1] The 2-(trimethylsilyl)ethoxymethyl (SEM) group is another option that can be removed under specific conditions.[10]
A summary of common protecting groups and their stability is provided in the table below.
| Protecting Group | Abbreviation | Stable to | Labile to |
| Tosyl | Ts | Strong Acids, Bases | Reductive Cleavage (e.g., Mg/MeOH) |
| Benzenesulfonyl | Bs | Strong Acids, Bases | Reductive Cleavage |
| tert-Butoxycarbonyl | Boc | Bases, Hydrogenolysis | Strong Acids (e.g., TFA) |
| Benzyloxycarbonyl | Cbz | Acids, Bases | Hydrogenolysis |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | Various conditions | Fluoride sources (e.g., TBAF), Lewis acids |
Q4: Can I use inhibitors to stop polymerization?
A: While the use of specific polymerization inhibitors for pyrrole reactions is not as common as for other monomers like styrene, the general principles of preventing polymerization apply. The most effective "inhibition" is achieved by removing initiators (e.g., acidic impurities, oxygen) and controlling reaction conditions (low temperature, inert atmosphere). For storage, the addition of a small amount of a radical scavenger could theoretically be beneficial, but this is not a standard practice and would need to be carefully evaluated for compatibility with subsequent reactions.
Experimental Protocols
Protocol 1: Purification of Pyrrole by Distillation
This protocol describes the purification of commercial pyrrole to remove polymeric impurities.
Materials:
-
Commercial pyrrole
-
Calcium hydride (CaH₂)
-
Distillation apparatus with a vacuum adapter
-
Receiving flask cooled in an ice bath
-
Heating mantle
Procedure:
-
Place the commercial pyrrole in a round-bottom flask and add a small amount of calcium hydride (CaH₂) to dry it.
-
Assemble the distillation apparatus. Ensure all glassware is dry.
-
Heat the flask gently with a heating mantle under reduced pressure.
-
Collect the colorless, distilled pyrrole in a receiving flask cooled in an ice bath.
-
Once the distillation is complete, store the purified pyrrole under an inert atmosphere in a refrigerator and protected from light.
Protocol 2: N-Tosylation of Pyrrole
This protocol provides a general method for protecting the pyrrole nitrogen with a tosyl group, which enhances its stability in acidic media.[1]
Materials:
-
Purified pyrrole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
p-Toluenesulfonyl chloride (TsCl)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (1.2 equivalents).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil, decant the hexanes, and dry the NaH under vacuum.
-
Add anhydrous THF to the flask to create a suspension.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of pyrrole (1.0 equivalent) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.
-
Cool the mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield N-tosylpyrrole.
Visualizing Polymerization and Prevention
Mechanism of Acid-Catalyzed Polymerization
Caption: Acid-catalyzed polymerization of pyrrole.
Strategy for Preventing Polymerization
Caption: Key strategies to prevent pyrrole polymerization.
References
-
Polypyrrole - Wikipedia. Available at: [Link]
-
Photooxidative Polymerization of Pyrrole from Photosystem I Proteins - ACS Publications. Available at: [Link]
-
Review Article Reaction mechanism and kinetics of in-situ polymerization of pyrrole onto textiles - EnPress Journals. Available at: [Link]
-
Oxidative polymerization of pyrrole (Py) resulting in polypyrrole... - ResearchGate. Available at: [Link]
-
A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole - Journal of Materials Chemistry (RSC Publishing). Available at: [Link]
-
A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole - RSC Publishing - The Royal Society of Chemistry. Available at: [Link]
-
Oxidative Polymerization of Pyrrole in Polymer Matrix. Available at: [Link]
-
Electropolymerization of Pyrrole and Electrochemical Study of Polypyrrole. 2. Influence of Acidity on the Formation of Polypyrrole and the Multipathway Mechanism | The Journal of Physical Chemistry B - ACS Publications. Available at: [Link]
-
Oxidative polymerization of pyrrole. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Pyrrole - SAFETY DATA SHEET - Thermo Fisher Scientific. Available at: [Link]
-
Polymerization mechanism of pyrrole with APS - ResearchGate. Available at: [Link]
-
kinetics-and-mechanism-of-pyrrole-chemical-polymerization - Ask this paper | Bohrium. Available at: [Link]
-
Pyrrole Protection | Request PDF - ResearchGate. Available at: [Link]
-
Does it make sense to freeze pyrrole to stop spontaneous polymerization? - ResearchGate. Available at: [Link]
- EP0608688A1 - Process for the purification of crude pyrroles - Google Patents.
-
Polymerization of monolayers of 3-substituted pyrroles - LSU Scholarly Repository. Available at: [Link]
-
Sulfur-Based Protecting Groups for Pyrroles and the Facile Deprotection of 2-(2,4-Dinitrobenzene)sulfinyl and Sulfonyl Pyrroles | Request PDF - ResearchGate. Available at: [Link]
- US5502213A - Purification of crude pyrroles - Google Patents.
-
Synthesis and Characterisation of Poly(2-Formylpyrrole) (PFPy) by Acids Catalysis and Study of Its Particles - Інститут металофізики. Available at: [Link]
-
Pyrrole synthesis - Organic Chemistry Portal. Available at: [Link]
-
Polypyrrole Derivatives: Preparation, Properties and Application - MDPI. Available at: [Link]
-
Polymer capacitor - Wikipedia. Available at: [Link]
-
How to control pyrrole in polymerization? - ResearchGate. Available at: [Link]
-
Pyrrole | PDF | Heterocyclic Compound | Chemical Reactions - Scribd. Available at: [Link]
-
Pyrrole - Wikipedia. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrrole - Pharmaguideline. Available at: [Link]
-
Pyrrole‐Protected β‐Aminoalkylzinc Reagents for the Enantioselective Synthesis of Amino‐Derivatives - PMC - NIH. Available at: [Link]
-
Is distillation of pyrrole monomer required for synthesis of Poly-Pyrrole nanoparticles?. Available at: [Link]
-
Purification and properties of pyrrole, pyrrolidine, pyridine, and 2-methylpyridine - OSTI. Available at: [Link]
-
What are the catalysts used in the polymerization of pyrrole? - Blog - BIOSYNCE. Available at: [Link]
-
Heterocyclic Chemistry. Available at: [Link]
-
(PDF) Synthesis of pyrrole and substituted pyrroles (Review) - ResearchGate. Available at: [Link]
-
There are some important questions that you need to know and answer before you start studying the reactions of five-membered rings such as. Available at: [Link]
-
3- and 3,4-Substituted Pyrroles and Thiophenes and Their Corresponding Polymers - A Review | Request PDF - ResearchGate. Available at: [Link]
-
(PDF) Substituent effect on the electronic and optical properties of newly designed pyrrole derivatives using density functional theory - ResearchGate. Available at: [Link]
Sources
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Technical Support Center: Purification of Crude Pyrrole Synthesis Products
Welcome to the technical support center for the purification of crude pyrrole synthesis products. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of pyrrole and its derivatives. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues, grounded in scientific principles and practical, field-proven insights.
I. Understanding the Core Challenges in Pyrrole Purification
Pyrrole, a five-membered aromatic heterocycle, is a fundamental building block in numerous pharmaceuticals and functional materials.[1][2][3] However, its inherent reactivity and instability pose significant challenges during purification.[4] Crude pyrrole products are often contaminated with unreacted starting materials, byproducts, and polymeric impurities. The primary goals of purification are to remove these contaminants and to obtain a stable, high-purity product.
A major challenge is the propensity of pyrrole to polymerize, especially under acidic conditions or upon exposure to air and light.[4][5][6] This polymerization leads to the formation of dark, insoluble materials, often referred to as "pyrrole black," which can complicate purification and significantly reduce yields.
II. Frequently Asked Questions (FAQs)
Q1: My crude pyrrole is a dark, tarry substance. Can it be purified?
A1: Yes, in many cases, dark and tarry crude pyrrole can be purified, although yields may be compromised. The dark color is often indicative of polymerization.[5][7] The most effective initial step is typically vacuum distillation.[8] This separates the volatile pyrrole from non-volatile polymeric materials and inorganic salts.
Causality: The high boiling point of polymeric byproducts allows for their separation from the more volatile pyrrole monomer under reduced pressure. Distillation at lower temperatures minimizes further thermal degradation and polymerization of the desired product.[9]
Q2: After distillation, my pyrrole is still colored (yellow to brown). What causes this, and how can I decolorize it?
A2: A persistent color after distillation is usually due to the presence of trace impurities or slight oxidation that occurred during the process.[7] Pyrrole is known to darken upon exposure to air.[5]
Recommended Solutions:
-
Redistillation: A second, careful fractional distillation can often yield a colorless product.[5][7]
-
Treatment with Activated Carbon: For stubborn coloration, treatment with a small amount of activated carbon followed by filtration can be effective. Use dichloromethane as a solvent for this process.
-
Inert Atmosphere: Ensure all purification steps, especially distillation, are conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Q3: I am struggling to remove basic impurities like pyrrolidine from my pyrrole product. What is the best approach?
A3: Pyrrolidine is a common byproduct in certain pyrrole syntheses and can be challenging to separate by distillation alone due to close boiling points. An effective method is an acid wash prior to distillation.[10]
Protocol: Acid Wash for Removal of Basic Impurities [10]
-
Dissolve the crude pyrrole in a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic solution with a dilute mineral acid, such as 1 M sulfuric acid or formic acid. This will protonate the more basic pyrrolidine, forming a water-soluble salt that partitions into the aqueous phase.
-
Separate the organic layer and wash it with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure.
-
Proceed with distillation of the purified crude pyrrole.
This method can effectively reduce pyrrolidine content to less than 0.1%.[11]
Q4: How can I effectively remove water from my pyrrole sample before or after purification?
A4: Water can be a persistent impurity. Several methods can be employed for its removal:
-
Azeotropic Distillation: If applicable, azeotropic distillation with a suitable solvent can be used.
-
Drying Agents: For small-scale purification, allowing the pyrrole to stand over a drying agent like potassium hydroxide (KOH) can be effective. However, prolonged contact should be avoided as it can lead to the formation of potassium pyrrole, reducing the yield.[9][12]
-
Chemical Treatment: Treating the crude pyrrole with an activated carboxylic acid derivative, such as an anhydride, can convert water into a non-volatile byproduct before distillation. This can achieve a water content below 0.1%.[10]
Q5: What are the best practices for storing purified pyrrole to maintain its purity?
A5: Due to its instability, proper storage of purified pyrrole is crucial.[4]
-
Cold and Dark: Store pyrrole at low temperatures, ideally at -20°C or below.[8] It should also be protected from light by using an amber-colored vial or by wrapping the container in aluminum foil.
-
Inert Atmosphere: The container should be flushed with an inert gas like argon or nitrogen before sealing to minimize exposure to oxygen.
-
Fresh is Best: For sensitive reactions, it is always recommended to use freshly distilled pyrrole.[5]
III. Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield After Purification | 1. Significant polymerization during synthesis or workup.[13][14] 2. Product loss during transfers and multiple purification steps. 3. Inefficient fractional distillation. | 1. Optimize reaction conditions to minimize byproduct formation. Consider N-protection strategies if the synthesis involves acidic conditions.[15] 2. Minimize transfers and use efficient extraction and filtration techniques. 3. Use a distillation column with a higher number of theoretical plates for better separation.[11] |
| Product Solidifies or Polymerizes in the Distillation Flask | 1. Distillation temperature is too high, causing thermal decomposition and polymerization.[4] 2. Presence of acidic impurities catalyzing polymerization.[6] | 1. Use a high-vacuum pump to lower the boiling point of pyrrole, allowing for distillation at a lower temperature. A water bath temperature of 55-60°C at 30 mbar is a good starting point.[8] 2. Perform a neutralizing wash (e.g., with sodium bicarbonate solution) before distillation. |
| Column Chromatography Fails to Separate Impurities | 1. Improper solvent system (eluent) selection. 2. Co-elution of impurities with similar polarity to the product. 3. Decomposition of the pyrrole on the silica gel, which is slightly acidic. | 1. Perform thorough TLC analysis to determine an optimal solvent system that provides good separation. 2. Consider alternative purification methods like preparative HPLC or recrystallization if applicable. For some derivatives, recrystallization from solvents like ethanol can be effective.[16][17] 3. Neutralize the silica gel with a small amount of a suitable base (e.g., triethylamine) in the eluent. Alternatively, use a different stationary phase like alumina. |
| Inconsistent Results in Subsequent Reactions | 1. Purity of the starting pyrrole is insufficient. 2. Degradation of the purified pyrrole during storage. | 1. Characterize the purified pyrrole thoroughly using techniques like NMR, GC-MS, and IR spectroscopy to confirm its purity and structure.[1] 2. Always use freshly distilled or properly stored pyrrole for reactions.[5] |
IV. Visualization of Purification Workflows
General Purification Workflow for Crude Pyrrole
References
- 1. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uop.edu.pk [uop.edu.pk]
- 3. Pyrrole | Aromatic, Heterocyclic, Nitrogen-Containing | Britannica [britannica.com]
- 4. biosynce.com [biosynce.com]
- 5. Pyrrole - Wikipedia [en.wikipedia.org]
- 6. Pyrrole polymerization [quimicaorganica.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. EP0608688A1 - Process for the purification of crude pyrroles - Google Patents [patents.google.com]
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- 12. DSpace [open.bu.edu]
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Validation & Comparative
A Comparative Guide to the Biological Activity of 2-(1H-pyrrol-1-yl)benzoic Acid Derivatives
The intersection of heterocyclic chemistry and medicinal research has yielded numerous molecular scaffolds of therapeutic interest. Among these, the 2-(1H-pyrrol-1-yl)benzoic acid framework stands out as a versatile backbone for the development of novel bioactive agents. This guide provides a comparative analysis of the biological activities of its derivatives, grounded in experimental data, to assist researchers and drug development professionals in navigating the therapeutic potential of this chemical class. The pyrrole ring is a prominent feature in many compounds with a wide range of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties[1]. The benzoic acid moiety is also a known scaffold in compounds with significant anticancer potential[2][3].
Anticancer Activity: A Primary Therapeutic Target
The quest for more effective and selective anticancer agents has positioned pyrrole derivatives as promising candidates[4][5]. The cytotoxic potential of this compound derivatives has been explored against various human cancer cell lines, revealing key structure-activity relationships.
Comparative Cytotoxicity
The introduction of different functional groups onto the parent scaffold significantly modulates the cytotoxic efficacy of these compounds. Studies have shown that specific substitutions can enhance activity against cell lines such as colon (LoVo), breast (MCF-7), and ovarian (SK-OV-3) cancer cells[6]. For instance, certain pyrrole compounds have demonstrated dose- and time-dependent cytotoxic activity against all these tumor cell lines[6].
| Derivative ID | Substitution Pattern | Target Cell Line | IC50 (µM) | Reference |
| Cpd 19 | 3,4-dimethoxy phenyl at pyrrole 4-position | MGC 80-3, HCT-116 | 1.0 - 1.7 | [5] |
| Cpd 21 | 3,4-dimethoxy phenyl at pyrrole 4-position | HepG2, DU145, CT-26 | 0.5 - 0.9 | [5] |
| Cpd 15 | (Not specified) | A549 | 3.6 | [5] |
| 4a | (Not specified) | LoVo (colon) | High Antitumor Properties | [6] |
| 4d | (Not specified) | LoVo (colon) | High Antitumor Properties | [6] |
This table is a representative summary. IC50 values are highly dependent on the specific assay conditions.
Mechanistic Insights: Kinase Inhibition
A prevalent mechanism of action for many anticancer pyrrole derivatives is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for tumor growth and angiogenesis[7]. The binding of these derivatives to the kinase domain can block downstream signaling pathways, leading to apoptosis in malignant cells[7]. This targeted approach offers a potential for greater selectivity and reduced side effects compared to traditional chemotherapy.
Below is a generalized workflow for assessing the in vitro cytotoxicity of these derivatives.
Caption: A typical workflow for an in vitro cytotoxicity (MTT) assay.[8]
Antimicrobial Activity: Combating Drug Resistance
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with potent antibacterial and antifungal properties. Pyrrole-based compounds have been extensively studied in this regard, demonstrating a broad spectrum of activity[9][10].
Structure-Activity Relationship in Antimicrobial Derivatives
Research indicates that the antimicrobial potency of this compound derivatives can be fine-tuned through chemical modification[11]. For instance, the incorporation of a 4-hydroxyphenyl ring has been shown to be a promising pharmacophoric feature for antifungal activity against C. albicans[11].
Comparative Antimicrobial Efficacy:
| Organism | Derivative Feature | Activity Metric | Comparison to Standard | Reference |
| E. coli | Varies | Zone of Inhibition | Some equipotent to Ciprofloxacin | [11] |
| S. aureus | Varies | Zone of Inhibition | Some equipotent to Ciprofloxacin | [11] |
| C. albicans | 4-hydroxyphenyl ring | Zone of Inhibition | More active than Clotrimazole | [11] |
| A. niger | Varies | Zone of Inhibition | Potency varies | [11] |
| M. tuberculosis | N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide | MIC | 3.125 µg/mL (Isoniazid MIC: 0.25 µg/mL) | [9] |
The data suggests that while some derivatives exhibit broad-spectrum activity, others possess more targeted efficacy. This highlights the importance of screening against a diverse panel of pathogens to fully characterize the antimicrobial profile of a given compound.
Experimental Protocol: Disc Diffusion Assay
The disc diffusion method is a standard, qualitative technique for assessing antimicrobial activity. The causality behind this choice is its simplicity, cost-effectiveness, and ability to screen multiple compounds against various microorganisms simultaneously.
Step-by-Step Protocol:
-
Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi. Pour the molten agar into sterile Petri dishes and allow it to solidify. The uniformity of the agar depth is critical for reproducible results.
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism (e.g., S. aureus, C. albicans).
-
Inoculation: Evenly swab the entire surface of the agar plate with the prepared inoculum to create a lawn of microbial growth.
-
Disc Application: Impregnate sterile paper discs (6 mm diameter) with a known concentration of the test compound. A solvent control disc should also be prepared.
-
Placement and Incubation: Carefully place the impregnated discs onto the surface of the inoculated agar plates. Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48-72 hours for fungi).
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is prevented) in millimeters. A larger zone diameter indicates greater antimicrobial activity.
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. The pyrrole nucleus is a component of several compounds with documented anti-inflammatory effects[1][12]. Derivatives of this compound have been investigated as potential non-steroidal anti-inflammatory drugs (NSAIDs)[13][14][15].
Mechanism of Action: COX Inhibition
A primary mechanism for the anti-inflammatory action of many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins[14][15]. Some pyrrole derivatives have shown potent activity in animal models of inflammation, such as the carrageenan-induced paw edema test in rats, which is a classic indicator of COX inhibition[13][16]. The ability of these compounds to reduce edema, sometimes at potencies far exceeding that of established drugs like aspirin, underscores their therapeutic potential[13].
Caption: Inhibition of the Prostaglandin Synthesis Pathway by Pyrrole Derivatives.
Conclusion and Future Directions
The this compound scaffold represents a privileged structure in medicinal chemistry, giving rise to derivatives with a remarkable breadth of biological activities. The experimental data consistently demonstrate that targeted chemical modifications can significantly enhance potency and selectivity against cancer cells, microbial pathogens, and inflammatory pathways.
Future research should focus on:
-
Optimizing Selectivity: Designing derivatives that selectively target cancer cell-specific pathways (e.g., mutant kinases) or microbial enzymes to minimize off-target effects and toxicity.
-
In Vivo Efficacy and Pharmacokinetics: Moving beyond in vitro assays to evaluate the most promising compounds in relevant animal models to assess their absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Combination Therapies: Investigating the synergistic potential of these derivatives with existing anticancer or antimicrobial drugs to enhance therapeutic outcomes and combat resistance.
The continued exploration of this versatile chemical family holds significant promise for the development of next-generation therapeutics.
References
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Idhayadhulla, A., et al. (2011). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Journal of the Mexican Chemical Society, 55(4), 218-222. Available at: [Link]
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Stoia, M., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 28(15), 5891. Available at: [Link]
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Abou-Elmagd, W. S. I., et al. (2017). Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Current Organic Synthesis, 14(1), 137-142. Available at: [Link]
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Request PDF. (n.d.). Synthesis and antimicrobial activities of some novel pyrrolyl pyrrolidine derivatives. ResearchGate. Available at: [Link]
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El-Sayed, W. A., et al. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Tropical Journal of Pharmaceutical Research, 20(9), 1935-1943. Available at: [Link]
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Gîrbea, G., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules, 27(16), 5122. Available at: [Link]
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de Oliveira, M. A. L., et al. (2024). Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. International Journal of Molecular Sciences, 25(11), 5894. Available at: [Link]
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El-Moghazy Aly, S. M., et al. (2024). Pyrrolizines: natural and synthetic derivatives with diverse biological activities. International Journal of Current Medical and Pharmaceutical Research, 2(5), 38. Available at: [Link]
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Kamal, A., et al. (2011). Design, synthesis and in vitro cytotoxicity studies of novel pyrrolo[9][11][11][17]benzodiazepine-glycosylated pyrrole and imidazole polyamide conjugates. Organic & Biomolecular Chemistry, 9(18), 6350-6361. Available at: [Link]
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Hryhorenko, O. O., et al. (2021). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. Biomeditsinskaia Khimiia, 67(5), 388-396. Available at: [Link]
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Kumar, A., et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Current Drug Discovery Technologies. Available at: [Link]
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SciSpace. (2013). Synthesis and biological activity of pyrrole and pyrrolidine compounds from 4-bromo-2-hydroxybenzoic acid hydrazide. Available at: [Link]
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Shestakova, T., et al. (2023). Nature-Inspired 1-Phenylpyrrolo[2,1-a]isoquinoline Scaffold for Novel Antiproliferative Agents Circumventing P-Glycoprotein-Dependent Multidrug Resistance. Molecules, 28(5), 2378. Available at: [Link]
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Bentham Science. (n.d.). Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. Available at: [Link]
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Bentham Science. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Available at: [Link]
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PubChem. (n.d.). 2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid. National Center for Biotechnology Information. Available at: [Link]
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MDPI. (n.d.). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. Available at: [Link]
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Asif, M., & Alghamdi, S. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. Russian Journal of Organic Chemistry, 57(10), 1700-1718. Available at: [Link]
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Rooks, W. H., et al. (1985). The analgesic and anti-inflammatory profile of (+/-)-5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2a]pyrrole-1-carboxylic acid (RS-37619). Agents and Actions, 15(5-6), 676-684. Available at: [Link]
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Wang, C. J., et al. (1994). Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite. Food and Chemical Toxicology, 32(9), 839-844. Available at: [Link]
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Caroline, C., et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. Prostaglandins & Other Lipid Mediators, 154, 106549. Available at: [Link]
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Caroline, C., et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. Prostaglandins & Other Lipid Mediators, 154, 106549. Available at: [Link]
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A Researcher's Guide to Validating the Mechanism of Action of 2-(1H-pyrrol-1-yl)benzoic Acid
This guide provides a comprehensive, technically detailed framework for elucidating and validating the mechanism of action (MoA) of the novel small molecule, 2-(1H-pyrrol-1-yl)benzoic acid. As the precise molecular target of this compound is not yet established in publicly accessible literature, this document presents a structured, hypothesis-driven approach. We will proceed with the plausible hypothesis that this compound functions as an anti-inflammatory agent by selectively targeting a key enzyme in the prostaglandin synthesis pathway.
This guide is designed for drug development professionals, researchers, and scientists. It eschews a rigid template in favor of a logical, causality-driven narrative that explains the scientific reasoning behind each experimental choice. Every protocol herein is designed as a self-validating system, providing robust, reproducible data to either support or refute the working hypothesis.
The Challenge and the Hypothesis: Targeting Inflammation Beyond COX
The chemical structure of this compound, featuring a pyrrole ring appended to a benzoic acid moiety, is reminiscent of scaffolds found in known anti-inflammatory agents. Traditional non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting cyclooxygenase (COX) enzymes. However, non-selective COX inhibition can lead to significant gastrointestinal side effects, while even selective COX-2 inhibitors may present cardiovascular risks.[1][2]
This has spurred the search for novel anti-inflammatory targets. A promising candidate is microsomal prostaglandin E2 synthase-1 (mPGES-1), the terminal enzyme that catalyzes the conversion of PGH2 to prostaglandin E2 (PGE2).[3] PGE2 is a key mediator of inflammation, pain, and fever.[4] Targeting mPGES-1 offers a more selective approach to reducing inflammatory PGE2, potentially sparing other physiologically important prostanoids and reducing side effects.[4][5]
Our working hypothesis is therefore: this compound selectively inhibits the mPGES-1 enzyme, thereby reducing the production of pro-inflammatory PGE2.
To validate this, we will systematically compare its activity against three well-characterized compounds:
The Validation Workflow: A Multi-Pillar Approach
Caption: A multi-phase workflow for MoA validation.
Phase 1: Foundational In Silico and Biochemical Analysis
In Silico Exploration: Molecular Docking
Causality: Before committing to wet-lab experiments, molecular docking provides a computationally inexpensive method to predict if this compound can physically bind to the active site of human mPGES-1. A favorable binding prediction strengthens our hypothesis and can guide further experiments.[12][13]
-
Protein Preparation:
-
Obtain the crystal structure of human mPGES-1 from the Protein Data Bank (PDB).
-
Using molecular modeling software (e.g., AutoDock Tools, Maestro), prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Define the binding site based on the co-crystallized ligand or known active site residues.
-
-
Ligand Preparation:
-
Generate a 3D structure of this compound.
-
Perform energy minimization and assign appropriate charges.
-
-
Docking Simulation:
-
Analysis:
-
Analyze the results based on the predicted binding energy (scoring function). A lower binding energy suggests a more stable interaction.
-
Visualize the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and protein residues.
-
Direct Target Interaction: Enzyme Inhibition Assays
Causality: This is the most direct test of our hypothesis. By using purified enzymes, we can determine if this compound directly inhibits mPGES-1 activity. Crucially, performing parallel assays with COX-1 and COX-2 will establish the compound's selectivity.[14]
This protocol is adapted from established methods for measuring mPGES-1 activity.[15][16]
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0) containing a reducing agent essential for mPGES-1 activity (e.g., glutathione).
-
Purified recombinant human mPGES-1 enzyme is obtained from a commercial source or expressed and purified in-house.
-
Prepare serial dilutions of this compound and control compounds (MK-886, Celecoxib, Indomethacin) in DMSO.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the assay buffer and the purified mPGES-1 enzyme.
-
Add the test compound or control at various concentrations (final DMSO concentration should be ≤1%).
-
Pre-incubate the enzyme with the compound for 15 minutes at room temperature to allow for binding.
-
Initiate the reaction by adding the substrate, PGH2.
-
Allow the reaction to proceed for 60 seconds at 4°C.
-
Terminate the reaction by adding a stop solution (e.g., a solution containing FeCl2).
-
-
Quantification and Analysis:
-
Quantify the amount of PGE2 produced using a commercial PGE2 Enzyme Immunoassay (EIA) kit.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle (DMSO) control.
-
Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
This protocol utilizes a colorimetric or fluorometric method to assess the peroxidase activity of COX enzymes, which is a reliable proxy for their cyclooxygenase activity.[17][18][19]
-
Reagent Preparation:
-
Use a commercial COX inhibitor screening kit (e.g., from Cayman Chemical or Sigma-Aldrich) which includes purified ovine COX-1 and human recombinant COX-2, assay buffer, heme cofactor, and a colorimetric/fluorometric probe.
-
Prepare serial dilutions of this compound and control inhibitors (Indomethacin for non-selective, Celecoxib for COX-2 selective).
-
-
Assay Procedure (96-well plate format):
-
In separate wells for COX-1 and COX-2, add assay buffer, heme, and the respective enzyme.
-
Add the test compound or control at various concentrations.
-
Pre-incubate the enzyme and inhibitor for 10 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid (the substrate).
-
-
Quantification and Analysis:
-
Measure the absorbance or fluorescence over time using a plate reader. The signal corresponds to the oxidation of the probe by the peroxidase activity of the COX enzyme.
-
Calculate the rate of reaction from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each concentration and calculate the IC50 values for both COX-1 and COX-2.
-
Phase 2: Confirmation in a Cellular Environment
Causality: Positive results in biochemical assays are essential but insufficient. We must confirm that this compound can enter a cell, bind to its intended target, and produce the expected functional outcome in a complex biological system.
Target Engagement: Cellular Thermal Shift Assay (CETSA)
Causality: CETSA is a powerful technique that verifies direct binding between a drug and its target protein in intact cells. The principle is that ligand binding stabilizes a protein, increasing its melting temperature. Observing a thermal shift for mPGES-1 in the presence of our compound provides strong evidence of target engagement.[20][21][22]
Caption: The experimental workflow for CETSA.
-
Cell Culture and Treatment:
-
Culture a suitable cell line that expresses mPGES-1 (e.g., A549 human lung carcinoma cells).
-
Treat cells with either this compound (at a concentration ~10x its biochemical IC50) or vehicle (DMSO) for 1 hour.
-
-
Heating Step:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling to room temperature.
-
-
Lysis and Protein Separation:
-
Lyse the cells by repeated freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 min at 4°C).
-
-
Detection and Analysis:
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of soluble mPGES-1 at each temperature using Western Blot analysis with a specific anti-mPGES-1 antibody.
-
Plot the percentage of soluble mPGES-1 against temperature for both vehicle- and compound-treated samples. A shift in the melting curve to higher temperatures for the compound-treated sample indicates target stabilization and engagement.
-
Functional Outcome: Cellular PGE2 Production Assay
Causality: This assay links target engagement to a functional cellular response. We will stimulate inflammation in macrophages and measure whether our compound inhibits the resulting production of PGE2, which is the ultimate goal of an mPGES-1 inhibitor.
This protocol is based on standard methods for inducing and measuring inflammatory responses in macrophage cell lines.[23][24][25]
-
Cell Culture and Plating:
-
Culture a mouse macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Plate the cells in 12-well or 24-well plates and allow them to adhere overnight.
-
-
Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound or control compounds for 1-2 hours.
-
Stimulate inflammation by adding lipopolysaccharide (LPS, e.g., 100 ng/mL) to all wells except the unstimulated control.
-
Incubate for 16-24 hours to allow for the induction of COX-2 and mPGES-1 and subsequent PGE2 production.
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatant from each well.
-
Centrifuge the supernatant to remove any cell debris.
-
Measure the concentration of PGE2 in the supernatant using a commercial PGE2 EIA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of PGE2 inhibition for each compound concentration relative to the LPS-stimulated vehicle control.
-
Determine the IC50 value for the inhibition of cellular PGE2 production.
-
Data Synthesis and Comparative Analysis
The power of this validation workflow lies in the objective comparison of this compound against known standards. The data should be compiled into a clear, comparative table.
Table 1: Hypothetical Comparative Performance Data
| Assay | This compound (IC50) | MK-886 (IC50) | Celecoxib (IC50) | Indomethacin (IC50) |
| mPGES-1 Inhibition | Hypothetical: 50 nM | 1.6 µM[7] | > 10 µM[26] | > 10 µM[26] |
| COX-1 Inhibition | Hypothetical: > 50 µM | 8 µM[27] | 15 µM | 18 nM[10] |
| COX-2 Inhibition | Hypothetical: > 50 µM | 58 µM[27] | 0.05 µM[8] | 26 nM[10] |
| Cellular PGE2 Inhibition | Hypothetical: 250 nM | ~2 µM[26] | ~0.1 µM | ~50 nM |
| Selectivity (COX/mPGES-1) | Hypothetical: >1000-fold for mPGES-1 | ~5-fold for mPGES-1 over COX-1 | N/A (COX-2 selective) | N/A (Non-selective) |
Interpretation of Hypothetical Results: The hypothetical data in Table 1 would provide strong, multi-faceted support for our initial hypothesis. A low nanomolar IC50 for mPGES-1, combined with IC50 values greater than 50 µM for both COX-1 and COX-2, would demonstrate potent and highly selective inhibition. The potent inhibition of PGE2 production in a cellular context would confirm that the compound is cell-permeable and effective in a physiological setting. This profile would distinguish this compound from both non-selective NSAIDs like Indomethacin and COX-2 selective inhibitors like Celecoxib, positioning it as a promising selective mPGES-1 inhibitor.
Conclusion
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A Comparative Spectroscopic Guide to 2-(1H-pyrrol-1-yl)benzoic Acid Isomers for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the precise characterization of molecular isomers is of paramount importance. The positional isomers of 2-(1H-pyrrol-1-yl)benzoic acid, namely the ortho (2-), meta (3-), and para (4-) substituted forms, present a compelling case study in structural elucidation. While possessing the same molecular formula (C₁₁H₉NO₂), their distinct substitution patterns give rise to unique physicochemical properties and, consequently, differential biological activities. This guide provides an in-depth comparative analysis of these isomers using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
This document is designed for researchers, scientists, and drug development professionals, offering not just a repository of spectral data but also the rationale behind the observed differences and detailed experimental protocols to ensure the reproducibility of these results.
The Structural Imperative: Why Isomer Differentiation Matters
The seemingly subtle shift of the pyrrole moiety on the benzoic acid ring profoundly impacts the molecule's electronic distribution, steric hindrance, and potential for intermolecular interactions. These factors are critical determinants of a compound's pharmacokinetic and pharmacodynamic profiles. For instance, the proximity of the carboxylic acid and pyrrole groups in the ortho isomer can lead to intramolecular hydrogen bonding, influencing its acidity and conformation, which in turn can affect its binding affinity to a biological target. The more extended structures of the meta and para isomers will have different dipole moments and crystal packing arrangements, impacting solubility and bioavailability. Therefore, unambiguous identification is a non-negotiable prerequisite in any research or development pipeline.
Comparative Spectroscopic Analysis
The following sections detail the characteristic spectroscopic signatures of each isomer, providing a clear framework for their differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts and coupling patterns of ¹H and ¹³C nuclei provide a detailed map of the atomic connectivity. For the this compound isomers, the most significant differences are observed in the aromatic region of the ¹H NMR spectrum and in the chemical shifts of the carbon atoms of the benzoic acid ring in the ¹³C NMR spectrum. All spectra referenced here were recorded in deuterated dimethyl sulfoxide (DMSO-d₆).
¹H NMR Spectral Data
| Proton Assignment | This compound (ortho) [δ, ppm] | 3-(1H-pyrrol-1-yl)benzoic acid (meta) [δ, ppm] | 4-(1H-pyrrol-1-yl)benzoic acid (para) [δ, ppm] |
| -COOH | ~13.1 (br s, 1H) | ~13.2 (br s, 1H) | ~12.9 (br s, 1H) |
| Pyrrole H-2', H-5' | 7.15 (t, J = 2.2 Hz, 2H) | 7.55 (t, J = 2.2 Hz, 2H) | 7.50 (t, J = 2.2 Hz, 2H) |
| Pyrrole H-3', H-4' | 6.25 (t, J = 2.2 Hz, 2H) | 6.35 (t, J = 2.2 Hz, 2H) | 6.30 (t, J = 2.2 Hz, 2H) |
| Benzoic Acid Aromatic H | 7.95 (dd, J = 7.8, 1.5 Hz, 1H), 7.70 (td, J = 7.7, 1.6 Hz, 1H), 7.55 (d, J = 7.9 Hz, 1H), 7.40 (t, J = 7.6 Hz, 1H) | 8.10 (t, J = 1.8 Hz, 1H), 7.85 (dt, J = 7.8, 1.3 Hz, 1H), 7.75 (ddd, J = 8.2, 2.2, 1.1 Hz, 1H), 7.60 (t, J = 7.9 Hz, 1H) | 8.05 (d, J = 8.5 Hz, 2H), 7.65 (d, J = 8.5 Hz, 2H) |
¹³C NMR Spectral Data
| Carbon Assignment | This compound (ortho) [δ, ppm] | 3-(1H-pyrrol-1-yl)benzoic acid (meta) [δ, ppm] | 4-(1H-pyrrol-1-yl)benzoic acid (para) [δ, ppm] |
| -COOH | 168.5 | 167.0 | 167.2 |
| Pyrrole C-2', C-5' | 122.0 | 119.5 | 119.0 |
| Pyrrole C-3', C-4' | 110.5 | 111.0 | 110.8 |
| Benzoic Acid C-1 | 131.0 | 132.5 | 127.0 |
| Benzoic Acid C-2 | 138.0 | 125.0 | 142.5 |
| Benzoic Acid C-3 | 129.0 | 140.0 | 120.0 |
| Benzoic Acid C-4 | 132.0 | 129.5 | 142.5 |
| Benzoic Acid C-5 | 128.0 | 124.0 | 120.0 |
| Benzoic Acid C-6 | 131.5 | 130.0 | 127.0 |
Causality of NMR Differences: The distinct aromatic proton splitting patterns are a direct consequence of the different substitution patterns. The ortho isomer exhibits a complex multiplet system due to the close proximity and differing electronic environments of the four unique benzoic acid protons. The meta isomer also shows a complex pattern, but with different coupling constants. In contrast, the symmetry of the para isomer results in a simplified spectrum with two distinct doublets for the benzoic acid protons. In the ¹³C NMR, the ipso-carbon (C-1) of the benzoic acid ring and the carbon bearing the pyrrole group (C-2, C-3, or C-4) show the most significant chemical shift variations due to the differing electronic effects of the pyrrole substituent at each position.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Group Vibrations
FT-IR spectroscopy provides valuable information about the functional groups present in a molecule. While all three isomers share the same fundamental functional groups (carboxylic acid and pyrrole), the position of the pyrrole ring influences the vibrational frequencies, particularly in the fingerprint region.
Key FT-IR Absorption Bands (KBr Pellet)
| Vibrational Mode | This compound (ortho) [cm⁻¹] | 3-(1H-pyrrol-1-yl)benzoic acid (meta) [cm⁻¹] | 4-(1H-pyrrol-1-yl)benzoic acid (para) [cm⁻¹] |
| O-H stretch (Carboxylic Acid) | 3200-2500 (broad) | 3200-2500 (broad) | 3200-2500 (broad) |
| C=O stretch (Carboxylic Acid) | ~1685 | ~1690 | ~1695 |
| C=C stretch (Aromatic) | ~1600, 1580 | ~1605, 1585 | ~1610, 1590 |
| C-N stretch (Pyrrole) | ~1350 | ~1345 | ~1340 |
| Out-of-plane C-H bending | ~750 | ~780, 690 | ~840 |
Causality of FT-IR Differences: The broad O-H and the strong C=O stretching vibrations are characteristic of the carboxylic acid dimer formed through hydrogen bonding. The subtle shifts in the C=O stretching frequency can be attributed to the different electronic effects of the pyrrole ring at the ortho, meta, and para positions. The most diagnostic differences lie in the out-of-plane C-H bending vibrations in the fingerprint region (below 900 cm⁻¹), which are highly characteristic of the substitution pattern on the benzene ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The position and intensity of the absorption maxima (λmax) are sensitive to the extent of conjugation and the electronic nature of the substituents.
UV-Vis Absorption Data (in Ethanol)
| Isomer | λmax 1 (nm) | λmax 2 (nm) |
| This compound (ortho) | ~210 | ~280 |
| 3-(1H-pyrrol-1-yl)benzoic acid (meta) | ~215 | ~275 |
| 4-(1H-pyrrol-1-yl)benzoic acid (para) | ~220 | ~290 |
Causality of UV-Vis Differences: All three isomers exhibit two main absorption bands corresponding to π-π* transitions. The differences in λmax reflect the varying degrees of conjugation between the pyrrole and benzoic acid rings. The para isomer, with the most extended conjugation, generally shows the most red-shifted (longer wavelength) absorption. The ortho isomer may experience some steric hindrance that slightly disrupts planarity and affects the extent of conjugation, leading to a blue-shifted absorption compared to the para isomer.
Experimental Protocols
To ensure the validity and reproducibility of the data presented, the following detailed experimental protocols are provided.
Synthesis of this compound Isomers via Ullmann Condensation
The Ullmann condensation is a reliable method for the synthesis of N-aryl pyrroles.[1]
General Procedure:
-
To a flask equipped with a reflux condenser and magnetic stirrer, add the corresponding aminobenzoic acid (ortho, meta, or para) (1.0 eq.), 2,5-dimethoxytetrahydrofuran (1.2 eq.), and glacial acetic acid as the solvent.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by vacuum filtration.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound isomer.
Caption: General workflow for the synthesis and spectroscopic analysis of this compound isomers.
Sample Preparation for Spectroscopic Analysis
NMR Spectroscopy:
-
Accurately weigh 5-10 mg of the purified isomer for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.[2]
FT-IR Spectroscopy (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the purified isomer with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent pellet.[3]
UV-Vis Spectroscopy:
-
Prepare a stock solution of the purified isomer in ethanol at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with ethanol to an appropriate concentration (typically in the µg/mL range) to obtain an absorbance reading between 0.1 and 1.0.
Caption: Step-by-step sample preparation for NMR, FT-IR, and UV-Vis analysis.
Conclusion
The spectroscopic techniques of NMR, FT-IR, and UV-Vis provide a powerful and complementary toolkit for the unambiguous differentiation of the ortho, meta, and para isomers of this compound. The distinct patterns observed in the NMR spectra, the characteristic fingerprint region in the FT-IR spectra, and the subtle shifts in the UV-Vis absorption maxima serve as reliable diagnostic markers. This guide, with its comparative data and detailed protocols, is intended to be a valuable resource for scientists engaged in the synthesis, characterization, and application of these and similar compounds, ensuring the integrity and reproducibility of their research.
References
-
Sundberg, R. J. The Ullmann Condensation. In Comprehensive Organic Name Reactions and Reagents; John Wiley & Sons, Inc.: 2010. [Link]
-
Shimadzu Corporation. KBr Pellet Method. [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(1H-pyrrol-1-yl)benzoic Acid Analogs as Cyclooxygenase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 2-(1H-pyrrol-1-yl)benzoic acid, a scaffold of significant interest in the development of novel anti-inflammatory agents. We will dissect the key structural modifications that influence inhibitory potency and selectivity against cyclooxygenase (COX) enzymes, providing a comparative framework supported by experimental data and established methodologies.
Introduction: Targeting Inflammation via the Cyclooxygenase Pathway
Inflammation is a complex biological response mediated by various signaling molecules, among which prostaglandins (PGs) play a pivotal role. The synthesis of these pro-inflammatory mediators is catalyzed by cyclooxygenase (COX) enzymes.[1] Two primary isoforms of this enzyme are therapeutically relevant:
-
COX-1: A constitutively expressed enzyme responsible for producing prostaglandins that regulate essential physiological processes, including gastrointestinal mucosal protection and platelet aggregation.[2]
-
COX-2: An inducible enzyme whose expression is significantly upregulated at sites of inflammation, making it a prime target for anti-inflammatory drugs.[2][3]
Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and diclofenac inhibit both COX-1 and COX-2.[4] The inhibition of COX-1 is associated with undesirable side effects, such as gastrointestinal bleeding and renal complications.[5][6] This has driven the development of selective COX-2 inhibitors ("coxibs"), which aim to provide potent anti-inflammatory effects with an improved safety profile.[5] Diaryl heterocyclic compounds, which feature two aromatic rings linked by a central heterocyclic core, have emerged as a successful structural class for achieving COX-2 selectivity.[7][8] The this compound scaffold fits within this class, presenting a promising framework for novel inhibitor design.
The this compound Scaffold: A Foundation for Selectivity
The core structure of this compound (CAS 10333-68-3) possesses key pharmacophoric features that are crucial for interacting with the COX active site.[9][10]
Caption: Key pharmacophoric features of the core scaffold.
The acidic carboxylic acid group is essential for anchoring the inhibitor at the entrance of the COX active site, primarily through an ionic interaction with a conserved arginine residue (Arg120). The pyrrole ring can then project into the main channel of the enzyme. The relative orientation of these two rings is a critical determinant of both potency and selectivity.
Structure-Activity Relationship (SAR) Analysis
The therapeutic potential of this scaffold can be fine-tuned by systematic structural modifications. The following sections compare how substitutions on different parts of the molecule impact its biological activity, primarily focusing on COX-2 potency and selectivity.
Impact of Substituents on the Benzoic Acid Ring
Modifications to the benzoic acid moiety, often referred to as the "A-ring" in diaryl inhibitors, primarily influence the acidity of the carboxyl group and can introduce additional interactions with the enzyme.
-
Electron-Withdrawing Groups (EWGs): Placing EWGs (e.g., -F, -Cl) on this ring can increase the acidity of the carboxylic acid, potentially strengthening the ionic bond with Arg120. However, this effect must be balanced, as excessive acidity can negatively impact pharmacokinetic properties.
-
Steric Hindrance: Introducing bulky substituents near the carboxylic acid can disrupt the crucial interaction with Arg120, generally leading to a significant loss of activity.
Impact of Substituents on the Pyrrole Ring
The pyrrole ring, or "B-ring," typically inserts into a hydrophobic side pocket within the COX active site. This side pocket is notably larger in COX-2 than in COX-1, a structural difference that is the primary basis for designing selective inhibitors.[5]
-
Bulky/Lipophilic Groups: Adding larger, lipophilic substituents to the pyrrole ring is a common strategy to enhance COX-2 selectivity. These groups can occupy the spacious COX-2 side pocket without being accommodated by the narrower COX-1 active site.
-
Polar Groups: The introduction of specific polar groups, such as a sulfonamide (-SO2NH2) or methylsulfone (-SO2Me) moiety, is a hallmark of many selective COX-2 inhibitors (e.g., Celecoxib).[8] These groups can form a hydrogen bond with a secondary binding site (His90, Arg513) present in COX-2, further anchoring the inhibitor and significantly boosting both potency and selectivity.
The general SAR trends are summarized in the diagram below.
Sources
- 1. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
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- 4. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Synthesis, biological evaluation, and docking studies of novel heterocyclic diaryl compounds as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | CAS 10333-68-3 [matrix-fine-chemicals.com]
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Investigating the Anticancer Potential of 2-(1H-pyrrol-1-yl)benzoic acid: A Comparative Guide for Preclinical Research
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the anticancer effects of the novel compound, 2-(1H-pyrrol-1-yl)benzoic acid. While direct experimental data for this specific molecule is emerging, this document synthesizes insights from related pyrrole and benzoic acid derivatives to propose a structured, evidence-based approach for its evaluation. We will objectively compare its potential efficacy against established chemotherapeutic agents, providing detailed experimental protocols and the rationale behind each step to ensure scientific rigor and trustworthiness in the generated data.
Introduction: The Rationale for Investigating this compound
The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity, including anticancer properties. Pyrrole derivatives have been shown to target various cellular pathways crucial for cancer cell survival and proliferation, such as microtubule polymerization, tyrosine kinases, and histone deacetylases (HDACs)[1][2]. Similarly, benzoic acid derivatives have demonstrated potential as anticancer agents, with some acting as HDAC inhibitors, inducing apoptosis and cell cycle arrest in cancer cells[3][4].
The compound this compound represents a unique chemical entity that combines these two promising pharmacophores. This guide outlines a systematic approach to validate its hypothesized anticancer effects and benchmark its performance against standard-of-care chemotherapeutics like Cisplatin and Doxorubicin.
Comparative Cytotoxicity Assessment
The initial step in evaluating a potential anticancer compound is to determine its cytotoxic effects across a panel of cancer cell lines. This allows for an initial assessment of potency and selectivity.
Proposed Cell Lines
A diverse panel of human cancer cell lines is recommended to assess the breadth of the compound's activity. Suggested cell lines include:
-
MCF-7: A well-characterized human breast adenocarcinoma cell line.
-
HCT-116: A human colorectal carcinoma cell line.
-
A549: A human lung carcinoma cell line.
Comparative Agents
To contextualize the cytotoxic potential of this compound, it is essential to compare it with established chemotherapeutic drugs.
-
Cisplatin: A platinum-based drug widely used in the treatment of various cancers.
-
Doxorubicin: An anthracycline antibiotic commonly used in chemotherapy.
Experimental Data: A Comparative Overview of IC50 Values
The half-maximal inhibitory concentration (IC50) is a key metric of a drug's potency. The following table summarizes reported IC50 values for the comparative agents in the selected cell lines. It is important to note that IC50 values can vary between studies due to different experimental conditions[5].
| Cell Line | Cancer Type | Cisplatin IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | ~2.5 - 30 µM | ~0.4 - 2.5 µM[6] |
| HCT-116 | Colorectal Carcinoma | ~1.9 - 28.7 µM[7] | ~0.35 - 1.21 µM[2] |
| A549 | Lung Carcinoma | ~5 - 17.8 µM[8][9] | > 20 µM[6] |
Experimental Workflow: Cytotoxicity Assessment
The following diagram illustrates the typical workflow for determining the IC50 values of the test compounds.
Mechanistic Insights: Unraveling the Mode of Action
Beyond cytotoxicity, understanding how a compound exerts its effects is critical for its development as a therapeutic agent. Based on the known activities of related compounds, we propose investigating the induction of apoptosis and cell cycle arrest.
Apoptosis Induction
Many pyrrole-based compounds have been shown to induce apoptosis in cancer cells[4][10][11]. This programmed cell death is a key mechanism for eliminating malignant cells.
Apoptosis can be quantitatively assessed using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.
Cell Cycle Analysis
Disruption of the normal cell cycle is another hallmark of many anticancer drugs. Pyrrole derivatives have been reported to cause cell cycle arrest, preventing cancer cells from progressing through division[12][13].
Cell cycle distribution can be analyzed by staining DNA with propidium iodide and measuring the fluorescence intensity of individual cells using flow cytometry. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Proposed Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway through which this compound might induce apoptosis, based on mechanisms reported for related compounds.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolo-1,5-benzoxazepines induce apoptosis in HL-60, Jurkat, and Hut-78 cells: a new class of apoptotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Inhibitory Effect and Mechanism of Ursolic Acid on Cisplatin-Induced Resistance and Stemness in Human Lung Cancer A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Increased Sensitivity to Cisplatin in Non-Small Cell Lung Cancer Cell Lines after FHIT Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Inhibition of late-stage autophagy synergistically enhances pyrrolo-1,5-benzoxazepine-6-induced apoptotic cell death in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-Tumoral Effects of a (1 H-Pyrrol-1-yl)Methyl-1 H-Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to a Systematic In Vitro Cross-Reactivity Screening of 2-(1H-pyrrol-1-yl)benzoic acid
Introduction
2-(1H-pyrrol-1-yl)benzoic acid is a small molecule featuring a pyrrole ring linked to a benzoic acid moiety. While the specific biological target of this compound is not extensively documented in publicly available literature, its structural motifs are prevalent in a wide array of pharmacologically active agents. The pyrrole and benzoic acid scaffolds are known to interact with a diverse range of protein targets, including G-protein coupled receptors (GPCRs), enzymes, and receptor tyrosine kinases. This inherent structural promiscuity necessitates a thorough investigation of its potential off-target interactions to understand its pharmacological profile and predict potential side effects in a drug development context.
This guide provides a systematic and evidence-based approach for characterizing the cross-reactivity profile of this compound. Given the absence of a defined primary target, we propose a screening cascade against a panel of receptors and enzymes selected based on the known activities of structurally related compounds. This approach is designed not only to identify potential off-target liabilities but also to potentially uncover its primary mechanism of action. We will detail the experimental protocols for these assays, providing a robust framework for researchers and drug development professionals to assess the selectivity of this and other novel chemical entities.
Rationale for Target Selection: A Structure-Activity Relationship (SAR)-Guided Approach
The selection of potential cross-reactivity targets for this compound is guided by the established pharmacology of compounds sharing its core structural elements. This SAR-based approach allows for a focused and resource-efficient screening strategy.
-
Prostaglandin E Receptor 1 (EP1): The 1,5-biaryl pyrrole scaffold linked to a benzoic acid is a known pharmacophore for EP1 receptor antagonists. Given the structural similarity, EP1 is a high-priority candidate for potential cross-reactivity.
-
Sphingosine-1-Phosphate Receptor 1 (S1P1): Pyrrolo-indole acetic acid derivatives have been identified as functional antagonists of the S1P1 receptor. The pyrrole and acidic functional group in our compound of interest warrant investigation of its activity at this immunomodulatory receptor.
-
Ephrin Type-A Receptor 2 (EphA2): Derivatives of 2,5-dimethyl-pyrrol-1-yl-benzoic acid have been explored as antagonists of the EphA2 receptor, a tyrosine kinase involved in various physiological and pathological processes, including cancer.
-
5-Hydroxytryptamine (Serotonin) Receptor 6 (5-HT6): The pyrrole scaffold is a common feature in ligands targeting various serotonin receptors. Specifically, 2-phenyl-1H-pyrrole-3-carboxamide derivatives have been developed as 5-HT6 receptor inverse agonists, making this receptor a relevant target for screening.
-
Fatty Acid Amide Hydrolase (FAAH) and Cyclooxygenases (COX-1/COX-2): The anti-inflammatory properties often associated with pyrrole-containing compounds, along with the initial search results pointing towards endocannabinoid system modulation, suggest that key enzymes in inflammatory pathways like FAAH and COX should be assessed.
-
Transient Receptor Potential Vanilloid 1 (TRPV1): As a key player in pain and inflammation, and a target for various small molecules, TRPV1 is included as a relevant target within the broader screening for inflammatory pathway modulators.
The proposed screening workflow is designed to systematically evaluate the interaction of this compound with this rationally selected panel of targets.
Caption: Proposed screening workflow for this compound.
Experimental Protocols: A Step-by-Step Guide
The following section provides detailed, step-by-step protocols for assessing the cross-reactivity of this compound against the selected panel of targets. For each assay, a well-characterized and selective inhibitor is included as a positive control.
Data Presentation: Summary of Targets and Controls
| Target | Assay Type | Positive Control | Rationale for Inclusion |
| Prostaglandin EP1 Receptor | Radioligand Binding & Calcium Flux | SC-19220[1][2] | Structural similarity to known EP1 antagonists. |
| S1P1 Receptor | Radioligand Binding & cAMP/Internalization | Ponesimod[3][4] | Pyrrole-acetic acid motif present in known S1P1 modulators. |
| EphA2 Receptor | ELISA-based Binding & Kinase Activity | Dasatinib[5] | Pyrrole-benzoic acid scaffold found in EphA2 antagonists. |
| 5-HT6 Receptor | Radioligand Binding & cAMP Accumulation | Intepirdine (SB-742457)[6][7] | Pyrrole core is common in 5-HT receptor ligands. |
| FAAH | Fluorometric Enzyme Inhibition | URB597[8][9] | Potential for anti-inflammatory activity and endocannabinoid modulation. |
| COX-1 / COX-2 | Fluorometric Enzyme Inhibition | Celecoxib (COX-2 selective)[10][11][12] | Key enzymes in inflammatory pathways. |
| TRPV1 | Calcium Influx Assay | AMG-9810[13] | Important target in pain and inflammation. |
Prostaglandin EP1 Receptor Cross-Reactivity
a) Radioligand Binding Assay
-
Principle: This competitive binding assay measures the ability of the test compound to displace a radiolabeled ligand from the EP1 receptor.
-
Materials:
-
HEK293 cells stably expressing human EP1 receptor.
-
[³H]-PGE₂ (Radioligand).
-
SC-19220 (Positive Control).
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Prepare cell membranes from HEK293-hEP1 cells.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of [³H]-PGE₂ (final concentration ~1-2 nM), and 50 µL of either buffer (total binding), a high concentration of unlabeled PGE₂ (non-specific binding), or varying concentrations of this compound or SC-19220.
-
Add 50 µL of cell membrane suspension (10-20 µg protein/well).
-
Incubate at room temperature for 90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place filters in scintillation vials, add scintillation cocktail, and count radioactivity.
-
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Determine the Ki value using the Cheng-Prusoff equation. A Ki value below 10 µM is considered a "hit" and warrants further functional characterization.
b) Calcium Flux Functional Assay
-
Principle: The EP1 receptor is Gq-coupled, and its activation leads to an increase in intracellular calcium. This assay measures changes in intracellular calcium concentration using a fluorescent indicator.
-
Materials:
-
U2OS or HEK293 cells stably expressing human EP1 receptor.[14]
-
Fluo-4 AM or other suitable calcium-sensitive dye.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
PGE₂ (Agonist).
-
SC-19220 (Antagonist/Positive Control).
-
Fluorescence microplate reader with kinetic reading capabilities.
-
-
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and grow to confluence.
-
Load cells with Fluo-4 AM in assay buffer for 60 minutes at 37°C.
-
Wash cells with assay buffer to remove excess dye.
-
To test for antagonist activity, pre-incubate cells with varying concentrations of this compound or SC-19220 for 15-30 minutes.
-
Place the plate in the microplate reader and add an EC₈₀ concentration of PGE₂ to all wells.
-
Immediately measure the fluorescence intensity over time (kinetic read).
-
-
Data Analysis: Determine the peak fluorescence response for each well. For antagonist mode, calculate the percent inhibition of the PGE₂ response and determine the IC₅₀ value.
Caption: Signaling pathway of the Gq-coupled EP1 receptor leading to calcium release.
S1P1 Receptor Cross-Reactivity
a) S1P1 Receptor Redistribution Assay
-
Principle: This assay monitors the internalization of a membrane-localized S1P1-EGFP fusion protein upon agonist binding.[8]
-
Materials:
-
U2OS cells stably expressing S1P1-EGFP.
-
Assay Buffer: HBSS with 20 mM HEPES and 0.1% fatty acid-free BSA.
-
Sphingosine-1-phosphate (S1P) (Agonist).
-
Ponesimod (Positive Control Modulator).
-
Fixing Solution (e.g., 4% formaldehyde).
-
Hoechst Staining Solution.
-
High-content imaging system.
-
-
Procedure:
-
Seed S1P1-EGFP cells in a 96-well imaging plate.
-
Wash cells with Assay Buffer.
-
Add varying concentrations of this compound or Ponesimod.
-
Incubate for 1 hour at 37°C.
-
Fix cells with Fixing Solution for 20 minutes.
-
Wash cells and stain nuclei with Hoechst Staining Solution.
-
Acquire images using a high-content imaging system.
-
-
Data Analysis: Quantify the internalization of the S1P1-EGFP protein by measuring the fluorescence intensity within intracellular vesicles. Determine the EC₅₀ for agonist activity or the IC₅₀ for antagonist activity against S1P-induced internalization.
EphA2 Receptor Cross-Reactivity
a) EphA2 Kinase Activity Assay
-
Principle: This assay measures the kinase activity of EphA2 by detecting the amount of ATP consumed during the phosphorylation of a substrate.
-
Materials:
-
Recombinant human EphA2 kinase.
-
Poly (Glu, Tyr) 4:1 peptide substrate.
-
Kinase Assay Buffer.
-
ATP.
-
Dasatinib (Positive Control Inhibitor).
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
Luminometer.
-
-
Procedure:
-
In a white 96-well plate, add kinase assay buffer, EphA2 enzyme, and varying concentrations of this compound or Dasatinib.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagents according to the manufacturer's protocol.
-
Read luminescence on a plate reader.
-
-
Data Analysis: Calculate the percent inhibition of EphA2 kinase activity for each concentration of the test compound. Determine the IC₅₀ value from the dose-response curve.
5-HT6 Receptor Cross-Reactivity
a) 5-HT6 Receptor cAMP Accumulation Assay
-
Principle: The 5-HT6 receptor is Gs-coupled, and its activation leads to an increase in intracellular cyclic AMP (cAMP). This assay quantifies cAMP levels.[15][16]
-
Materials:
-
HEK293 cells stably expressing human 5-HT6 receptor.
-
Serotonin (5-HT) (Agonist).
-
Intepirdine (SB-742457) (Antagonist/Positive Control).
-
cAMP assay kit (e.g., HTRF, LANCE, or GloSensor).
-
Phosphodiesterase inhibitor (e.g., IBMX).
-
-
Procedure:
-
Seed HEK293-h5-HT6 cells in a 96-well plate.
-
Pre-incubate cells with a phosphodiesterase inhibitor.
-
To test for antagonist activity, add varying concentrations of this compound or Intepirdine.
-
Stimulate the cells with an EC₈₀ concentration of serotonin.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure cAMP levels using a compatible assay kit according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the percent inhibition of the serotonin-induced cAMP response and determine the IC₅₀ value.
FAAH, COX-1/2, and TRPV1 Cross-Reactivity
a) FAAH Inhibitor Screening Assay (Fluorometric)
-
Principle: This assay measures the hydrolysis of a fluorogenic substrate by FAAH, resulting in a fluorescent product.[17]
-
Materials:
-
Recombinant human FAAH.
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA).
-
AMC-arachidonoyl amide (Fluorogenic Substrate).
-
URB597 (Positive Control Inhibitor).
-
Fluorescence microplate reader.
-
-
Procedure:
-
In a black 96-well plate, add FAAH assay buffer, FAAH enzyme, and varying concentrations of this compound or URB597.
-
Pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate for 30 minutes at 37°C.
-
Measure fluorescence (Excitation: 340-360 nm, Emission: 450-465 nm).
-
-
Data Analysis: Calculate the percent inhibition of FAAH activity and determine the IC₅₀ value.
b) COX-1/COX-2 Inhibitor Screening Assay (Fluorometric)
-
Principle: This assay measures the peroxidase activity of COX enzymes, which catalyzes the conversion of a fluorogenic probe to a fluorescent product.
-
Materials:
-
Ovine COX-1 and human recombinant COX-2.
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Heme (cofactor).
-
Fluorogenic probe (e.g., ADHP).
-
Arachidonic Acid (Substrate).
-
Celecoxib (COX-2 selective inhibitor/Positive Control).
-
Fluorescence microplate reader.
-
-
Procedure:
-
In separate black 96-well plates for COX-1 and COX-2, add assay buffer, heme, the fluorogenic probe, and the respective COX enzyme.
-
Add varying concentrations of this compound or Celecoxib.
-
Pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Measure fluorescence kinetically (Excitation: ~535 nm, Emission: ~587 nm).
-
-
Data Analysis: Calculate the rate of reaction from the linear portion of the kinetic curve. Determine the percent inhibition and IC₅₀ value for each isoform.
c) TRPV1 Calcium Influx Assay
-
Principle: Activation of the TRPV1 ion channel leads to an influx of extracellular calcium, which is measured using a fluorescent calcium indicator.[18]
-
Materials:
-
HEK293 cells stably expressing human TRPV1.
-
Fluo-4 AM.
-
Assay Buffer (HBSS with 20 mM HEPES, pH 7.4).
-
Capsaicin (Agonist).
-
AMG-9810 (Antagonist/Positive Control).[13]
-
Fluorescence microplate reader with kinetic reading capabilities.
-
-
Procedure:
-
Seed HEK293-hTRPV1 cells in a 96-well black, clear-bottom plate.
-
Load cells with Fluo-4 AM.
-
Wash cells with assay buffer.
-
To test for antagonist activity, pre-incubate with varying concentrations of this compound or AMG-9810.
-
Place the plate in the reader and add an EC₈₀ concentration of capsaicin.
-
Immediately measure fluorescence intensity over time.
-
-
Data Analysis: Determine the peak fluorescence response. For antagonist mode, calculate the percent inhibition of the capsaicin response and determine the IC₅₀ value.
Conclusion and Future Directions
This guide provides a comprehensive framework for the systematic evaluation of the cross-reactivity of this compound. By employing a tiered screening cascade based on structural similarity to known bioactive molecules, researchers can efficiently identify potential off-target interactions and gain valuable insights into the compound's pharmacological profile. Positive hits in these in vitro assays should be followed up with more detailed mechanistic studies and, eventually, in vivo models to understand the physiological relevance of the observed interactions. This rigorous, data-driven approach is essential for advancing our understanding of novel chemical entities and ensuring their safe and effective development as potential therapeutic agents.
References
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Doherty, E. M., Fotsch, C., Bo, Y., Chakrabarti, P. P., Chen, N., Gavva, N., et al. (2005). Discovery of potent, orally available vanilloid receptor-1 antagonists. Structure-activity relationship of N-aryl cinnamides. Journal of Medicinal Chemistry, 48(1), 71–90. [Link]
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Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365. [Link]
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Therapeutics Initiative. (2001). Selective COX-2 inhibitors: Are they safer NSAIDs?. Therapeutics Letter, 39. [Link]
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Ahn, K., Smith, S. E., Liimatta, M. B., Beedle, A. M., & Cravatt, B. F. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology, 16(4), 411–420. [Link]
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MedicineNet. (n.d.). What Are Cox-2 Inhibitors?. Retrieved from [Link]
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Gunthorpe, M. J., & Chizh, B. A. (2009). Clinical development of TRPV1 antagonists: targeting a pivotal point in the pain pathway. Drug Discovery Today, 14(1-2), 56–67. [Link]
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Hirst, W. D., Abrahamsen, B., Blaney, F. E., Calver, A. R., Medhurst, A. D., & Pangalos, M. N. (2006). 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms. British Journal of Pharmacology, 147(7), 803–813. [Link]
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Park, S. J., & Im, D. S. (2017). Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery. Biomolecules & Therapeutics, 25(1), 80–90. [Link]
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U.S. Food and Drug Administration. (2018). COX-2 Selective (includes Bextra, Celebrex, and Vioxx) and Non-Selective Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). Retrieved from [Link]
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Griebel, G., Stemmelin, J., Lopez-Grancha, M., Fauchey, V., Slowinski, F., Pichat, P., et al. (2018). The selective reversible FAAH inhibitor, SSR411298, restores the development of maladaptive behaviors to acute and chronic stress in rodents. Translational Psychiatry, 8(1), 33. [Link]
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Day, R. O. (2000). COX-2 inhibitors. Australian Prescriber, 23(1), 4-6. [Link]
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Ahn, K., Johnson, D. S., & Cravatt, B. F. (2008). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Current Topics in Medicinal Chemistry, 8(4), 305–320. [Link]
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Starowicz, K., & Finn, D. P. (2017). TRPV1: A Potential Drug Target for Treating Various Diseases. Current Pharmaceutical Design, 23(42), 6376–6387. [Link]
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Glassman, D. C., & Shah, S. (2022). Sphingosine-1 Phosphate Receptor Modulators: The Next Wave of Oral Therapies in Inflammatory Bowel Disease. Gastroenterology & Hepatology, 18(6), 332–340. [Link]
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Upton, N., & Woolley, M. L. (2008). 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease. Neurotherapeutics, 5(3), 449–459. [Link]
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Wikipedia. (n.d.). AMG-9810. Retrieved from [Link]
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Eurofins DiscoverX. (n.d.). 5-HT6 Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay. Retrieved from [Link]
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Wikipedia. (n.d.). 5-HT6 receptor. Retrieved from [Link]
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Naganawa, A., Saito, T., Nagao, Y., Ohuchida, S., & Toda, M. (2006). Discovery of selective antagonists for prostaglandin E2 receptor subtype EP1. Abstracts of the 232nd ACS National Meeting, MEDI-335. [Link]
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Incerti, M., Tognolini, M., Russo, S., Pala, D., Giorgio, C., Hassan-Mohsen, R., et al. (2018). Molecular Determinants of EphA2 and EphB2 Antagonism Enable the Design of Ligands with Improved Selectivity. Journal of Chemical Information and Modeling, 58(11), 2374–2385. [Link]
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Cree, B. (2022). S1P receptor modulators in the treatment of MS. VJNeurology. [Link]
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Geldenhuys, W. J., & Van der Schyf, C. J. (2011). Serotonin 5-HT6 receptor antagonists for the treatment of Alzheimer's disease. Expert Opinion on Investigational Drugs, 20(3), 359–370. [Link]
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Tandon, M., Vemula, S. V., & Mittal, S. K. (2011). Emerging strategies for EphA2 receptor targeting for cancer therapeutics. Expert Opinion on Therapeutic Targets, 15(1), 31–51. [Link]
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Rajagopal, L., & Dourish, C. T. (2017). 5HT6 Antagonists in the Treatment of Alzheimer's Dementia: Current Progress. Current Alzheimer Research, 14(1), 29–38. [Link]
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Cells Online. (n.d.). EP1 Prostanoid Receptor Cell Line. Retrieved from [Link]
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Wikipedia. (n.d.). Prostaglandin EP1 receptor. Retrieved from [Link]
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Jiang, J., & Dingledine, R. (2006). Microglial inhibition of neuroprotection by antagonists of the EP1 prostaglandin E2 receptor. Journal of Neurochemistry, 98(3), 755–765. [Link]
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A Senior Application Scientist's Guide to Validating the Purity of Synthesized 2-(1H-pyrrol-1-yl)benzoic Acid
Introduction: The Critical Role of Purity in Drug Discovery
In the landscape of drug development and materials science, the molecular integrity of a synthesized compound is paramount. The subject of this guide, 2-(1H-pyrrol-1-yl)benzoic acid, is a heterocyclic carboxylic acid with a structural motif that makes it a valuable building block in medicinal chemistry. Its purity is not an academic footnote; it is the foundation upon which reliable, reproducible, and safe experimental data are built. Impurities, which can include starting materials, by-products, intermediates, or degradation products, can drastically alter the compound's physicochemical properties, biological activity, and toxicological profile.[1]
This guide provides a comprehensive framework for validating the purity of newly synthesized this compound. We will move beyond a simple checklist of techniques and instead build a logical, self-validating workflow. This multi-faceted approach, grounded in orthogonal analytical principles, is designed to provide the highest degree of confidence in the final product, a standard expected by regulatory bodies like the International Council for Harmonisation (ICH).[1][2][3][4]
Context: Potential Impurities from Synthesis
To effectively hunt for impurities, one must first understand their likely origin. A common route to N-aryl pyrroles like our target compound involves a transition-metal-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig or Ullmann condensation, between a pyrrole and a 2-halobenzoic acid derivative.
Given this synthetic context, potential organic impurities could include:
-
Unreacted Starting Materials: 2-halobenzoic acid (e.g., 2-iodobenzoic acid) and pyrrole.
-
Catalyst Residues: Palladium or copper complexes.
-
By-products: Homocoupling of the benzoic acid derivative.
-
Isomers: Positional isomers if the reaction is not perfectly regioselective.
This predictive analysis allows for the targeted selection and optimization of analytical methods.
The Analytical Gauntlet: A Multi-Technique Validation Workflow
No single analytical technique is sufficient to declare a compound "pure." True confidence is achieved by subjecting the sample to an "analytical gauntlet"—a series of orthogonal methods where each technique probes a different molecular property. A compound that passes this gauntlet is validated not by one result, but by a confluence of supporting data.
Caption: Overall workflow for purity validation.
Primary Validation Techniques: The Workhorses
These three techniques form the core of the purity assessment, providing both qualitative and quantitative data.
High-Performance Liquid Chromatography (HPLC)
-
Why it's essential: HPLC is the gold standard for quantitative purity assessment. It separates the target compound from non-volatile and thermally unstable impurities based on differential partitioning between a stationary and mobile phase.[5][6] For aromatic carboxylic acids, reverse-phase HPLC is highly effective.[7][8][9]
-
Expected Result for a Pure Compound: A single, sharp, symmetrical peak at a specific retention time when monitored at an appropriate UV wavelength (e.g., 254 nm). The purity is typically calculated as the area percent of the main peak relative to the total area of all observed peaks.
-
Telling Insights: The presence of additional peaks indicates impurities. By running a sample of the starting materials, we can tentatively identify if any unreacted reagents remain. A Diode Array Detector (DAD) is invaluable, as it can show if the UV spectrum is consistent across the entire peak, flagging any co-eluting impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Why it's essential: NMR is arguably the most powerful tool for unambiguous structure determination of organic molecules.[10][11] ¹H NMR provides information on the electronic environment and connectivity of protons, while ¹³C NMR confirms the carbon skeleton.
-
Expected Result for this compound:
-
¹H NMR: The spectrum should show distinct signals corresponding to the aromatic protons on the benzoic acid ring, the protons on the pyrrole ring, and the acidic proton of the carboxylic acid (which may be a broad singlet).[12][13] The integration of these signals should match the number of protons in each environment.
-
¹³C NMR: The spectrum should display the correct number of signals for the 11 carbon atoms in the molecule, with chemical shifts characteristic of aromatic, pyrrolic, and carboxylic acid carbons.[14]
-
-
Telling Insights: Impurity peaks, even at low levels, will appear as unexpected signals in the spectrum. Quantitative NMR (qNMR), using a certified internal standard, can be employed for an absolute purity determination that is orthogonal to HPLC.
Mass Spectrometry (MS)
-
Why it's essential: Mass spectrometry provides the molecular weight of the compound, offering a fundamental check of its identity.[15] When coupled with HPLC (LC-MS), it becomes a powerful tool for identifying the molecular weights of impurity peaks observed in the chromatogram.
-
Expected Result for a Pure Compound: A prominent ion corresponding to the molecular weight of this compound (C₁₁H₉NO₂, MW: 187.19 g/mol ).[16][17] Depending on the ionization method (e.g., ESI), this will typically be observed as the protonated molecule [M+H]⁺ at m/z 188.07 or the deprotonated molecule [M-H]⁻ at m/z 186.06. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.[18]
-
Telling Insights: Signals at other m/z values can be correlated with impurity peaks from the HPLC trace, helping to identify them as unreacted starting materials or unexpected by-products.
Confirmatory & Physical Property Analysis
These techniques provide additional, complementary evidence of purity and identity.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Why it's essential: FTIR confirms the presence of key functional groups. It is a quick and effective way to verify that the synthesized molecule contains the expected chemical bonds.
-
Expected Result: The spectrum should show characteristic absorption bands for:
-
Telling Insights: The absence of key functional groups from starting materials (e.g., a C-I stretch) or the presence of unexpected bands can indicate significant impurities.
Melting Point Analysis
-
Why it's essential: The melting point is a classic and highly sensitive physical measure of purity for a crystalline solid.[23][24][25]
-
Expected Result for a Pure Compound: A sharp melting range, typically less than 1-2 °C.[23][26]
-
Telling Insights: Impurities disrupt the crystal lattice of a solid, which typically results in two observable effects: a depression of the melting point and a broadening of the melting range.[26][27] This makes melting point a simple yet powerful indicator of purity.
Comparative Analysis: Synthesized Product vs. Commercial Standard
To provide objective context for the purity data, it is best practice to compare the synthesized material against a high-purity commercial reference standard.
| Parameter | Synthesized Batch (Lot #SYN-001) | Commercial Standard (≥98%) | Interpretation |
| Appearance | White to off-white solid | White solid | Conforms |
| HPLC Purity (254 nm) | 99.2% (single peak) | 99.5% (single peak) | High purity achieved, comparable to commercial grade. |
| ¹H NMR | Conforms to structure | Conforms to structure | Structural identity confirmed. No observable impurities. |
| Mass Spec (ESI+) | m/z = 188.0705 [M+H]⁺ | m/z = 188.0706 [M+H]⁺ | Correct molecular weight and elemental composition confirmed. |
| Melting Point | 145-147 °C | 146-147 °C | Sharp melting range indicates high crystalline purity.[23][26] |
Conclusion: Establishing a Self-Validating Purity System
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- 20. [PDF] Infrared spectra of benzoic acid monomers and dimers in argon matrix | Semantic Scholar [semanticscholar.org]
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- 25. Normal 0 false false false EN-US X-NONE X-NONE Criteria of purity of - askIITians [askiitians.com]
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comparing the efficacy of different synthetic routes to 2-(1H-pyrrol-1-yl)benzoic acid
Introduction
2-(1H-pyrrol-1-yl)benzoic acid is a valuable heterocyclic compound that serves as a key building block in the development of pharmaceuticals and functional materials. Its structure, featuring a pyrrole ring attached to a benzoic acid moiety, makes it a versatile scaffold for accessing a wide range of biologically active molecules. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers in academia and industry. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering a critical evaluation of their efficacy, practicality, and underlying chemical principles. We will delve into the Ullmann condensation, the Buchwald-Hartwig amination, and the Paal-Knorr synthesis, presenting detailed experimental protocols, comparative data, and expert insights to aid in the selection of the most appropriate method for your research needs.
The Ullmann Condensation: A Classic Approach to C-N Bond Formation
The Ullmann condensation is a long-established, copper-catalyzed reaction for the formation of carbon-nitrogen bonds.[1] In the context of synthesizing this compound, this reaction involves the coupling of a 2-halobenzoic acid (typically 2-chlorobenzoic acid or 2-bromobenzoic acid) with pyrrole in the presence of a copper catalyst and a base.
Mechanism of the Ullmann Condensation
The reaction is believed to proceed through a Cu(I) catalytic cycle. The active Cu(I) species is generated in situ from a copper precursor. The key steps involve:
-
Formation of a Copper-Amide Complex: The pyrrole is deprotonated by the base, and the resulting pyrrolide anion coordinates with the Cu(I) catalyst.
-
Oxidative Addition: The aryl halide (2-halobenzoic acid) undergoes oxidative addition to the copper complex.
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination, yielding this compound and regenerating the Cu(I) catalyst.
The presence of the carboxylic acid group on the aryl halide can influence the reaction, potentially acting as an internal ligand and affecting the catalyst's reactivity.[2]
graph Ullmann_Mechanism {
graph [rankdir="LR", splines=ortho, nodesep=0.6];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];
CuI [label="Cu(I) Catalyst"];
Pyrrole [label="Pyrrole"];
Base [label="Base (e.g., K2CO3)"];
ArylHalide [label="2-Halobenzoic Acid"];
Product [label="this compound"];
Cu_Pyrrolide [label="Cu(I)-Pyrrolide Complex"];
OxidativeAddition [label="Oxidative Addition Complex", shape=ellipse];
ReductiveElimination [label="Reductive Elimination", shape=ellipse, style=dashed];
Pyrrole -> Cu_Pyrrolide [label="Deprotonation"];
Base -> Pyrrole;
CuI -> Cu_Pyrrolide;
Cu_Pyrrolide -> OxidativeAddition;
ArylHalide -> OxidativeAddition;
OxidativeAddition -> Product [label="Reductive Elimination"];
Product -> ReductiveElimination [style=invis];
ReductiveElimination -> CuI [label="Catalyst Regeneration", style=dashed];
}
Figure 2: Generalized mechanism of the Buchwald-Hartwig amination for the synthesis of this compound.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a representative procedure for the synthesis of this compound using the Buchwald-Hartwig amination.
Materials:
-
2-Bromobenzoic acid
-
Pyrrole
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (or another suitable phosphine ligand)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried Schlenk flask, combine 2-bromobenzoic acid (1.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).
-
Add Cs₂CO₃ (2.0 eq) and evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous 1,4-dioxane, followed by pyrrole (1.2 eq).
-
Heat the reaction mixture to 100-110 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature, dilute with water, and acidify with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
The Paal-Knorr Synthesis: A Convergent Approach
The Paal-Knorr synthesis is a classic method for constructing pyrrole rings from a 1,4-dicarbonyl compound and a primary amine or ammonia.[3][4] For the synthesis of this compound, this would involve the reaction of 2-aminobenzoic acid (anthranilic acid) with a suitable 1,4-dicarbonyl compound. A common and convenient surrogate for the parent 1,4-dicarbonyl is 2,5-dimethoxytetrahydrofuran, which hydrolyzes in situ under acidic conditions to generate the required succinaldehyde.
Mechanism of the Paal-Knorr Synthesis
The reaction proceeds through the following key steps:
-
Hydrolysis of the Dicarbonyl Precursor: 2,5-dimethoxytetrahydrofuran is hydrolyzed by an acid catalyst to form succinaldehyde.
-
Formation of a Hemiaminal: The primary amine (2-aminobenzoic acid) attacks one of the carbonyl groups of succinaldehyde to form a hemiaminal.
-
Intramolecular Cyclization and Dehydration: The nitrogen atom of the hemiaminal then attacks the second carbonyl group, leading to a cyclic intermediate that subsequently dehydrates to form the aromatic pyrrole ring.[5]
```dot
graph Paal_Knorr_Mechanism {
graph [rankdir="LR", splines=ortho, nodesep=0.6];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];
Dicarbonyl [label="2,5-Dimethoxytetrahydrofuran"];
Acid [label="Acid Catalyst (e.g., Acetic Acid)"];
Succinaldehyde [label="Succinaldehyde"];
Amine [label="2-Aminobenzoic Acid"];
Hemiaminal [label="Hemiaminal Intermediate"];
Cyclic_Intermediate [label="Cyclic Intermediate"];
Product [label="this compound"];
Dicarbonyl -> Succinaldehyde [label="Hydrolysis"];
Acid -> Dicarbonyl;
Succinaldehyde -> Hemiaminal;
Amine -> Hemiaminal;
Hemiaminal -> Cyclic_Intermediate [label="Intramolecular Cyclization"];
Cyclic_Intermediate -> Product [label="Dehydration"];
}
Sources
- 1. [PDF] Greener Paal–Knorr Pyrrole Synthesis by Mechanical Activation | Semantic Scholar [semanticscholar.org]
- 2. Paal–Knorr synthesis of pyrrole [quimicaorganica.org]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Comparative Guide to the In Vivo Validation of 2-(1H-pyrrol-1-yl)benzoic acid as a Novel Anti-Inflammatory Agent
For researchers and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is fraught with challenges. This guide provides an in-depth, technical framework for the in vivo validation of 2-(1H-pyrrol-1-yl)benzoic acid, a molecule with significant therapeutic potential as an anti-inflammatory agent. We will move beyond mere protocol recitation to explain the causal-driven decisions in experimental design, ensuring a self-validating and robust preclinical data package. This guide compares its potential efficacy against established alternatives, providing the necessary context for its development.
Mechanistic Hypothesis: Targeting the Nexus of Inflammation
This compound and its structural analogs are hypothesized to exert anti-inflammatory effects through the inhibition of cytosolic phospholipase A2α (cPLA₂α).[1][2][3] This enzyme is a pivotal gatekeeper in the inflammatory cascade. Upon activation by inflammatory stimuli, cPLA₂α translocates to cellular membranes and catalyzes the hydrolysis of phospholipids, releasing arachidonic acid (AA).[4][5] AA serves as the substrate for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to the production of potent pro-inflammatory mediators, including prostaglandins and leukotrienes.[5]
By inhibiting cPLA₂α, this compound can theoretically cut off the supply of AA, thereby attenuating the entire downstream inflammatory cascade. This offers a potential advantage over traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like Indomethacin, which primarily target COX enzymes.
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- 3. Structure-activity relationships of (4-acylpyrrol-2-yl)alkanoic acids as inhibitors of the cytosolic phospholipase A2: variation of the substituents in positions 1, 3, and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(1H-pyrrol-1-yl)benzoic acid
For researchers and drug development professionals, the synthesis and application of novel chemical entities are daily endeavors. However, the lifecycle of these compounds extends beyond their use in experimentation; it culminates in their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(1H-pyrrol-1-yl)benzoic acid, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in established safety protocols and regulatory standards, providing a self-validating system for waste management in your laboratory.
Hazard Identification and Waste Classification
Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards is paramount. This compound (CAS No. 10333-68-3) is a solid organic compound that, while not classified as acutely toxic, presents notable hazards.[1][2][3]
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:
-
Skin Irritant (Category 2): Causes skin irritation.[1][2][3]
-
Eye Irritant (Category 2): Causes serious eye irritation.[1][2][3]
-
Specific target organ toxicity — Single exposure (Category 3): May cause respiratory irritation.[1][2][3]
These classifications mandate that this compound be treated as hazardous waste .[4][5][6] Improper disposal, such as discarding it in the regular trash or dissolving it down the drain, is a violation of environmental regulations and poses a significant safety risk.[4][6] The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), establishes a "cradle-to-grave" framework for the management of hazardous waste, from its generation to its final disposal.[7][8][9]
| Hazard Classification | GHS Category | Potential Effects |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[1][2][3] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation[1][2][3] |
| Specific target organ toxicity | Category 3 | May cause respiratory irritation[1][2][3] |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe handling and disposal of this compound in a laboratory setting. This procedure ensures compliance with general laboratory waste guidelines.[4][10][11]
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE. This is the first line of defense against accidental exposure.
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[3]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).[3]
-
Body Protection: A standard laboratory coat is required.[10]
-
Respiratory Protection: If there is a risk of generating dust, work in a well-ventilated area or a fume hood.[3][12]
Step 2: Segregation of Waste
Proper segregation is a cornerstone of safe chemical waste management. It prevents dangerous reactions between incompatible chemicals.[5][6]
-
Solid Waste: Unused or expired this compound should be collected as solid chemical waste. Do not mix it with other solid wastes unless they are known to be compatible.[10][12]
-
Contaminated Labware: Items such as gloves, weighing paper, and pipette tips that are contaminated with the compound should be collected in a designated solid waste container.[10]
-
Solutions: If this compound has been dissolved in a solvent, the entire solution is considered hazardous waste. This should be collected in a liquid waste container designated for organic acids or non-halogenated organic solvents, depending on the solvent used.[13] Never pour organic solutions down the drain.[4]
Step 3: Waste Container Selection and Labeling
The integrity of the waste containment system is critical to preventing leaks and ensuring proper handling by waste management personnel.
-
Container Type: Use a container that is compatible with the chemical waste. For solid this compound, a sealable, sturdy plastic or glass container is appropriate.[4][5] For solutions, ensure the container material is compatible with the solvent used; for instance, do not store acidic solutions in metal containers.[5][10]
-
Labeling: All waste containers must be clearly and accurately labeled.[14][15] The label must include:
Step 4: Storage in a Satellite Accumulation Area (SAA)
Designated storage areas are essential for maintaining a safe and organized laboratory environment.
-
Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[4][11] The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[6]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[5][6]
-
Segregation within SAA: Ensure that the waste container is stored separately from incompatible materials, such as bases or strong oxidizing agents.[11]
Step 5: Arranging for Disposal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[4][16][17]
-
Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup.[4]
-
Do Not Accumulate: Do not let hazardous waste accumulate in the lab. There are limits on the amount of waste that can be stored in an SAA and for how long.[4][14]
Logical Framework for Disposal Decisions
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal decision workflow for this compound.
Causality and Trustworthiness in Protocol Design
This disposal guide is designed as a self-validating system, where each step is a logical consequence of established safety principles and regulatory requirements.
-
Why Segregate? The principle of segregating incompatible chemicals is fundamental to preventing violent reactions, the release of toxic gases, or fires in waste storage areas.[11] For instance, mixing an organic acid like this compound with a strong base could lead to a vigorous exothermic reaction.
-
Why Use Secondary Containment? Secondary containment is a failsafe measure.[5][6] Should the primary waste container fail, the secondary bin prevents the hazardous material from spreading, contaminating the laboratory, and entering the environment through drains.
-
Why Detailed Labeling? Accurate and detailed labeling is not just a regulatory formality; it is a critical communication tool.[14][15] It informs laboratory personnel and waste handlers of the container's contents and associated hazards, ensuring they can manage the waste safely and appropriately. Mislabeling can lead to dangerous mishandling and improper disposal.
-
Why Involve EHS? Licensed hazardous waste disposal is a specialized field governed by strict regulations.[17] Your institution's EHS department has the expertise and the necessary permits to manage the final treatment and disposal of chemical waste in an environmentally sound and legally compliant manner.[4][8]
By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship within your organization. The responsible management of chemical waste is not merely a procedural task but a professional obligation.
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A Senior Application Scientist's Guide to Personal Protective Equipment for 2-(1H-pyrrol-1-yl)benzoic acid
This guide provides essential safety and handling protocols for 2-(1H-pyrrol-1-yl)benzoic acid, designed for researchers, scientists, and professionals in drug development. Our focus is to move beyond mere compliance, instilling a deep understanding of why each procedural step is critical. By explaining the causality behind these safety measures, we aim to foster a proactive safety culture that protects you, your colleagues, and your research.
Hazard Identification and Risk Assessment
Understanding the intrinsic hazards of a compound is the foundation of safe laboratory practice. This compound (CAS No. 10333-68-3) is classified under the Globally Harmonized System (GHS) with specific risks that dictate our handling procedures.[1] The primary hazards are summarized below.
| Hazard Classification | GHS Category | Hazard Statement | Implication for Laboratory Handling |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2][3] | Direct contact with the skin can cause redness, inflammation, or irritation. Prolonged or repeated exposure should be avoided. |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation.[1][2][3] | Accidental contact with the eyes can lead to significant irritation and potential damage. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1][2][3] | Inhalation of the dust or powder can irritate the respiratory tract, leading to coughing or discomfort. |
A thorough risk assessment concludes that the principal routes of exposure are dermal (skin) contact, ocular (eye) contact, and inhalation. Therefore, our personal protective equipment (PPE) strategy must establish robust barriers against these pathways.
Core PPE Requirements: Your First Line of Defense
PPE is not a substitute for robust engineering controls like fume hoods, but it is the essential final barrier between you and the chemical. The selection of PPE must directly correspond to the identified hazards.
Eye and Face Protection
Given its classification as a serious eye irritant, robust eye protection is non-negotiable.[1][2][3]
-
Chemical Splash Goggles: Standard safety glasses are insufficient. You must wear chemical splash goggles that provide a complete seal around the eyes, conforming to ANSI Z.87.1 standards.[4] This design prevents entry of airborne powder and protects from accidental splashes.
-
Face Shield: When handling larger quantities (typically >50g) or when there is a significant risk of splashing, a face shield must be worn in addition to chemical splash goggles.[4][5] The face shield provides a secondary layer of protection for the entire face.
Skin and Body Protection
To mitigate the risk of skin irritation, comprehensive skin and body protection is required.[2][3]
-
Chemical-Resistant Lab Coat: A fully buttoned lab coat, preferably made from a material with low permeability like polyester or a poly-cotton blend, must be worn at all times. This protects your street clothes and underlying skin from contamination.
-
Gloves: Chemical-resistant gloves are mandatory. Disposable nitrile gloves are a suitable choice for incidental contact.[6][7]
-
Causality: Nitrile provides effective protection against a wide range of chemicals, including acidic compounds. Always inspect gloves for tears or punctures before use. If direct contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and put on a new pair. Never reuse disposable gloves.
-
-
Footwear: Fully enclosed shoes are required.[4] Shoes constructed of a chemically resistant material are recommended. Perforated shoes or sandals offer no protection and are not permitted in the laboratory.
Respiratory Protection
The primary defense against respiratory irritation is to prevent the compound from becoming airborne.[2][3]
-
Engineering Controls: All weighing and handling of solid this compound must be performed inside a certified chemical fume hood.[4][8] This is the most effective way to contain dust and prevent inhalation.
-
Respirators: If engineering controls are non-functional or insufficient to control dust generation, a NIOSH-approved respirator is required.[4][6] At a minimum, an N95 dust mask may be suitable for low-level dust environments, but a full-face respirator with appropriate cartridges offers superior protection. Use of respirators must be done under a formal respiratory protection program.
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, logical workflow minimizes the potential for exposure and accidents.
-
Preparation and Engineering Controls
-
Designated Area: Cordon off a specific area within the chemical fume hood for the procedure.
-
Verify Fume Hood Function: Ensure the fume hood is operational, with the sash at the appropriate height.
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware) and labeled waste containers before retrieving the chemical.
-
-
Donning PPE
-
Put on your lab coat and fully enclosed shoes.
-
Don chemical splash goggles.
-
Wash and dry your hands, then don the correct size of nitrile gloves, ensuring a proper fit.
-
-
Handling the Compound
-
Weighing: Carefully weigh the desired amount of the powdered compound inside the fume hood. Use a spatula for transfers and avoid any actions, such as dropping or vigorous scraping, that could generate dust.[4]
-
Transfers: When transferring the solid to a flask or beaker, keep the container low to the surface to minimize the distance the powder can travel and become airborne.
-
-
Post-Handling Procedures
-
Decontamination: Wipe down the spatula and any contaminated surfaces within the fume hood with an appropriate solvent.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. First, remove gloves. Then, remove your lab coat, followed by your eye protection.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water after removing your gloves.[9][10]
-
Emergency Procedures and Disposal
Preparedness is key to managing unexpected events safely and effectively.
Spill Management
In the event of a small chemical spill, follow a structured response plan. Do not attempt to clean up a large spill or any spill you are not comfortable with; evacuate and alert your safety officer.
Caption: Workflow for managing a small chemical spill.
First Aid Measures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][3] Remove contaminated clothing. If irritation persists, seek medical attention.[2]
-
Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids.[2][3] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult or symptoms occur, get medical attention.[2][3]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting. Get medical attention if symptoms occur.[2][3]
Waste Disposal
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[4]
-
Excess Chemical: Unused or excess this compound must be disposed of as hazardous chemical waste. Do not mix it with other waste streams. All chemical waste must be handled by a licensed disposal company in accordance with local, state, and federal regulations.[11]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
